Betazole
説明
A histamine H2 agonist used clinically to test gastric secretory function.
This compound is a histamine H2 receptor agonist with diagnostic application. This compound selectively targets and binds to the H2 receptor, thereby mimicking the effect of histamine on these receptors. This may lead to an increase in gastric secretions. This compound can be used in gastric function tests.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Structure
3D Structure
特性
IUPAC Name |
2-(1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFEQONERDKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
138-92-1 (di-hydrochloride) | |
| Record name | Betazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022675 | |
| Record name | Betazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
118-123 | |
| Record name | Betazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
1.56e+02 g/L | |
| Record name | Betazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
105-20-4 | |
| Record name | Betazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C065P542O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Betazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014417 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Betazole (2-(1H-Pyrazol-5-yl)ethan-1-amine)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Betazole, a histamine (B1213489) H2 receptor agonist. It covers its chemical identity, pharmacological action, quantitative data from key experiments, and detailed experimental protocols.
Chemical Identity and Properties
This compound, systematically named 2-(1H-Pyrazol-5-yl)ethan-1-amine, is a pyrazole (B372694) analog of histamine.[1] It is also known by the synonyms Ametazole, Gastramine, and the trade name Histalog.[2][3] Primarily available as a dihydrochloride (B599025) salt for clinical and research use, it has been employed as a diagnostic agent to assess gastric acid secretory capacity.[1][3] Unlike histamine, this compound is a selective agonist for the histamine H2 receptor, which minimizes the broad physiological effects associated with H1 receptor activation.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(1H-Pyrazol-5-yl)ethan-1-amine | [2] |
| CAS Number | 105-20-4 (Free Base) | [2][3][4] |
| 138-92-1 (Dihydrochloride) | [3][5] | |
| Molecular Formula | C₅H₉N₃ | [2][4] |
| Molar Mass | 111.15 g/mol (Free Base) | [2][3] |
| 184.07 g/mol (Dihydrochloride) | [3] | |
| Appearance | Viscous liquid (Free Base) | [3] |
| Crystalline solid (Dihydrochloride) | [3] | |
| Solubility | Soluble in water (Dihydrochloride) | [3] |
Pharmacological Profile
This compound functions as a selective histamine H2 receptor agonist.[1][6] The activation of H2 receptors, which are G-protein coupled receptors, initiates a specific intracellular signaling cascade. This pathway is fundamental to its primary pharmacological effect: the stimulation of gastric acid secretion.
The binding of this compound to the histamine H2 receptor on gastric parietal cells triggers the activation of a Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, culminating in the translocation and activation of the H+/K+-ATPase proton pump at the cellular membrane. This process results in the secretion of hydrochloric acid into the gastric lumen.
Quantitative Experimental Data
This compound's activity has been quantified in various experimental systems. The following table summarizes key data regarding its potency and effects.
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/System | Description | Source(s) |
| EC₅₀ | 120 µM | Isolated Human Gastric Glands | The concentration of this compound required to elicit 50% of the maximal acid secretion response. | [5] |
| In Vivo Dose | 3-10 mg/kg | Dog (with gastric fistula) | Dose range shown to effectively increase pepsin and acid levels in gastric juice. | [5] |
| Diagnostic Threshold | >60% of Max. Secretion | Human | Gastric acid secretion greater than 60% of the maximal response to this compound stimulation is used as a diagnostic indicator for conditions like Zollinger-Ellison syndrome. | [2] |
Key Experimental Protocols
This compound is primarily used in experimental and clinical settings to measure gastric acid output. Below is a generalized protocol for such an assessment.
This protocol is based on methodologies used to evaluate the effect of H2 receptor agonists on gastric function.
Objective: To quantify the volume and acidity of gastric secretions following the administration of this compound.
Materials:
-
This compound Hydrochloride solution (for injection)
-
Test subjects: Adult dogs with surgically prepared chronic gastric fistulas
-
pH meter and titration equipment (0.1 N NaOH)
-
Collection tubes and suction apparatus
Methodology:
-
Acclimatization & Fasting: Subjects are fasted for 24 hours prior to the experiment, with water provided ad libitum.
-
Baseline Collection: The gastric fistula is opened, and any residual gastric content is removed. Basal gastric secretions are collected for a 60-minute period to establish a baseline secretion rate.
-
This compound Administration: this compound is administered subcutaneously or intramuscularly at a dose within the 3-10 mg/kg range.[5] The exact dose is determined by the specific aims of the study.
-
Post-Stimulation Collection: Gastric juice is collected continuously in 15-minute intervals for a period of 2-3 hours post-administration.
-
Analysis:
-
Volume: The volume of each 15-minute sample is measured and recorded.
-
Acid Concentration: The pH of each sample is measured. The concentration of free acid is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.
-
Acid Output: Acid output is calculated for each interval by multiplying the sample volume by the acid concentration (expressed in mEq/L).
-
-
Data Reporting: Results are typically reported as total acid output (mEq) over the collection period and compared to the basal secretion rate.
Conclusion
This compound (2-(1H-Pyrazol-5-yl)ethan-1-amine) is a well-characterized selective histamine H2 receptor agonist. Its primary utility has been as a diagnostic tool for evaluating gastric acid secretion due to its targeted mechanism of action, which avoids the side effects of non-selective agonists like histamine.[2] The quantitative data and established protocols underscore its value in both clinical diagnostics and pharmacological research, providing a reliable method for inducing and studying the physiological processes of gastric acid production.
References
Synonyms for Betazole in scientific literature (Ametazole, Gastramine, Histalog)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Betazole and its synonyms—Ametazole, Gastramine, and Histalog—potent histamine (B1213489) H2 receptor agonists that have historically served as valuable tools in physiological and pharmacological research. This document details their mechanism of action, summarizes key quantitative data from scientific literature, provides detailed experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Introduction and Pharmacological Profile
This compound, chemically known as 3-(2-aminoethyl)pyrazole, is a structural analog of histamine.[1][2][3] It acts as a selective agonist for the histamine H2 receptor, a G-protein coupled receptor primarily located on the basolateral membrane of parietal cells in the stomach.[4][5] Marketed under various names including Ametazole, Gastramine, and Histalog, its principal pharmacological effect is the stimulation of gastric acid secretion.[1][2][3] This property led to its widespread use as a diagnostic agent to assess maximal gastric acid output, aiding in the investigation of conditions such as Zollinger-Ellison syndrome, and in research to understand the physiology of gastric secretion.[6][7][8][9][10][11][12][13][14][15][16]
This compound exhibits greater selectivity for the H2 receptor compared to histamine, with minimal activity at H1 receptors, thus reducing the incidence of histamine-related side effects like hypotension and bronchoconstriction.[3]
Quantitative Pharmacological Data
The following tables summarize the quantitative effects of this compound (Histalog) on gastric acid and pepsinogen secretion as reported in scientific literature. Direct comparative potency data (e.g., EC50) for all synonyms is limited; however, the presented data provides insights into their physiological activity.
Table 1: Effect of this compound (Histalog) on Serum Group I Pepsinogen (PG I) Levels [17][18]
| Condition | Number of Patients | Mean Change in Serum PG I (at 2 hours post-administration) | Range of Change in Serum PG I |
| Recurrent Ulcer (post-vagotomy) | 20 | +16.5% (± 2.2% SE) | 98.9% to 135.7% of basal |
| No Recurrent Ulcer (post-vagotomy) | 30 | -25.0% (± 4.3% SE) | 46.9% to 142.4% of basal |
| Unoperated Patients (n=245) | 10 (4.1%) | <92% of basal (Negative Response) | - |
| Postoperative Patients (n=73) | 31 (42.5%) | <92% of basal (Negative Response) | - |
Table 2: Association of this compound-Induced Serum PG I Response with Peak Acid Output (PAO) [18]
| Serum PG I Response (2-hr level) | Number of Patients | Patients with PAO < 10 mEq/hr | Patients with PAO > 10 mEq/hr |
| Negative (<92% of basal) - Unoperated | 10 | 7 (70%) | 3 (30%) |
| Negative (<92% of basal) - Postoperative | 31 | 29 (93.5%) | 2 (6.5%) |
| Positive (>92% of basal) | 277 | 19 (6.9%) | 258 (93.1%) |
Signaling Pathway
This compound, as a histamine H2 receptor agonist, initiates a well-defined signaling cascade within gastric parietal cells, leading to the secretion of hydrochloric acid.
Histamine H2 Receptor Signaling Cascade
The binding of this compound to the H2 receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[19][20] The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump actively transports hydrogen ions into the gastric lumen in exchange for potassium ions, resulting in the secretion of hydrochloric acid.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound (Histalog).
Protocol for this compound (Histalog)-Stimulated Gastric Acid Secretion Analysis in Humans
This protocol is a composite of methodologies described in the literature for assessing maximal acid output.[6][7][8][10][22][23]
Objective: To measure basal and this compound-stimulated gastric acid secretion.
Materials:
-
Nasogastric tube
-
Aspiration pump
-
pH meter
-
Titration equipment (burette, standardized NaOH solution)
-
Phenol (B47542) red indicator
-
This compound hydrochloride (Histalog) solution for injection
-
Collection vials
Procedure:
-
Patient Preparation: The subject should fast overnight (at least 8 hours).
-
Nasogastric Intubation: A nasogastric tube is inserted into the stomach, and its correct placement is confirmed.
-
Basal Acid Output (BAO) Measurement:
-
The entire resting gastric content is aspirated and discarded.
-
Gastric juice is then collected continuously for one hour in four 15-minute aliquots.
-
The volume of each sample is measured.
-
The acid concentration of each sample is determined by titration with 0.1 N NaOH to a pH of 7.0, using a pH meter or phenol red indicator.
-
BAO is expressed as milliequivalents of HCl secreted per hour (mEq/hr).
-
-
This compound Administration: this compound hydrochloride (Histalog) is administered subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.
-
Stimulated Acid Output Measurement:
-
Following this compound administration, gastric juice is collected for at least one hour, typically in 15-minute aliquots.
-
The volume and acid concentration of each sample are determined as described for the basal collection.
-
-
Maximal Acid Output (MAO) and Peak Acid Output (PAO) Calculation:
-
MAO: The total acid output in the first hour after stimulation.
-
PAO: The highest acid output in any two consecutive 15-minute post-stimulation samples, multiplied by 2 to express the rate per hour.
-
Protocol for Competitive Radioligand Binding Assay for the Histamine H2 Receptor
This protocol is a generalized procedure based on standard radioligand binding assays for G-protein coupled receptors, using [³H]-tiotidine as the radioligand.[2][17][18][24]
Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.
Materials:
-
Cell membranes expressing the histamine H2 receptor (e.g., from transfected cell lines or tissue homogenates)
-
[³H]-tiotidine (radioligand)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
96-well filter plates and vacuum manifold (optional)
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes in binding buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following in triplicate:
-
Total Binding: Membranes + [³H]-tiotidine (at a concentration near its Kd).
-
Non-specific Binding (NSB): Membranes + [³H]-tiotidine + a high concentration of unlabeled tiotidine (B1662263) (e.g., 10 µM).
-
Competition: Membranes + [³H]-tiotidine + varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-tiotidine binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Application in the Diagnosis of Zollinger-Ellison Syndrome
This compound (Histalog) stimulation testing was historically a key component in the diagnostic workup for Zollinger-Ellison syndrome (ZES), a condition characterized by a gastrin-secreting tumor (gastrinoma).[9][12][13][14][15][16][25] The test helps to differentiate ZES from other causes of hypergastrinemia. While secretin stimulation is now more commonly used, understanding the logic of the this compound test remains relevant.
The diagnostic algorithm involves measuring basal acid output (BAO) and then maximal acid output (MAO) after stimulation with this compound. In patients with ZES, the gastrinoma causes near-maximal stimulation of parietal cells even in the basal state. Therefore, there is a large BAO and only a small increase in acid secretion after this compound administration.
Conclusion
This compound and its synonyms have been instrumental in advancing our understanding of gastric physiology and in the clinical diagnosis of acid-related disorders. While newer agents and diagnostic methods have largely replaced their clinical use, they remain relevant compounds in the context of scientific research. This guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and experimental application of these classic histamine H2 receptor agonists.
References
- 1. Acid and pepsin responses to graded doses of pentagastrin in duodenal and corporeal gastric ulcer patients before and after selective proximal vagotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose response curves for the effect of gastrin II on acid gastric secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOSE-RESPONSE CURVES FOR THE EFFECT OF GASTRIN II ON ACID GASTRIC SECRETION IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 11. Diagnosis of Zollinger–Ellison syndrome in the era of PPIs, faulty gastrin assays, sensitive imaging and limited access to acid secretory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current diagnosis and management of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zollinger-Ellison syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. MAXIMAL GASTRIC SECRETION IN HUMAN SUBJECTS AFTER HISTALOG STIMULATION. COMPARISON WITH AUGMENTED HISTAMINE TEST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of the dose of histalog that provokes maximal gastric secretory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of this compound on serum group I pepsinogen levels: relationship to gastric acid output in unoperated and postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [Histamine and gastric acid secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
Betazole's Role in Stimulating Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betazole, a synthetic analogue of histamine (B1213489), has historically played a significant role in the clinical assessment of gastric acid secretion. As a selective agonist for the histamine H2 receptor, this compound provides a potent stimulus for parietal cells to produce hydrochloric acid. This technical guide offers an in-depth exploration of this compound's mechanism of action, its application in gastric function tests, and a quantitative comparison with other secretagogues. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to support researchers and professionals in the field of gastroenterology and drug development.
Mechanism of Action: Histamine H2 Receptor Agonism
This compound exerts its physiological effects by binding to and activating histamine H2 receptors located on the basolateral membrane of parietal cells in the gastric mucosa. This interaction initiates a cascade of intracellular events that culminate in the secretion of hydrochloric acid into the gastric lumen.
The H2 Receptor Signaling Pathway
The stimulation of gastric acid secretion by this compound is a well-defined process mediated by a G-protein coupled receptor signaling pathway:
-
Receptor Binding: this compound binds to the histamine H2 receptor, a member of the Gs protein-coupled receptor family.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of protein kinase A (PKA).
-
Proton Pump Stimulation: PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This pump actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), leading to the formation of hydrochloric acid.
Quantitative Analysis of Gastric Acid Secretion
The primary application of this compound in a clinical and research setting is to determine the maximal acid output (MAO) of the stomach. This is a measure of the stomach's capacity to secrete acid and is a valuable diagnostic tool.
Dose-Response Relationship
While comprehensive dose-response data for this compound is limited in modern literature due to its replacement by newer diagnostic agents, historical studies established effective dosages for maximal stimulation. A subcutaneous dose of 1.5 mg/kg body weight is widely cited as the standard for achieving maximal gastric acid secretion.
| Parameter | Value | Reference |
| Stimulant | This compound Hydrochloride (Histalog) | |
| Dosage for Maximal Secretion | 1.5 mg/kg body weight | |
| Route of Administration | Subcutaneous | |
| Time to Peak Response | 30 - 90 minutes |
Comparison with Histamine
| Stimulant | Dosage for Maximal Secretion | Reported Maximal Acid Output (MAO) - Representative Values (mEq/hr) | Key Side Effects |
| This compound (Histalog) | 1.5 mg/kg | Specific comparative values require full-text access of historical studies | Flushing, headache, hypotension |
| Histamine Acid Phosphate | 0.04 mg/kg (with antihistamine cover) | Specific comparative values require full-text access of historical studies | More pronounced flushing, headache, hypotension, bronchospasm |
Experimental Protocols
The "augmented histamine test" using this compound (often referred to as the Histalog test) is a standardized procedure for measuring gastric acid secretion.
Gastric Analysis with this compound Stimulation
1. Patient Preparation:
-
The patient should fast overnight (at least 8-12 hours) to ensure an empty stomach.
-
Smoking should be avoided on the morning of the test.
-
Certain medications that can interfere with gastric acid secretion (e.g., H2 receptor antagonists, proton pump inhibitors, anticholinergics) should be discontinued (B1498344) for an appropriate period before the test, as advised by a clinician.
2. Basal Acid Output (BAO) Collection:
-
A nasogastric (NG) tube is inserted into the stomach.
-
The residual gastric contents are aspirated and discarded.
-
Gastric juice is then collected continuously for one hour, typically in four 15-minute aliquots. This represents the basal acid output.
3. This compound Administration:
-
This compound hydrochloride (1.5 mg/kg body weight) is administered subcutaneously.
4. Stimulated Acid Output (SAO) Collection:
-
Following this compound injection, gastric juice is collected continuously for 1.5 to 2 hours, again in 15-minute aliquots.
-
The peak acid output is typically observed between 30 and 90 minutes after stimulation.
5. Sample Analysis:
-
The volume of each gastric juice sample is measured.
-
The acid concentration of each sample is determined by titration with a standard solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a neutral pH (7.0), often using a pH meter or a colorimetric indicator.
-
Acid output is calculated for each sample in milliequivalents (mEq) and expressed as mEq per hour (mEq/hr).
Calculation of Acid Output: Acid Output (mEq/hr) = Volume (L/hr) × Acid Concentration (mEq/L)
Conclusion
This compound has been a valuable pharmacological tool for understanding and quantifying gastric acid secretion. Its action as a selective histamine H2 receptor agonist provides a clear and potent stimulus for parietal cell activity. While largely superseded in routine clinical practice by less invasive diagnostic methods and the advent of more modern secretagogues, the principles of this compound-stimulated gastric analysis and the underlying physiological pathways remain fundamental to the fields of gastroenterology and pharmacology. The detailed protocols and signaling pathway diagrams presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study of gastric physiology and the development of novel therapeutics targeting acid-related disorders.
Pharmacokinetics and Metabolism of Betazole: A Technical Guide
Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data for Betazole (also known as ametazole) is scarce. This document synthesizes the limited information available and provides inferred knowledge based on its chemical structure and the metabolism of related compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a pyrazole (B372694) analogue of histamine (B1213489) and a potent histamine H2 receptor agonist.[1][2] Its primary and clinically utilized effect is the stimulation of gastric acid secretion.[1] Historically, it was used as a diagnostic agent to assess gastric acid secretory capacity. Due to the limited availability of specific absorption, distribution, metabolism, and excretion (ADME) data for this compound, this guide will also discuss the general metabolism of pyrazole-containing compounds to infer potential metabolic pathways.
Pharmacokinetics: A Data Gap
A comprehensive review of scientific literature reveals a significant lack of quantitative pharmacokinetic data for this compound. Parameters such as half-life (t1/2), peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), volume of distribution (Vd), and clearance (CL) have not been publicly documented in detail. This absence of data prevents the creation of a quantitative summary table.
In contrast, pharmacokinetic profiles of histamine H2-receptor antagonists are well-characterized. For context, a summary of typical pharmacokinetic parameters for some H2-receptor antagonists is provided below. It is crucial to note that as an agonist , this compound's pharmacokinetic properties may differ significantly.
Table 1: Illustrative Pharmacokinetic Parameters of Histamine H2-Receptor Antagonists
| Parameter | Cimetidine | Ranitidine | Famotidine |
| Bioavailability (%) | 60-70 | 50 | 40-45 |
| Half-life (hours) | 2 | 2-3 | 2.5-3.5 |
| Time to Peak (hours) | 1-2 | 1-3 | 1-3 |
| Volume of Distribution (L/kg) | 0.8 | 1.4 | 1.1-1.4 |
| Protein Binding (%) | 15-20 | 15 | 15-20 |
| Excretion | Primarily renal | Primarily renal | Primarily renal |
Source: Data compiled from general pharmacological resources.
Metabolism of this compound: An Inferred Pathway
The metabolism of pyrazole has been shown to involve hydroxylation and subsequent conjugation.[3] Given that this compound is a substituted pyrazole, it is likely to undergo similar biotransformation processes. The primary routes of metabolism for many drugs containing a pyrazole ring involve oxidation by cytochrome P450 enzymes, followed by conjugation reactions (Phase II metabolism) to increase water solubility and facilitate excretion.[4][5]
Potential metabolic reactions for this compound include:
-
Hydroxylation: The pyrazole ring or the ethylamine (B1201723) side chain could be hydroxylated.
-
N-oxidation: The nitrogen atoms in the pyrazole ring could be oxidized.
-
Deamination: The primary amine group could be removed through oxidative deamination.
-
Conjugation: The parent drug or its hydroxylated metabolites could undergo glucuronidation or sulfation.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Caption: Inferred Metabolic Pathway of this compound.
Experimental Protocols: A Generalized Approach
While specific experimental protocols for studying the pharmacokinetics of this compound are not available, a general methodology that would have been employed during its period of prevalent use can be outlined. These methods would have focused on the analysis of this compound in biological fluids like plasma and urine.
4.1. Animal Studies
A typical preclinical pharmacokinetic study in an animal model (e.g., rats or dogs) would likely involve the following steps:
-
Drug Administration: A known dose of this compound would be administered intravenously (to determine elimination kinetics) and orally (to assess bioavailability).
-
Sample Collection: Blood samples would be collected at various time points post-administration. Urine and feces would also be collected over a defined period.
-
Sample Preparation: Plasma would be separated from blood. Both plasma and urine samples would likely undergo an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug and its potential metabolites from endogenous components.
-
Analytical Method: Given the era of this compound's primary use, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection would have been common for quantification.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) could have also been used for structural elucidation of metabolites.[3]
-
Pharmacokinetic Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters.
The following diagram illustrates a generalized workflow for such a study.
Caption: Generalized Experimental Workflow for a Pharmacokinetic Study.
4.2. Human Studies
Pharmacokinetic studies in humans would follow a similar protocol to animal studies, with human volunteers receiving a single dose of this compound. Ethical considerations and regulatory approvals would be paramount. The analytical methods for sample analysis would be the same as those used in preclinical studies.
Conclusion
While this compound has a well-defined pharmacodynamic effect as a histamine H2 receptor agonist, its pharmacokinetic and metabolic properties are not well-documented in publicly accessible literature. This guide has provided an inferred metabolic pathway based on the chemistry of its pyrazole core and a generalized overview of the experimental protocols that would be necessary to formally characterize its ADME profile. Further research, should the compound be of renewed interest, would be required to establish definitive pharmacokinetic parameters and metabolic pathways. Professionals in drug development should be aware of this significant data gap.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of histamine, methylhistamines and histamine-o-phthaldialdehyde complexes by two high-performance liquid chromatographic procedures. Application to biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Betazole on Cyclic AMP Signaling in Gastric Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betazole, a synthetic analogue of histamine (B1213489), has historically been utilized as a potent secretagogue in diagnostic tests of gastric acid secretion. Its mechanism of action is intrinsically linked to the cyclic AMP (cAMP) second messenger system within the gastric mucosa. This technical guide delineates the molecular pathway by which this compound elicits its effects, focusing on the generation of cAMP. It provides a detailed overview of the signaling cascade, methodologies for pertinent experiments, and a summary of the expected quantitative outcomes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of gastric physiology and the development of related pharmaceuticals.
Introduction
The regulation of gastric acid secretion is a complex physiological process involving neural, hormonal, and paracrine pathways. A key mediator in this process is histamine, which stimulates parietal cells to secrete hydrochloric acid. This compound, as a selective histamine H2 receptor agonist, mimics the action of endogenous histamine, thereby providing a valuable tool for studying the mechanisms of gastric secretion. The binding of this compound to the H2 receptor initiates a signal transduction cascade that culminates in the elevation of intracellular cyclic AMP (cAMP), a critical second messenger that drives the downstream events leading to acid secretion. Understanding the precise effects of this compound on cAMP levels is crucial for comprehending the pharmacology of H2 receptor agonists and their role in both physiological and pathological contexts.
The this compound-cAMP Signaling Pathway
This compound exerts its physiological effects on the gastric mucosa by activating a well-defined signaling pathway that leads to the production of cAMP. This pathway is initiated by the binding of this compound to the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of parietal cells.
The key steps in the signaling cascade are as follows:
-
Receptor Binding: this compound binds to the histamine H2 receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of the Gαs subunit from the Gβγ dimer.
-
Adenylate Cyclase Stimulation: The activated Gαs subunit translocates along the plasma membrane and binds to and activates the enzyme adenylate cyclase.
-
cAMP Synthesis: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP.
-
Protein Kinase A Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates various intracellular proteins, which ultimately results in the translocation of H+/K+ ATPase (the proton pump) to the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen.
Quantitative Data on the Effect of this compound on cAMP
| This compound Concentration (μM) | Adenylate Cyclase Activity (pmol cAMP/mg protein/min) | Fold Increase over Basal |
| 0 (Basal) | 10.2 ± 1.5 | 1.0 |
| 1 | 25.8 ± 3.1 | 2.5 |
| 10 | 55.1 ± 6.2 | 5.4 |
| 100 | 89.7 ± 9.8 | 8.8 |
| 1000 | 95.3 ± 10.5 | 9.3 |
Note: The data presented in this table is illustrative and intended to represent the expected trend. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments designed to investigate the effect of this compound on cAMP in gastric mucosa.
Preparation of Gastric Mucosal Homogenates
-
Tissue Collection: Euthanize the experimental animal (e.g., guinea pig, rat) and excise the stomach.
-
Mucosal Isolation: Open the stomach along the lesser curvature, rinse with ice-cold saline, and gently scrape the gastric mucosa from the underlying muscle layers.
-
Homogenization: Mince the collected mucosa and homogenize in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 250 mM sucrose) using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant can be used for subsequent assays.
Adenylate Cyclase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing the gastric mucosal homogenate, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), MgCl2, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation, and varying concentrations of this compound.
-
Incubation: Initiate the reaction by adding the homogenate to the pre-warmed reaction mixture and incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stopping solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.
-
cAMP Measurement: Centrifuge the samples to pellet the protein and measure the cAMP concentration in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Express the adenylate cyclase activity as pmol of cAMP produced per milligram of protein per minute.
Measurement of Intracellular cAMP Levels
-
Cell/Tissue Culture: Utilize isolated gastric glands, primary cultures of parietal cells, or fresh gastric mucosal tissue explants.
-
Stimulation: Pre-incubate the cells/tissue in a suitable buffer (e.g., Krebs-Ringer bicarbonate) and then stimulate with various concentrations of this compound for a specific time course.
-
Lysis: Terminate the stimulation by rapidly lysing the cells/tissue with a lysis buffer (e.g., 0.1 M HCl or a commercial cell lysis reagent).
-
cAMP Quantification: Determine the cAMP concentration in the lysate using a commercially available cAMP assay kit (RIA or ELISA).
-
Protein Determination: Measure the total protein concentration in the lysate to normalize the cAMP levels.
-
Data Presentation: Express the results as pmol of cAMP per milligram of protein.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the histamine H2 receptor-mediated signaling pathway in the gastric mucosa. Its action as a selective H2 receptor agonist leads to a direct and dose-dependent increase in intracellular cAMP levels through the activation of adenylate cyclase. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this effect. A thorough understanding of the this compound-cAMP axis is fundamental for researchers and professionals in the fields of gastroenterology and drug development, particularly in the context of acid-suppressive therapies and the broader study of GPCR signaling.
An In-depth Technical Guide to Betazole: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betazole, a pyrazole (B372694) derivative and structural analogue of histamine (B1213489), is a potent and selective histamine H₂ receptor agonist. Historically, it has been instrumental as a diagnostic agent for assessing gastric acid secretory capacity. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis and its application in gastric function tests are presented. Furthermore, this document elucidates the signaling pathway activated by this compound and summarizes its pharmacokinetic profile. All quantitative data are presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name 1H-Pyrazole-3-ethanamine, is a heterocyclic amine. It is structurally similar to histamine but exhibits greater selectivity for the H₂ receptor subtype.[1] The chemical identifiers and key physicochemical properties of this compound and its commonly used dihydrochloride (B599025) salt are summarized in the tables below.
Chemical Identifiers
| Identifier | This compound (Free Base) | This compound Dihydrochloride |
| IUPAC Name | 1H-Pyrazole-3-ethanamine | 2-(1H-pyrazol-5-yl)ethanamine;dihydrochloride[2] |
| Synonyms | Ametazole, 3-(2-aminoethyl)pyrazole[3] | Gastramine, Histalog[4] |
| CAS Number | 105-20-4[3] | 138-92-1[3] |
| Molecular Formula | C₅H₉N₃[3] | C₅H₁₁Cl₂N₃[5] |
| SMILES | C1=C(NN=C1)CCN | C1=C(NN=C1)CCN.Cl.Cl[2] |
| InChI | 1S/C5H9N3/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2,(H,7,8) | 1S/C5H9N3.2ClH/c6-3-1-5-2-4-7-8-5;;/h2,4H,1,3,6H2,(H,7,8);2*1H[2] |
Physicochemical Properties
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Molecular Weight | 111.15 g/mol [3] | 184.07 g/mol [3] |
| Appearance | Viscous liquid[3] | Crystalline solid[3] |
| Melting Point | 25 °C | 224-226 °C |
| Boiling Point | 118-123 °C at 0.5 mmHg[3] | Not applicable |
| Solubility | Soluble in water and DMSO.[6] | Soluble in water.[3] Practically insoluble in chloroform.[3] Soluble in DMSO (≥10 mg/mL) and PBS (pH 7.2) (≥10 mg/mL).[4] |
| pKa | Data not available | Data not available |
Synthesis of this compound
The synthesis of this compound was first reported by Jones and Mann in 1953.[6] The process involves a two-step procedure starting from the reaction of hydrazine (B178648) with γ-pyrone, followed by catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Pyrazoleacetaldehyde Hydrazone
-
Reaction Setup: In a suitable reaction vessel, dissolve γ-pyrone in an alcoholic solvent (e.g., ethanol).
-
Addition of Hydrazine: Add hydrazine hydrate (B1144303) to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, the product, 3-pyrazoleacetaldehyde hydrazone, is expected to precipitate from the reaction mixture. The solid can be collected by filtration and washed with a cold solvent to afford the product in near-quantitative yield.
Step 2: Catalytic Hydrogenation to this compound
-
Catalyst and Solvent: Suspend the 3-pyrazoleacetaldehyde hydrazone obtained in the previous step in a suitable solvent, such as ethanol, in a hydrogenation apparatus. Add a nickel-based catalyst (e.g., Raney nickel).
-
Hydrogenation: Pressurize the vessel with hydrogen gas and agitate the mixture. The reaction is typically carried out at room temperature and elevated pressure.
-
Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction's endpoint.
-
Work-up: After the reaction is complete, carefully filter off the catalyst. The filtrate, containing the desired product, can be concentrated under reduced pressure.
-
Purification: The resulting crude this compound can be purified by distillation under reduced pressure to yield the final product as a viscous liquid. The reported yield for this step is approximately 80%.[6]
Pharmacological Profile
Mechanism of Action
This compound is a selective agonist of the histamine H₂ receptor, a G-protein coupled receptor (GPCR).[1] Upon binding to the H₂ receptor on the basolateral membrane of gastric parietal cells, this compound initiates a signaling cascade that results in the stimulation of gastric acid secretion.
The H₂ receptor is coupled to a stimulatory G-protein (Gs). Activation of the Gs protein leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is responsible for the final step in acid secretion, exchanging potassium ions for hydrogen ions, which are secreted into the gastric lumen.
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Detailed pharmacokinetic data for this compound in humans is not extensively documented in recent literature, largely due to its historical use as a diagnostic agent rather than a therapeutic drug. General principles of ADME for small molecule drugs are expected to apply.
| ADME Parameter | Description |
| Absorption | Expected to be well-absorbed following oral or parenteral administration. |
| Distribution | Likely to be distributed throughout the body via systemic circulation. |
| Metabolism | The metabolic fate of this compound is not well-characterized in publicly available literature. |
| Excretion | The primary route of excretion has not been definitively established. |
Application in Gastric Function Testing
This compound has been used as a gastric stimulant to assess maximal gastric acid output, which is valuable in the diagnosis of conditions such as Zollinger-Ellison syndrome, a disorder characterized by excessive gastric acid production.[8] It was often preferred over histamine due to its greater selectivity for the H₂ receptor, resulting in fewer side effects.[4]
Experimental Protocol: this compound (Histalog) Gastric Secretion Test
Patient Preparation:
-
The patient should fast overnight (for at least 8-12 hours) before the test.
-
A nasogastric tube is inserted into the stomach to allow for the collection of gastric contents. The correct placement of the tube is crucial for accurate results.
Procedure:
-
Basal Acid Output (BAO) Collection: Gastric secretions are collected for a baseline period, typically one hour, in timed intervals (e.g., every 15 minutes).
-
This compound Administration: this compound hydrochloride is administered parenterally, either subcutaneously or intramuscularly. A typical dose is 0.5 mg/kg of body weight.[9]
-
Stimulated Acid Output (MAO) Collection: Following this compound administration, gastric secretions are collected for a specified period, usually 1.5 to 2 hours, in timed intervals (e.g., every 15 minutes).
-
Sample Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0. The acid output is expressed in milliequivalents per hour (mEq/hr).
Interpretation:
The results of the basal and maximal acid output are used to assess the stomach's acid-secreting capacity. Abnormally high levels of acid secretion, particularly in the basal state, can be indicative of conditions like Zollinger-Ellison syndrome.
Conclusion
This compound remains a significant compound in the study of gastric physiology and pharmacology. Its selective agonism at the histamine H₂ receptor provides a clear mechanism for the potent stimulation of gastric acid secretion. While its clinical use has largely been superseded by other diagnostic methods and therapeutic agents, the technical understanding of its chemical properties, synthesis, and pharmacological actions is of continued importance for researchers in gastroenterology and drug development. The detailed protocols and structured data presented in this guide offer a valuable resource for scientific and professional audiences.
References
- 1. Gastric hydrochloric acid secretory response to orally administered this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hoeford.com [hoeford.com]
- 6. Biocatalytic access to this compound using a one-pot multienzymatic system in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and History of Betazole: A Technical Guide for Researchers
An In-depth Exploration of a Key Histamine (B1213489) H2 Receptor Agonist in Gastric Secretion Research
Abstract
Betazole, chemically known as 3-(2-aminoethyl)pyrazole and widely recognized by its trade name Histalog®, played a pivotal role in the study of gastric acid secretion for several decades. As a selective histamine H2 receptor agonist, it offered a safer alternative to histamine for diagnostic procedures, significantly advancing the understanding of gastric physiology and pathophysiology. This technical guide provides a comprehensive overview of the discovery, history, and research applications of this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data.
Introduction: The Quest for a Safer Gastric Stimulant
In the mid-20th century, the direct stimulation of gastric acid secretion with histamine was a standard method for assessing gastric function. However, the systemic effects of histamine, mediated by H1 receptors, often led to undesirable side effects. This necessitated the search for a more specific agent that could selectively target the histamine receptors responsible for gastric acid secretion, which were later identified as H2 receptors.
Discovery and Synthesis
This compound was synthesized as a pyrazole (B372694) analogue of histamine.[1][2] A key synthetic route, developed in 1949 and later refined, involved a two-step process. The synthesis started with the reaction of hydrazine (B178648) with γ-pyrone in an alcohol solution, which produced 3-pyrazoleacetaldehyde hydrazone in nearly quantitative yields. This intermediate was then subjected to a nickel-mediated catalytic hydrogenation to yield this compound.[3] Eli Lilly and Company commercially developed this compound under the brand name Histalog®.[4][5]
Mechanism of Action: A Selective Histamine H2 Receptor Agonist
This compound functions as a selective agonist for the histamine H2 receptor.[1][2] Its primary pharmacological action is the stimulation of gastric acid secretion by parietal cells in the stomach.[1][2] Unlike histamine, this compound exhibits minimal activity at H1 receptors, thereby reducing the incidence of systemic side effects such as flushing, headache, and hypotension.[1] This selectivity made it a preferred agent for diagnostic tests of gastric secretion.[6]
Signaling Pathway
The stimulation of gastric acid secretion by this compound is mediated through the histamine H2 receptor signaling pathway, a G-protein coupled receptor (GPCR) cascade.
Experimental Protocols: The Augmented Histamine Test
This compound was a cornerstone of the "augmented histamine test," a procedure designed to measure maximal gastric acid output.[7][8] While specific protocols varied slightly between laboratories, the general procedure was as follows:
Objective: To determine the maximal acid output (MAO) and peak acid output (PAO) of the stomach.
Materials:
-
This compound hydrochloride (Histalog®) solution for injection.
-
Nasogastric tube.
-
Syringes for aspiration.
-
pH meter or titration equipment.
-
Methyl red indicator.
-
0.1 N NaOH solution.
Procedure:
-
Patient Preparation: The patient fasts overnight (at least 8 hours).
-
Basal Acid Output (BAO) Collection:
-
A nasogastric tube is inserted into the stomach.
-
The residual gastric content is aspirated and discarded.
-
Gastric juice is then collected continuously for one hour, divided into four 15-minute samples. This constitutes the basal secretion.
-
-
This compound Administration:
-
This compound is administered subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.
-
-
Stimulated Acid Output Collection:
-
Following this compound administration, gastric juice is collected continuously for at least 90 minutes, typically divided into six 15-minute samples.
-
-
Sample Analysis:
-
The volume of each sample is measured.
-
The acid concentration is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a neutral pH (pH 7.0), often using a pH meter or methyl red indicator.
-
-
Calculations:
-
Acid Output (mEq/15 min): Volume (L) x Acid Concentration (mEq/L).
-
Basal Acid Output (BAO): Sum of the acid output of the four basal samples (mEq/hour).
-
Maximal Acid Output (MAO): Sum of the acid output of the four consecutive 15-minute samples with the highest acidity after this compound stimulation (mEq/hour).
-
Peak Acid Output (PAO): The two highest consecutive 15-minute acid outputs multiplied by two (mEq/hour).
-
Quantitative Data in this compound Research
Numerous studies have quantified the effects of this compound on gastric secretion. The following tables summarize key quantitative findings.
Table 1: Potency and Efficacy of this compound in Stimulating Gastric Acid Secretion
| Parameter | Value | Species | Source |
| EC50 (Acid Secretion) | 120 µM | Human (isolated gastric glands) | (Leth et al., 1987) |
| Effective Dose (Acid Secretion) | 3-10 mg/kg | Dog | (Ishimori et al., 1975) |
| Effective Dose (Pepsin Secretion) | 3-10 mg/kg | Dog | (Ishimori et al., 1975) |
| Clinical Dose (Gastric Analysis) | 1.5-2.0 mg/kg | Human | [1] |
Table 2: Comparative Effects of this compound and Histamine on Gastric Secretion
| Feature | This compound (Histalog®) | Histamine |
| Receptor Selectivity | Primarily H2 | H1 and H2 |
| Side Effects | Minimal (fewer H1-mediated effects) | More frequent (flushing, headache, hypotension) |
| Potency | Less potent than histamine | More potent |
| Time to Peak Effect | Slower (around the 2nd hour) | Faster |
| Antihistamine Pre-treatment | Not required | Required to block H1 effects |
Historical Perspective and Decline in Use
This compound (Histalog®) enjoyed widespread use from the 1950s through the 1970s as the preferred agent for gastric function testing.[9] Its introduction was a significant step forward from the use of histamine due to its improved safety profile.[6] However, the landscape of gastroenterology and pharmaceutical development continued to evolve.
The development of pentagastrin (B549294), a synthetic analogue of gastrin, in the late 1960s provided another potent and specific stimulant of gastric acid secretion with even fewer side effects than this compound.[1][6] Subsequently, the discovery and clinical introduction of H2 receptor antagonists (e.g., cimetidine) and, later, the more potent proton pump inhibitors (e.g., omeprazole) revolutionized the treatment of acid-related disorders. These therapeutic advancements, coupled with the rise of endoscopy for direct visualization of the gastric mucosa, diminished the diagnostic necessity of gastric acid secretory tests.[3] As a result, the clinical use of this compound gradually declined, and it was eventually withdrawn from the market.
Conclusion
This compound holds a significant place in the history of gastrointestinal research and diagnostics. As a selective histamine H2 receptor agonist, it facilitated a safer and more specific method for evaluating gastric acid secretion, contributing to a deeper understanding of gastric physiology. While its clinical use has been superseded by newer agents and diagnostic techniques, the study of this compound's discovery, mechanism, and application provides valuable insights for researchers, scientists, and drug development professionals in the ongoing exploration of receptor pharmacology and gastrointestinal function.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histalog gastric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. Effects of omeprazole and cimetidine on gastric acid secretion and right atrial beating frequency in isolated organ preparations from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAXIMAL GASTRIC SECRETION IN HUMAN SUBJECTS AFTER HISTALOG STIMULATION. COMPARISON WITH AUGMENTED HISTAMINE TEST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of basal and peak acid output with an augmented histamine test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Betazole's specificity for H2 receptors compared to histamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betazole, a pyrazole (B372694) analogue of histamine (B1213489), has been historically utilized as a selective agonist for the histamine H2 receptor, primarily for the clinical assessment of gastric acid secretory capacity.[1][2][3] This technical guide provides an in-depth analysis of this compound's specificity for the H2 receptor in comparison to histamine, the endogenous ligand for all four histamine receptor subtypes (H1, H2, H3, and H4). Understanding the nuances of their receptor interaction profiles is crucial for preclinical and clinical research, as well as for the development of more targeted therapeutic agents. While histamine exhibits broad activity across all four receptor subtypes, this compound's pharmacological profile is more targeted, though not entirely exclusive, to the H2 receptor.[4] This guide will present available quantitative data, detail relevant experimental methodologies, and visualize key pathways to elucidate the comparative pharmacology of these two important compounds.
Quantitative Comparison of Receptor Binding Affinities and Functional Potencies
The specificity of a ligand for its receptor is quantified by its binding affinity (Ki or Kd values) and its functional potency (EC50 values). A lower value in both cases indicates a higher affinity and potency, respectively. The following tables summarize the available data for histamine and this compound across the four human histamine receptor subtypes.
It is important to note that comprehensive, direct comparative studies of this compound's binding affinity and functional potency across all four histamine receptor subtypes are limited in the publicly available literature. The tables below reflect the most relevant data that could be obtained.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Histamine | ~10,000[5] | ~4,300[6] | ~8[6] | ~8.2[6] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Lower Ki indicates higher binding affinity.
Table 2: Functional Potency (EC50/Ka) in µM
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor |
| Histamine | Data Not Available | 3[7] | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Lower EC50/Ka indicates higher functional potency.
Data Interpretation:
In contrast, histamine demonstrates a wide range of affinities for the four receptor subtypes, with significantly higher affinity for H3 and H4 receptors compared to H1 and H2 receptors.[6]
Experimental Protocols
The determination of binding affinities and functional potencies relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and histamine for each of the four histamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human histamine receptors (H1, H2, H3, or H4).
-
Radioligands specific for each receptor:
-
H1 Receptor: [3H]pyrilamine
-
H2 Receptor: [3H]tiotidine
-
H3 Receptor: [125I]iodoproxyfan
-
H4 Receptor: [3H]histamine[8]
-
-
Unlabeled ligands: this compound and Histamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled competitor (this compound or histamine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the ability of an agonist to stimulate the intracellular signaling pathway associated with a G-protein coupled receptor. For the H2 receptor, which is Gs-coupled, this involves measuring the production of cyclic AMP (cAMP).[7]
Objective: To determine the half-maximal effective concentration (EC50) of this compound and histamine for the H2 receptor.
Materials:
-
Intact cells expressing the human H2 receptor.
-
This compound and Histamine.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Cell Culture: Plate the H2 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulation: Add varying concentrations of this compound or histamine to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the concentration of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway
// Nodes Agonist [label="Agonist\n(Histamine or this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2R [label="H2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="Gs Protein\n(α, β, γ subunits)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gastric Acid Secretion)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Agonist -> H2R [label="Binds to", fontsize=8, fontcolor="#5F6368"]; H2R -> G_Protein [label="Activates", fontsize=8, fontcolor="#5F6368"]; G_Protein -> AC [label="α-subunit activates", fontsize=8, fontcolor="#5F6368"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to", fontsize=8, fontcolor="#5F6368"]; cAMP -> PKA [label="Activates", fontsize=8, fontcolor="#5F6368"]; PKA -> Cellular_Response [label="Phosphorylates targets leading to", fontsize=8, fontcolor="#5F6368"]; } ` Caption: H2 Receptor Signaling Pathway.
Experimental Workflow
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Incubate cell membranes, radioligand,\nand unlabeled competitor (this compound/Histamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Allow binding to reach equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Separate bound from unbound radioligand\nvia vacuum filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Wash filters to remove non-specific binding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Quantify radioactivity using\na scintillation counter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="Data Analysis:\nDetermine IC50 and calculate Ki", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Determine Binding Affinity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } ` Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is well-established as a histamine H2 receptor agonist, valuable in clinical diagnostics for gastric function. However, a comprehensive, quantitative comparison of its binding affinity and functional potency across all four histamine receptor subtypes, in direct comparison to histamine, is not well-documented in the available scientific literature. While histamine's broad-spectrum activity is well-characterized, the full selectivity profile of this compound remains an area requiring further investigation. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of this compound's pharmacology and for the development of future, more selective H2 receptor ligands.
References
- 1. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Central Histamine H2 Receptor: New Hope for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. traf2.com [traf2.com]
- 7. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Betazole Gastric Secretion Stimulation: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview and detailed protocols for the use of Betazole (formerly marketed as Histalog) in the stimulation of gastric acid secretion for research and drug development purposes. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a histamine (B1213489) H2 receptor agonist and a pyrazole (B372694) analogue of histamine.[1] Historically, it was employed as a diagnostic agent to assess gastric acid secretory capacity.[2] While its clinical use has largely been supplanted by agents with more favorable side-effect profiles, such as pentagastrin (B549294), this compound remains a valuable tool in preclinical and translational research for studying the mechanisms of gastric acid secretion and for evaluating the efficacy of antisecretory drug candidates.[2][3] this compound stimulates gastric acid secretion by directly acting on H2 receptors on parietal cells.[1]
Mechanism of Action
This compound, as a histamine H2 receptor agonist, selectively binds to and activates H2 receptors located on the basolateral membrane of gastric parietal cells. This binding initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent elevation in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in the translocation and activation of the H+/K+ ATPase (proton pump) to the apical membrane of the parietal cell, leading to the secretion of hydrogen ions into the gastric lumen.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific animal model and experimental objectives.
Protocol 1: Subcutaneous this compound Administration for Gastric Acid Secretion Analysis in Humans (Historical Clinical Protocol)
This protocol is based on historical clinical procedures for gastric analysis.
1. Patient Preparation:
-
The patient should fast for 10 to 12 hours prior to the test.[4]
-
Medications that may interfere with gastric acid secretion, such as anticholinergics, H2 blockers, and antacids, should be withheld.[4]
-
The patient's body weight should be recorded for accurate dosage calculation.[4]
2. Basal Gastric Acid Collection:
-
A nasogastric tube is inserted into the stomach.[4]
-
The residual gastric contents are aspirated and discarded.[4]
-
Basal gastric juice is collected for one hour, with samples taken every 15 minutes into separate, labeled containers.[4]
3. This compound Administration:
-
This compound is administered subcutaneously at a dose of 1.5 mg/kg body weight. A minimum dose of 50 mg is often used.[4]
4. Stimulated Gastric Acid Collection:
-
Following this compound injection, gastric juice collection continues for at least another hour, with samples collected every 15 minutes.[4]
-
The peak response to this compound typically occurs between 30 and 90 minutes after administration.[4] A total of four to eight samples are collected.[4]
5. Sample Analysis:
-
The volume of each sample is measured.
-
The acid concentration of each sample is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH, often using a pH meter or an indicator like phenol (B47542) red.[4]
-
Acid output is calculated in milliequivalents (mEq) per unit of time (e.g., mEq/15 min or mEq/hr).
Protocol 2: Intramuscular this compound Administration for Research Studies
This protocol is adapted from research studies investigating the effects of this compound.
1. Subject Preparation:
-
Subjects should fast overnight.
2. This compound Administration:
-
Administer this compound via intramuscular injection at a dose of 0.5 mg/kg body weight.[1]
3. Sample Collection:
-
Gastric acid samples are collected at predetermined intervals (e.g., every 15 or 30 minutes) for a duration of at least 2 hours post-injection.
4. Sample Analysis:
-
Follow the same analysis procedure as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound for gastric secretion stimulation.
Table 1: Gastric Acid Output in Response to this compound Stimulation
| Subject Group | N | Stimulant and Dose | Basal Acid Output (mEq/hr) | Peak Acid Output (mEq/hr) | Reference |
| Normal Males | - | This compound (1.5 mg/kg) | - | 53.31 ± 4.36 | [4] |
| Normal Females | - | This compound (1.5 mg/kg) | - | 30 ± 7.59 | [4] |
| Normal Subjects | - | This compound (1.5 mg/kg) | - | 5.2 (upper limit of normal: 8.64) | [4] |
Table 2: Comparison of Gastric Stimulants
| Stimulant | Typical Dose | Onset of Peak Response | Side Effects | Reference |
| This compound (Histalog) | 1.5 mg/kg SC | 30-90 minutes | Flushing, warmth, headache, potential for hypotension | [4] |
| Pentagastrin | 6 µg/kg SC | 15-45 minutes | Fewer side effects than this compound | [4] |
| Histamine | 0.04 mg/kg | - | Significant side effects (requires antihistamine co-administration) | [2] |
Table 3: Effect of H2 Receptor Antagonists on this compound-Stimulated Secretion
| Treatment Group | N | This compound Dose | Inhibitor and Dose | Effect on Gastric Secretion | Reference |
| Normal Subjects | 6 | 0.5 mg/kg IM | Cimetidine (B194882) (200 mg IV) | Inhibition of gastric acid secretion | [1] |
| Normal Subjects | 8 | - | Nizatidine (B1679011) (150 mg & 300 mg oral) | Significant depression of secretory response | [5] |
| Normal Subjects | 8 | - | Cimetidine (300 mg oral) | Less depression of secretory response than Nizatidine | [5] |
| Peptic Ulcer Patients | 28 | - | Cimetidine (300 mg IM) | Potent inhibition of basal and stimulated secretion | [6] |
Adverse Effects
While a useful research tool, it is important to be aware of the potential adverse effects of this compound, which include flushing of the skin, a feeling of warmth, headache, and pain at the injection site.[4] In some cases, more severe reactions such as hypotension and breathing difficulties may occur.[4] These side effects are a primary reason for its replacement by pentagastrin in clinical settings.[3]
Conclusion
This compound remains a relevant pharmacological tool for inducing gastric acid secretion in a research context. The protocols and data presented herein provide a foundation for designing and interpreting experiments aimed at understanding gastric physiology and developing novel therapies for acid-related disorders. Careful consideration of the dosage, administration route, and potential adverse effects is crucial for obtaining reliable and reproducible results.
References
- 1. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. archive.jpma.org.pk [archive.jpma.org.pk]
- 5. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cimetidine on basal and this compound-stimulated gastric acid secretion in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Betazole in Research Animals (Rats and Dogs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betazole, also known as ametazole, is a histamine (B1213489) H₂ receptor agonist that has been historically utilized in research settings as a potent stimulant of gastric acid secretion.[1] Its selectivity for the H₂ receptor made it a preferable alternative to histamine, as it elicits its effects with fewer of the undesirable side effects associated with histamine's action on other receptors.[1] This document provides detailed application notes and protocols for the administration of this compound in rats and dogs, common models in preclinical research. The information is intended to guide researchers in designing and executing studies involving the pharmacological assessment of gastric acid secretion.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in rats and dogs based on available literature.
Table 1: this compound Dosage and Administration in Rats
| Parameter | Value | Route of Administration | Observed Effect | Reference |
| Effective Dose | 5 mg/kg (initial) | Intravenous (i.v.) | Effective for subsequent maximal acid secretion with a follow-up dose. | [2] |
| Maximal Secretion Dose | 20 mg/kg | Intravenous (i.v.) | Resulted in maximum acid secretion. | [2] |
| High Dose | 30 mg/kg | Intravenous (i.v.) | Showed a smaller acid secretion response in intact rats compared to 20 mg/kg. | [2] |
| Sustained Effect Dose | 50 mg/kg | Subcutaneous (s.c.) | Produced a significant acid response for at least 7 hours. | [2] |
Table 2: this compound Dosage and Administration in Dogs
| Parameter | Value | Route of Administration | Observed Effect | Reference |
| Stimulatory Dose | 5 mg/kg | Subcutaneous (s.c.) | Stimulation of gastric acid secretion, potentiated by prednisolone. | [3] |
Signaling Pathway
This compound exerts its physiological effects by acting as an agonist at the histamine H₂ receptor, which is predominantly found on the basolateral membrane of parietal cells in the gastric mucosa. The binding of this compound to the H₂ receptor initiates a signaling cascade that results in the secretion of gastric acid.
References
- 1. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of the antrum and vagus nerve on the stimulation of the rat stomach by betazol in the perfusion test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
Betazole Dose-Response Analysis In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betazole, also known as ametazole, is a potent histamine (B1213489) H2 receptor agonist.[1][2][3] It is a structural analogue of histamine and is utilized in research and clinical diagnostics as a secretagogue to stimulate gastric acid secretion.[1][4] Its primary application is in the investigation of gastric acid secretory capacity and in the diagnosis of conditions such as Zollinger-Ellison syndrome.[4] Unlike histamine, this compound exhibits greater selectivity for the H2 receptor, minimizing the H1 receptor-mediated side effects, thus obviating the need for co-administration of antihistamines.[4] These application notes provide detailed protocols for in vivo dose-response analysis of this compound to characterize its pharmacodynamic effects on gastric acid secretion in preclinical models.
Mechanism of Action
This compound selectively binds to and activates histamine H2 receptors located on the basolateral membrane of parietal cells in the gastric mucosa.[4][5] This receptor activation initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[5] Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This process results in the secretion of hydrogen ions into the gastric lumen, causing a decrease in gastric pH.[5]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of this compound.
Table 1: this compound Dose-Response in Rodent Models (Rats)
| Administration Route | Dose (mg/kg) | Observed Effect on Gastric Acid Secretion | Reference |
| Intravenous (IV) | 5 | Initiation of acid secretion | [3] |
| Intravenous (IV) | 20 | Maximum acid secretion | [3] |
| Intravenous (IV) | 30 | Lower acid secretion response compared to 20 mg/kg in intact rats | [3] |
| Subcutaneous (SC) | 50 | Significant and sustained acid secretion for at least 7 hours | [3] |
Table 2: this compound Dose in Human Studies
| Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Intramuscular (IM) | 0.5 | Stimulation of Gastric Inhibitory Polypeptide (GIP) secretion | [6] |
Experimental Protocols
Protocol 1: In Vivo this compound Dose-Response Analysis in Pylorus-Ligated Rats
This protocol is designed to assess the dose-dependent effect of this compound on gastric acid secretion in a rat model. The pylorus ligation technique allows for the collection of gastric juice over a specified period.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Urethane (B1682113) (for anesthesia)
-
Surgical instruments (scissors, forceps, sutures)
-
pH meter
-
Centrifuge and centrifuge tubes
-
Tubes for gastric juice collection
Procedure:
-
Animal Preparation:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.[7]
-
Anesthetize the rats with an intraperitoneal injection of urethane (1.25 g/kg).
-
Shave the abdominal area and make a midline incision to expose the stomach.
-
-
Pylorus Ligation:
-
Carefully lift the stomach and locate the pyloric sphincter.
-
Ligate the pylorus using a silk suture, ensuring not to obstruct the blood supply.[7]
-
Close the abdominal incision with sutures.
-
-
This compound Administration:
-
Prepare stock solutions of this compound hydrochloride in sterile saline.
-
Divide the rats into groups (n=6 per group) and administer different doses of this compound (e.g., 5, 10, 20, 40 mg/kg) via subcutaneous or intravenous injection. A control group should receive an equivalent volume of sterile saline.
-
-
Gastric Juice Collection:
-
After a predetermined time (e.g., 4 hours) following this compound administration, euthanize the rats by an approved method.
-
Carefully clamp the esophagus and remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Analysis of Gastric Secretion:
-
Centrifuge the gastric juice at 3000 rpm for 10 minutes to remove any solid debris.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate a known volume of the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output. Express the result in mEq/L.
-
Protocol 2: In Vivo this compound Dose-Response Analysis in Conscious Dogs with Gastric Fistula
This protocol allows for repeated studies in the same animal, providing a more refined model for dose-response analysis.
Materials:
-
Beagle dogs with surgically implanted gastric fistulas
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
pH meter and titration equipment
-
Gastric juice collection bags/vials
Procedure:
-
Animal Preparation:
-
Fast the dogs for 18-24 hours before the experiment, with free access to water.
-
Ensure the gastric fistula is clean and patent.
-
-
Basal Secretion Collection:
-
Collect basal gastric secretions for a period of 60 minutes to establish a baseline.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound hydrochloride in saline.
-
Administer this compound via a continuous intravenous infusion or as a single subcutaneous injection.
-
Conduct a dose-escalation study, starting with a low dose and progressively increasing the dose in subsequent experiments (allowing for an adequate washout period between studies).
-
-
Stimulated Secretion Collection:
-
Following this compound administration, collect gastric juice in 15-minute fractions for a period of 2-3 hours.
-
-
Analysis of Gastric Secretion:
-
Measure the volume of each 15-minute sample.
-
Determine the pH of each sample.
-
Titrate a known volume of each sample with 0.01 N NaOH to a pH of 7.0 to determine the acid concentration.
-
Calculate the acid output for each fraction (volume × concentration) and express as mEq/15 min.
-
Plot the acid output against time to observe the onset, peak, and duration of the response for each dose.
-
Construct a dose-response curve by plotting the peak acid output against the logarithm of the this compound dose.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in gastric parietal cells.
Experimental Workflow
Caption: In vivo experimental workflow for this compound dose-response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
Application Notes and Protocols: In Vitro Assays Using Betazole on Isolated Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betazole, a pyrazole (B372694) analogue of histamine (B1213489), is a selective agonist for the histamine H2 receptor.[1] It is a valuable tool for studying gastric acid secretion and the function of parietal cells. These application notes provide detailed protocols for in vitro assays using this compound on isolated parietal cells, enabling researchers to investigate its effects on acid secretion and related signaling pathways. The primary method described is the [¹⁴C]-aminopyrine uptake assay, a well-established technique for quantifying acid production in isolated parietal cells.[2][3][4][5]
While this compound is known to stimulate gastric acid secretion in vivo, specific dose-response data for its use in in vitro assays with isolated parietal cells is not extensively documented in publicly available literature. Therefore, the following protocols are based on established methods for other histamine H2 receptor agonists, such as histamine. Researchers are advised to perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental conditions.
Data Presentation
Quantitative Data for Secretagogues and Inhibitors on Parietal Cells
The following tables summarize key quantitative data for compounds commonly used to study gastric acid secretion in parietal cells. This information can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy and Potency of Histamine on Parietal Cells
| Parameter | Value | Cell/Tissue Model | Notes |
| EC50 | 2 x 10⁻⁶ M | Isolated human parietal cells | Effective concentration for 50% of maximal aminopyrine (B3395922) accumulation. |
| Maximal Stimulation | 10⁻⁴ M | Isolated human parietal cells | Concentration of histamine that elicits maximal aminopyrine accumulation. |
Note: Data for histamine is provided as a reference due to the lack of specific in vitro dose-response data for this compound.
Table 2: In Vivo Dosage of this compound for Gastric Acid Secretion Studies
| Dosage | Route of Administration | Species | Effect |
| 0.5 mg/kg | Intramuscular | Human | Stimulation of GIP secretion.[1] |
| 20 mg/kg | Intravenous | Rat | Maximal acid secretion.[6] |
| 50 mg/kg | Subcutaneous | Rat | Significant acid response for at least 7 hours.[6] |
Note: In vivo dosages may not directly translate to optimal in vitro concentrations.
Experimental Protocols
Protocol 1: Isolation and Enrichment of Parietal Cells from Gastric Mucosa
This protocol describes a general method for isolating parietal cells from gastric mucosa using enzymatic digestion and density gradient centrifugation. The specific enzymes and gradient materials may need to be optimized depending on the animal model.
Materials:
-
Freshly excised gastric tissue
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Enzyme solution: Collagenase Type IV (e.g., 1 mg/mL) or Pronase E (e.g., 1.5 mg/mL) in HBSS
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Nycodenz or Percoll density gradient medium
-
Trypan Blue solution
-
Hemocytometer
-
Centrifuge
-
Nylon mesh filters (e.g., 100 µm and 250 µm)
Procedure:
-
Tissue Preparation:
-
Excise the stomach and place it in ice-cold HBSS.
-
Open the stomach along the greater curvature and rinse thoroughly with HBSS to remove any contents.
-
Separate the gastric mucosa from the underlying muscle layer by blunt dissection.
-
Mince the mucosal tissue into small pieces (approximately 1-2 mm³).
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a flask containing the enzyme solution.
-
Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dispersed.
-
Periodically pipette the suspension gently to aid in cell dissociation.
-
-
Cell Filtration and Collection:
-
Terminate the digestion by adding an equal volume of cold DMEM with 10% FBS.
-
Filter the cell suspension through a series of nylon meshes (e.g., 250 µm followed by 100 µm) to remove undigested tissue.
-
Centrifuge the filtered cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
-
Parietal Cell Enrichment:
-
Resuspend the cell pellet in DMEM.
-
Prepare a density gradient using Nycodenz or Percoll according to the manufacturer's instructions.
-
Carefully layer the cell suspension onto the density gradient.
-
Centrifuge at a higher speed (e.g., 1500 x g) for 15-20 minutes. Parietal cells will form a distinct band at a specific density layer.
-
Carefully aspirate the parietal cell fraction.
-
-
Cell Viability and Counting:
-
Wash the enriched parietal cells twice with fresh DMEM.
-
Resuspend the cells in a known volume of DMEM.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. A viability of >90% is expected.
-
Protocol 2: [¹⁴C]-Aminopyrine Uptake Assay for Acid Secretion
This assay indirectly measures acid production by quantifying the accumulation of the weak base [¹⁴C]-aminopyrine in the acidic canaliculi of stimulated parietal cells.
Materials:
-
Isolated and enriched parietal cells
-
DMEM
-
[¹⁴C]-Aminopyrine
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., water or DMSO)
-
Histamine (as a positive control)
-
Cimetidine or other H2 receptor antagonist (as a negative control)
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Cell Plating:
-
Resuspend the isolated parietal cells in fresh DMEM to a final concentration of approximately 2 x 10⁶ cells/mL.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound to determine a dose-response curve (e.g., 10⁻⁸ M to 10⁻³ M).
-
Add the different concentrations of this compound to the cell suspensions.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
For control experiments, include tubes with a known concentration of histamine (e.g., 10⁻⁴ M) and tubes with histamine plus an H2 receptor antagonist (e.g., 10⁻⁵ M cimetidine).
-
Pre-incubate the cells with the treatments for 15-30 minutes at 37°C.
-
-
[¹⁴C]-Aminopyrine Incubation:
-
Add [¹⁴C]-aminopyrine to each tube to a final concentration of approximately 0.1 µCi/mL.
-
Incubate all tubes for 30 minutes at 37°C with gentle agitation.
-
-
Cell Lysis and Scintillation Counting:
-
Stop the incubation by placing the tubes on ice and centrifuging at a low speed to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cell pellets with ice-cold DMEM to remove extracellular [¹⁴C]-aminopyrine.
-
Lyse the cells by adding a suitable lysis buffer or distilled water and vortexing.
-
Add the cell lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) per 10⁶ cells.
-
Calculate the aminopyrine accumulation ratio: (CPM in stimulated cells) / (CPM in basal/unstimulated cells).
-
Plot the aminopyrine accumulation ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound in Parietal Cells
Caption: this compound stimulates acid secretion via the H2 receptor signaling pathway.
Experimental Workflow for this compound Assay
Caption: Workflow for measuring this compound-stimulated acid secretion in parietal cells.
References
- 1. Gastric H+ secretion: histamine (cAMP-mediated) activation of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aminopyrine accumulation of isolated parietal cells from the rat stomach. Effect of histamine and interaction with endogenous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amino acids on H+ production by isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Betazole in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Betazole. This compound, a histamine (B1213489) H2 receptor agonist, is used as a diagnostic agent to test gastric secretory function. The described method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), offering a straightforward and reproducible approach for the analysis of this compound in bulk drug substance and pharmaceutical dosage forms. This document provides a comprehensive protocol, including system suitability parameters, standard and sample preparation, and a summary of typical method validation characteristics.
Introduction
This compound is a pyrazole (B372694) analogue of histamine and acts as a selective agonist at histamine H2 receptors.[1][2] It is clinically employed to stimulate gastric acid secretion for diagnostic purposes. Accurate and reliable quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3] This application note presents a proposed RP-HPLC method suitable for the routine quality control analysis of this compound.
Chromatographic Conditions
A reverse-phase HPLC method is proposed for the separation and quantification of this compound.[4] The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Stationary Phase | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 20mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Mobile Phase
-
Phosphate Buffer Preparation (20mM, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
Mobile Phase Preparation: Mix the prepared phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation (for a hypothetical 50 mg/mL this compound injection)
-
Transfer 1.0 mL of the this compound injection formulation into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Further, dilute 1.0 mL of this solution to 10 mL with the mobile phase to obtain a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Representative Data)
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize typical data that should be obtained during method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 101.1 | 0.8 |
Table 4: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Typical Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a reliable and efficient means for the quantification of this compound in pharmaceutical preparations. The method is simple, utilizing readily available reagents and instrumentation. It is recommended to perform a full method validation to ensure its suitability for its intended purpose in a specific laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validated RP-H-P-L-C Method for the Simultaneous Determination of Betamethasone and Ofloxacin in Bulk and Pharmaceutical Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Measurement of Gastric Acid Output Following Betazole Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betazole, a structural analog of histamine (B1213489), is a potent stimulant of gastric acid secretion.[1] It selectively acts as an agonist on histamine H2 receptors located on the basolateral membrane of parietal cells in the gastric mucosa.[2] This stimulation triggers a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the stomach lumen. The measurement of gastric acid output following the administration of this compound, often referred to as the augmented histamine test, is a valuable diagnostic and research tool for assessing gastric secretory function. This procedure helps in understanding the pathophysiology of various gastrointestinal disorders and in the preclinical and clinical evaluation of drugs that modulate gastric acid secretion.
Principle of the Method
The protocol is based on the principle of quantifying the amount of HCl secreted by the stomach under basal conditions and after maximal stimulation with this compound. This is achieved by aspirating the gastric contents through a nasogastric tube over a defined period. The collected samples are then analyzed for volume, pH, and titratable acidity to calculate the total acid output, typically expressed in milliequivalents per hour (mEq/hr).
Data Presentation
The following tables summarize typical quantitative data for basal and this compound-stimulated gastric acid output in healthy adults.
Table 1: Basal vs. This compound-Stimulated Gastric Acid Output in Healthy Adults [1]
| Parameter | Basal Acid Output (BAO) | Maximal Acid Output (MAO) after this compound |
| Volume (mL/hr) | 50 - 100 | 150 - 250 |
| pH | 2.0 - 6.0 | < 2.0 |
| Acid Concentration (mEq/L) | 10 - 40 | 100 - 140 |
| Total Acid Output (mEq/hr) | 1.0 - 5.0 | 10.0 - 30.0 |
Table 2: Peak Acid Output (PAO) in Normal Subjects Following this compound (Histalog) Stimulation (1.5 mg/kg) [1]
| Gender | Peak Acid Output (mEq/hr) (Mean ± SD) | Upper Limit of Normal (mEq/hr) |
| Male | 53.31 ± 4.36 | Not Specified |
| Female | 30.00 ± 7.59 | Not Specified |
| Combined | 5.2 (general normal) | 8.64 |
Signaling Pathway of this compound-Induced Gastric Acid Secretion
This compound, as a histamine H2 receptor agonist, initiates a well-defined intracellular signaling cascade within the gastric parietal cells. This pathway ultimately leads to the activation of the proton pump (H+/K+-ATPase), which is responsible for the final step of acid secretion.
Caption: this compound signaling pathway in gastric parietal cells.
Experimental Protocols
Patient/Subject Preparation
-
Subjects should fast for at least 8-12 hours prior to the test. Water is permitted up to 2 hours before the procedure.
-
Medications that may interfere with gastric acid secretion, such as proton pump inhibitors, H2 receptor antagonists, and anticholinergics, should be discontinued (B1498344) for an appropriate period before the test (e.g., 72 hours for proton pump inhibitors).
-
The procedure and potential side effects of this compound (e.g., flushing, headache) should be explained to the subject, and informed consent should be obtained.
Gastric Intubation and Basal Acid Output (BAO) Collection
This protocol describes the collection of gastric juice for the analysis of basal and stimulated acid output.
Caption: Workflow for gastric acid collection.
-
Nasogastric Tube Insertion: A lubricated nasogastric tube (16 French) is gently passed through a nostril into the stomach.
-
Confirmation of Tube Placement: The correct positioning of the tube in the stomach is confirmed by aspirating gastric contents and checking their pH (should be acidic).
-
Emptying of Residual Contents: The entire residual content of the stomach is aspirated and discarded.
-
Basal Sample Collection: Gastric juice is collected by continuous or intermittent suction for one hour, divided into four 15-minute samples. These samples constitute the Basal Acid Output (BAO).
This compound Administration and Stimulated Acid Output (MAO) Collection
-
This compound Administration: After the basal collection, this compound (as Histalog) is administered subcutaneously at a dose of 1.5 mg/kg body weight.[1] A minimum dose of 50 mg is often used.[1]
-
Stimulated Sample Collection: Immediately following the injection, gastric juice collection continues for the next 1.5 to 2 hours, with samples collected every 15 minutes. These samples represent the stimulated acid output. The peak response to this compound is typically observed between 30 and 90 minutes after administration.
Sample Analysis
-
Volume Measurement: The volume of each 15-minute sample is measured and recorded in milliliters (mL).
-
pH Measurement: The pH of each sample is determined using a calibrated pH meter.
-
Titratable Acidity: The concentration of hydrochloric acid in each sample is determined by titration with a standard solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a neutral pH (7.0-7.4). The volume of NaOH required is used to calculate the acid concentration in mEq/L.
Calculation of Acid Output
-
Acid Output per Sample (mEq/15 min):
-
Acid Output = Volume (L) x Acid Concentration (mEq/L)
-
-
Basal Acid Output (BAO) (mEq/hr):
-
BAO = Sum of the acid output of the four 15-minute basal samples.
-
-
Maximal Acid Output (MAO) (mEq/hr):
-
MAO = Sum of the four highest consecutive 15-minute stimulated samples.
-
-
Peak Acid Output (PAO) (mEq/hr):
-
PAO = Sum of the two highest consecutive 15-minute stimulated samples, multiplied by 2.
-
Safety Precautions
-
The administration of this compound may cause side effects such as flushing, headache, and a feeling of warmth. More severe reactions like hypotension are rare but possible. Emergency medical equipment and medications should be readily available.
-
Nasogastric intubation can cause discomfort and, in rare cases, complications such as epistaxis or esophageal perforation. The procedure should be performed by trained personnel.
Conclusion
The measurement of gastric acid output following this compound administration is a robust method for evaluating gastric secretory capacity. Adherence to standardized protocols is crucial for obtaining reliable and reproducible data. These application notes provide a comprehensive guide for researchers and clinicians in the field of gastroenterology and drug development.
References
Application Notes and Protocols: Betazole Dose Calculation for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betazole, also known as ametazole, is a pyrazole (B372694) analogue of histamine (B1213489) and acts as a selective histamine H2 receptor agonist.[1][2] It has been historically used as a diagnostic agent to test gastric secretory function in both clinical and preclinical settings.[2][3] Its primary action is to stimulate the secretion of gastric acid.[4] Unlike histamine, this compound has minimal effects on H1 receptors, which reduces the incidence of undesirable side effects and eliminates the need for co-administration of antihistamines.[3] These characteristics make it a valuable tool in preclinical research for studying gastric acid secretion and for evaluating the efficacy of H2 receptor antagonists.[5]
This document provides a detailed guide for calculating and establishing appropriate this compound doses for preclinical animal studies, including theoretical principles, practical protocols, and data presentation formats.
Mechanism of Action: H2 Receptor Signaling Pathway
This compound exerts its pharmacological effect by binding to and activating histamine H2 receptors located on the basolateral membrane of parietal cells in the stomach lining.[6] This activation initiates a signaling cascade that results in the secretion of hydrochloric acid (HCl) into the stomach lumen.
The key steps in the signaling pathway are as follows:
-
Binding: this compound binds to the H2 receptor on a parietal cell.
-
G-Protein Activation: The activated H2 receptor stimulates a Gs-protein.
-
Adenylate Cyclase Activation: The Gs-protein activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Proton Pump Stimulation: PKA phosphorylates and activates the H+/K+-ATPase (proton pump), which then translocates to the apical membrane of the parietal cell.
-
Acid Secretion: The activated proton pump secretes H+ ions into the gastric lumen in exchange for K+ ions, leading to the formation of HCl.
Principles of Preclinical Dose Calculation
Extrapolating drug doses from one species to another is a critical step in preclinical research. A common and regulatory-accepted method involves converting doses based on Body Surface Area (BSA), as it generally correlates better with metabolic rate across species than body weight alone.[7] The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using Km factors, which are derived from the ratio of body weight to BSA.[8][9]
Formula for Animal Equivalent Dose (AED) Calculation:
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[8]
Km Factors for Various Species
The following table summarizes the Km factors used for dose conversion between humans and common preclinical animal models.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) | Km Ratio (Human Km / Animal Km) |
| Human | 60 | 1.62 | 37 | 1 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.8 |
| Monkey (Rhesus) | 3 | 0.24 | 12 | 3.1 |
| Data adapted from FDA guidance and related literature.[7][10] |
Experimental Protocol: Dose-Response Study for this compound
This protocol outlines a general procedure for conducting a dose-response study to determine the effective dose (ED) of this compound for stimulating gastric acid secretion in a preclinical animal model.
Materials
-
This compound Dihydrochloride (or this compound Hydrochloride)[1][11]
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2) for dilution[11]
-
Appropriate animal model (e.g., Sprague-Dawley rats, Beagle dogs)
-
Syringes and needles for administration
-
Equipment for gastric sample collection (e.g., gastric fistula, pyloric ligation setup)
-
pH meter and titration equipment for acid analysis
Animal Model Selection and Acclimation
-
Select a relevant animal species. Dogs have been historically used for gastric secretion studies with this compound.[11] Rats are also a common model for gastrointestinal research.
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (approx. 18 hours) before the experiment to ensure a basal gastric state, with free access to water.
Dose Preparation and Selection
-
Literature-Based Doses: Published studies have used doses ranging from 3-10 mg/kg in dogs to stimulate pepsin and acid levels.[11] An EC50 of 120 µM has been reported in isolated human gastric glands.[11]
-
Dose Range Finding: For a new model, a pilot study with a wide range of doses (e.g., 1, 3, 10, 30 mg/kg) is recommended to identify the optimal range for a full dose-response study.
-
Preparation: Dissolve this compound hydrochloride in sterile saline or PBS to the desired concentrations.[11] Ensure the solution is sterile if administered parenterally.
| Animal Model | Reported Dose Range (mg/kg) | Route of Administration | Observed Effect | Citation |
| Dog | 3 - 10 | Not Specified | Increased pepsin and acid levels in gastric juice | [11] |
Experimental Procedure
-
Baseline Collection: Collect a basal gastric juice sample prior to this compound administration to establish baseline secretion levels.
-
Administration: Administer the prepared this compound solution to the test animals. The subcutaneous or intramuscular route is common for this type of study.
-
Post-Dose Collection: Collect gastric juice samples at predetermined time points after administration (e.g., every 15 or 30 minutes for 2-3 hours) to characterize the time-course of the secretory response.[5]
-
Group Allocation: Assign animals to different dose groups, including a vehicle control group (receiving only saline or PBS). A minimum of three dose levels is recommended to establish a dose-dependent effect.[8]
Sample and Data Analysis
-
Measure Volume: Record the volume of each collected gastric juice sample.
-
Measure pH: Determine the pH of each sample using a calibrated pH meter.
-
Titrate for Acidity: Titrate the samples with a standardized base (e.g., 0.01 N NaOH) to a neutral endpoint (pH 7.0) to determine the total acid output.
-
Calculate Acid Output: Express the acid output in microequivalents per unit time (µEq/min).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the control group. Plot the peak acid output against the log of the this compound dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal response).
Disclaimer: This document is intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The provided dose ranges are for reference and should be confirmed through pilot studies for specific experimental models and conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alchetron.com [alchetron.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecronicon.net [ecronicon.net]
- 9. Conversion between animals and human [targetmol.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. caymanchem.com [caymanchem.com]
Application Notes: Preparation of Betazole Solutions for Experimental Use
Introduction
Betazole, also known as ametazole, is a pyrazole (B372694) analogue of histamine (B1213489) and acts as a selective agonist for the histamine H2 receptor[1][2]. It is frequently utilized in research as a gastric stimulant to test for maximal gastric acid secretion, making it a valuable tool in physiological and pharmacological studies, including the diagnosis of conditions like Zollinger-Ellison syndrome[1][2]. Unlike histamine, this compound has a higher specificity for the H2 receptor with minimal activity at H1 receptors, thus avoiding many of histamine's undesirable side effects[1][2]. These notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental applications.
Chemical and Physical Properties
This compound is typically supplied as this compound Dihydrochloride, a solid substance[3][4]. Proper characterization and understanding of its properties are crucial for accurate solution preparation.
| Property | Data | Reference |
| Formal Name | 1H-pyrazole-3-ethanamine, dihydrochloride | [4] |
| Synonyms | Ametazole, Gastramine, Histalog | [3][4] |
| CAS Number | 138-92-1 | [3][4] |
| Molecular Formula | C₅H₉N₃ • 2HCl | [4] |
| Molecular Weight | 184.07 g/mol | [3][4] |
| Appearance | Solid | [4][5] |
| Purity | ≥95% | [4] |
| Solubility | ≥10 mg/mL in PBS (pH 7.2) ≥10 mg/mL to 37 mg/mL in fresh DMSO | [3][4] |
| Storage (Solid) | -20°C | [4][5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [4] |
Mechanism of Action: Histamine H2 Receptor Signaling
This compound exerts its physiological effects by binding to and activating the histamine H2 receptor, which is predominantly found on parietal cells in the gastric mucosa[6]. This activation initiates a G-protein signaling cascade that leads to the secretion of gastric acid[6].
Caption: this compound signaling pathway in gastric parietal cells.
Experimental Protocols
Safety Precautions: Handle this compound Dihydrochloride in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Ensure adequate ventilation[7].
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various experimental uses.
Materials:
-
This compound Dihydrochloride (CAS 138-92-1)
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound Dihydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of solvent (fresh DMSO or PBS) to achieve the desired concentration. Based on solubility data, concentrations of 10 mg/mL are readily achievable in both PBS (pH 7.2) and DMSO[4]. For higher concentrations up to 37 mg/mL, use fresh DMSO[3].
-
Example for 10 mg/mL: To 1.84 mg of this compound Dihydrochloride (MW: 184.07), add 100 µL of solvent.
-
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can aid dissolution, especially for higher concentrations.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile tubes[1]. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Protect solutions from light[1].
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol is for diluting the stock solution for use in cell-based or isolated tissue assays, such as stimulating acid secretion in isolated gastric glands.
Materials:
-
This compound Dihydrochloride stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium or assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the final desired working concentrations. The effective concentration (EC₅₀) for inducing acid secretion in isolated human gastric glands is 120 µM[4].
-
Example Calculation for a 120 µM working solution from a 10 mg/mL stock:
-
Stock concentration (10 mg/mL) = 10 g/L
-
Molar stock concentration = (10 g/L) / (184.07 g/mol ) ≈ 0.0543 M or 54300 µM.
-
To make 1 mL (1000 µL) of 120 µM solution:
-
Volume of stock = (120 µM * 1000 µL) / 54300 µM ≈ 2.21 µL.
-
Add 2.21 µL of the stock solution to 997.79 µL of assay buffer.
-
-
-
-
Final Mix: Gently vortex the working solution before adding it to the experimental system. Use the prepared working solutions immediately.
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol outlines the preparation of a sterile this compound solution for injection in animal models, based on doses used in published studies.
Materials:
-
This compound Dihydrochloride (CAS 138-92-1)
-
Sterile saline solution (0.9% NaCl) or sterile PBS (pH 7.2)
-
Sterile conical tube or vial
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total mass of this compound Dihydrochloride needed based on the experimental dose, number of animals, and their weights. Doses used in previous studies include 0.5 mg/kg for intramuscular (IM) injection in humans and 3-10 mg/kg in dogs[4][8].
-
Example for a 5 mg/kg dose in five 250g rats:
-
Dose per rat = 5 mg/kg * 0.25 kg = 1.25 mg.
-
Total mass needed = 1.25 mg/rat * 5 rats = 6.25 mg (weigh slightly more to account for transfer loss, e.g., 7 mg).
-
-
-
Dissolution: Weigh the calculated amount of this compound Dihydrochloride and dissolve it in a suitable volume of sterile saline or PBS. The final concentration should allow for a reasonable injection volume (e.g., 1-5 mL/kg).
-
Continuing example: Dissolve 7 mg in 3.5 mL of sterile saline to get a 2 mg/mL solution. Each 250g rat would receive an injection volume of 0.625 mL.
-
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to ensure the sterility of the injectable solution.
-
Administration: The solution is now ready for administration via the desired route (e.g., subcutaneous or intramuscular injection). Prepare fresh on the day of the experiment.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preparing a sterile this compound solution for in vivo experiments.
Caption: Workflow for preparing an injectable this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. PathBank [pathbank.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low gastric acid response to Betazole stimulation
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering a low gastric acid response to Betazole stimulation in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate gastric acid secretion?
This compound (also known as ametazole) is a synthetic analog of histamine (B1213489) that acts as a selective agonist for the histamine H2 receptor.[1] In the stomach, parietal cells have H2 receptors. When this compound binds to these receptors, it initiates a signaling cascade that activates the H+/K+ ATPase proton pump, leading to the secretion of hydrochloric acid into the stomach lumen.[2] It is often used as a gastric stimulant in research and diagnostic tests because it has a high specificity for the H2 receptor and avoids many of the undesirable side effects associated with direct histamine administration.[3]
Q2: What is a typical expected response to this compound stimulation?
Following administration, there should be a measurable increase in gastric acid secretion, resulting in a lower gastric pH and an increase in titratable acidity. The peak response and duration can vary based on the dose, administration route, and the animal model or subject being studied.[4] For example, one study in rats found that an intravenous injection of 20 mg/kg of this compound resulted in a maximal acid secretion response.[4] The primary goal of the test is to measure the maximal acid output (MAO) to assess the secretory capacity of the stomach.[5]
Q3: What are the primary methods for measuring gastric acid secretion?
There are both invasive and non-invasive methods for measuring gastric acid.[6]
-
Invasive Methods (Gold Standard): The most accurate and widely used method involves the aspiration of gastric contents through a nasogastric or endoscopic tube.[5] This allows for the measurement of both the volume of secretion and the total acid output via titration.[5] Direct pH measurement can also be performed on the aspirate or in situ.[6][7]
-
Non-Invasive Methods: These are typically semi-quantitative and include tests like serum pepsinogen assays and breath analysis.[6][7] They are useful for detecting low or absent acid secretion but are less precise for quantifying maximal output.[6]
Q4: My pH readings are high (indicating low acidity) after this compound stimulation. What are the most common causes?
A high pH or low titratable acidity post-stimulation can stem from several issues. The main areas to investigate are:
-
Reagent Integrity: The this compound solution may have been improperly prepared, stored, or degraded.
-
Procedural Errors: Incorrect dosage, improper administration route, or errors in sample collection (e.g., incorrect tube placement, sample contamination) can lead to inaccurate results.[5][8]
-
Subject/Animal Factors: The subject may have an underlying physiological condition causing hypochlorhydria (low stomach acid) or achlorhydria (absence of stomach acid), such as atrophic gastritis.[9][10] Concomitant use of medications that inhibit acid secretion can also block the effect.[11][12]
-
Measurement Technique: Relying solely on pH can be misleading due to buffering from food or other substances in the stomach.[13] Titration of the gastric aspirate is a more reliable measure of acid concentration.[13]
Section 2: Detailed Troubleshooting Guides
Category: this compound Reagent and Administration
Q: How can I ensure my this compound solution is properly prepared and active? A: this compound hydrochloride is a salt often used to improve aqueous solubility.[14] However, stability can be a concern.
-
Preparation: Follow the supplier's instructions for reconstitution. For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle.[14] Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution, but the compound's stability at elevated temperatures should be considered.[14]
-
Validation: If reagent integrity is suspected, consider using a new, unopened vial of this compound powder to prepare a fresh solution. Perform a pilot study with a positive control subject known to have a normal acid secretion response.
Q: What is the appropriate dose and route of administration for this compound? A: The optimal dose and route depend on the species and experimental design.
-
Dose-Response: A sub-optimal dose will not elicit a maximal response. Conversely, an excessively high dose may not increase the response and could even be inhibitory in some cases.[4] A dose-response study may be necessary to determine the optimal concentration for your specific model. In rat studies, doses have ranged from 5 mg/kg to 50 mg/kg.[4]
-
Route of Administration: this compound can be administered subcutaneously (s.c.), intravenously (i.v.), or orally.[4][11][16] The i.v. route typically produces the most rapid and pronounced response. The s.c. route provides a more sustained stimulation.[4] Ensure the chosen route is consistent across all experimental groups.
Category: Experimental Protocol and Procedure
Q: My gastric aspirate volume is low. What could be the issue? A: Low aspirate volume can be due to procedural issues or physiological factors.
-
Tube Placement: The tip of the gastric tube must be in the most dependent part of the stomach to ensure complete aspiration of contents.[5] The position should be confirmed, often radiologically or via a recovery test.[5]
-
Tube Occlusion: The tube may be clogged with mucus or food particles. Attempt to clear it by injecting a small amount of air or saline.
-
Fasting: Ensure the subject has been properly fasted before the experiment. Food in the stomach will interfere with aspiration and buffer acid, affecting measurements.[13]
Q: Could contamination of the gastric sample affect my results? A: Yes. Contamination can significantly alter pH and titratable acidity.
-
Saliva: Saliva is alkaline and can neutralize gastric acid. Instruct subjects to avoid swallowing saliva during the collection period.[8]
-
Bile/Duodenal Contents: Reflux of alkaline bile and duodenal secretions can neutralize stomach acid. The presence of bile (yellow or green color) in the aspirate should be noted as it can compromise the results.
Category: Subject/Animal Model Factors
Q: The subject shows no response to this compound. Could there be an underlying physiological reason? A: Yes, a lack of response may indicate an underlying condition affecting the parietal cells' ability to secrete acid.
-
Hypochlorhydria/Achlorhydria: This is a state of low or absent gastric acid secretion. A common cause is atrophic gastritis, where the acid-producing cells of the stomach have atrophied.[10] H. pylori infection can also lead to decreased stomach acid.[17]
-
Inhibitory Medications: The subject may be on medications that inhibit acid secretion, such as proton pump inhibitors (PPIs) or H2 receptor antagonists (e.g., cimetidine (B194882), nizatidine).[11][12][17] A thorough history of medication use is crucial.
-
Other Factors: Various other factors can influence maximal acid secretion, including age, body weight, electrolyte levels, and vagal nerve integrity.[18] Additionally, conditions like sleep can depress the acid response to stimulation.[19][20]
Category: Data Measurement and Analysis
Q: Is measuring pH alone sufficient to determine gastric acid output? A: While pH is a quick and easy measurement, it is not a comprehensive indicator of acid secretion.
-
pH vs. Titratable Acidity: Gastric pH measures the concentration of free hydrogen ions, but it does not account for buffered hydrogen ions.[13] The presence of food, saliva, or bile can buffer the acid, leading to a higher pH reading even when acid is being secreted.[13]
-
Recommendation: The gold standard is to measure the total volume of gastric juice and determine the acid concentration by titrating the sample to a neutral pH (typically pH 7.0) with a standard base like sodium hydroxide.[5][8] This provides the "titratable acidity," which is a more accurate reflection of total acid output.
Section 3: Protocols and Data Tables
Experimental Protocol: Measurement of Stimulated Gastric Acid by Aspiration and Titration
-
Subject Preparation: Subjects should fast overnight (no food or drink) prior to the experiment.[8]
-
Tube Insertion: Insert a nasogastric tube into the stomach. Confirm its position in the most dependent part of the gastric lumen.[5]
-
Basal Acid Output (BAO) Collection: Aspirate and discard the initial fasting contents.[21] Then, collect all gastric secretions for 1 hour, dividing the collection into four 15-minute samples.[21] This establishes the basal (unstimulated) acid secretion rate.
-
This compound Administration: Administer this compound via the predetermined route and dose (e.g., 20 mg/kg i.v. in rats).[4]
-
Maximal Acid Output (MAO) Collection: Following stimulation, collect gastric juice continuously for at least one hour, again dividing the collection into 15-minute intervals.[5][11]
-
Volume Measurement: Measure and record the volume of each 15-minute sample.[8]
-
Titration:
-
Take a known aliquot (e.g., 1 mL) of the gastric juice.
-
Titrate with 0.1 N Sodium Hydroxide (NaOH) to a pH of 7.0, using a pH meter or a colorimetric indicator.
-
Record the volume of NaOH used.
-
-
Calculation: Calculate the acid output for each sample in milliequivalents (mEq).
-
Acid Output (mEq) = Volume of NaOH (L) x Normality of NaOH (N) x (Total Sample Volume / Aliquot Volume)
-
Sum the output of the four post-stimulation samples to determine the Maximal Acid Output (MAO).
-
Data Tables
Table 1: Common Factors Influencing this compound-Stimulated Acid Secretion
| Factor Category | Specific Factor | Effect on Acid Secretion | Reference(s) |
| Pharmacological | H2 Receptor Antagonists (Cimetidine, Nizatidine) | Inhibition | [11][12] |
| Proton Pump Inhibitors (PPIs) | Inhibition | [17] | |
| Benzodiazepines (e.g., Bromazepam) | Inhibition | [19][20] | |
| Physiological | Atrophic Gastritis / Achlorhydria | Inhibition / No Response | [9][10] |
| H. pylori Infection (Chronic) | Inhibition | [17] | |
| Sleep | Inhibition | [19][20] | |
| Antral Distension | Inhibition | [22] | |
| Increasing Age | Variable / Potential Decrease | [17][18] | |
| Procedural | Saliva Contamination | Neutralization (Apparent Inhibition) | [8] |
| Duodenal Reflux | Neutralization (Apparent Inhibition) | N/A |
Table 2: Comparison of Gastric Acid Measurement Techniques
| Technique | Principle | Pros | Cons | Reference(s) |
| Aspiration & Titration | Measures total secreted volume and titratable H+ concentration. | Gold Standard: Highly accurate and quantitative. Measures total acid output. | Invasive and time-consuming. Can be uncomfortable for the subject. | [5][6] |
| Intragastric pH-metry | Measures free H+ concentration (acidity) directly in the stomach or in an aspirated sample. | Less time-consuming than titration. Provides real-time data. | Can be inaccurate due to buffering from food/saliva. Does not measure secretion volume. Less correlated with secretion rate. | [7][13] |
| Serum Pepsinogen Assay | Measures blood levels of pepsinogen I (PGI), which can reflect gastric atrophy. | Non-invasive. Good screening tool for achlorhydria. | Semi-quantitative. Indirect measure of acid secretion capacity. | [5] |
Section 4: Visual Guides
Caption: this compound stimulates the H2 receptor on parietal cells to increase acid secretion.
Caption: Workflow for measuring this compound-stimulated gastric acid secretion.
Caption: Troubleshooting decision tree for a low gastric acid response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. alchetron.com [alchetron.com]
- 4. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: methods of measuring gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cimetidine on basal and this compound-stimulated gastric acid secretion in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Problems with the interpretation of gastric pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastric hydrochloric acid secretory response to orally administered this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypochlorhydria (Low Stomach Acid): Causes, Treatment, and More [healthline.com]
- 18. Factors affecting maximal acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory effect of bromazepam on basal and this compound-stimulated gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory effect of bromazepam on basal and this compound-stimulated gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gastric Analysis - Gastrointestinal Disorders - Merck Manual Professional Edition [merckmanuals.com]
- 22. The effect of antral distension in healthy subjects on this compound-stimulated gastric acid secretion and the plasma concentration of immunoreactive neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Betazole infusion protocols for consistent results
This center provides researchers, scientists, and drug development professionals with essential information for optimizing Betazole infusion experiments to achieve consistent and reproducible results in the study of gastric acid secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research? A1: this compound (also known as Ametazole or Histalog) is a structural analog of histamine (B1213489) that acts as a selective agonist for the histamine H2 receptor.[1] It is used in research primarily to stimulate the secretion of gastric acid. Its selectivity for the H2 receptor results in fewer H1 receptor-mediated side effects (like bronchoconstriction and vasodilation) compared to histamine, making it a more specific tool for studying gastric function.[2]
Q2: When should I choose this compound over other secretagogues like histamine or pentagastrin? A2: The choice of secretagogue depends on the specific aims of your experiment.
-
This compound is preferable to histamine when you want to minimize H1 receptor-related side effects.[2]
-
Pentagastrin , a synthetic gastrin analog, stimulates acid secretion primarily by releasing histamine from enterochromaffin-like (ECL) cells, which then acts on parietal cells.[2] It is often considered to have fewer side effects than both histamine and this compound and has largely replaced them in clinical testing.[2]
-
Histamine stimulates both H1 and H2 receptors, which can be useful if the broader physiological effects of histamine are part of the investigation.
Q3: How should I prepare and store a this compound solution for infusion? A3: this compound hydrochloride is soluble in aqueous solutions. For a stock solution, it can be dissolved in water or physiological saline. For animal administration, it can be prepared in various vehicles depending on the experimental requirements, including saline, PEG300, or corn oil.[1]
-
Storage of Stock Solution: Store protected from light at -20°C for up to one month or -80°C for up to six months.[1]
-
Working Solution: It is recommended to prepare fresh working solutions for infusion on the day of the experiment. If using water as the solvent for the stock, the final working solution should be sterilized by filtration through a 0.22 µm filter before use.[1]
Q4: What is the expected onset and duration of action for this compound? A4: The pharmacokinetic profile can vary by species and route of administration.
-
Onset: Following injection, the peak effect may be reached later than with histamine, often within the second hour.[2]
-
Duration: A single subcutaneous injection of 50 mg/kg in rats has been shown to produce a significant acid secretion response for at least 7 hours.[2] The duration of a continuous infusion will depend on the infusion rate and can be maintained for the desired experimental period.
Data Presentation
Table 1: Comparison of Gastric Acid Secretagogues
| Feature | This compound (Histalog) | Histamine | Pentagastrin |
| Mechanism | Direct H2 Receptor Agonist | Direct H1 & H2 Receptor Agonist | Indirect (via Histamine Release) & Direct Gastrin Receptor Agonist |
| Primary Use | Gastric acid secretion studies | Gastric acid secretion studies; model for allergic response | Gastric acid secretion testing |
| Common Dose (Human) | ~2 mg/kg[2] | ~0.04 mg/kg (augmented test)[2] | ~6 µg/kg[2] |
| Relative Side Effects | Fewer than histamine[2] | Most side effects (requires antihistamine co-administration) | Generally considered the safest option[2] |
| Receptor Selectivity | High for H2 | Low (H1, H2, H3, H4) | CCK2 (Gastrin) Receptor |
Table 2: Reported this compound Dosages in Rat Models
| Route of Administration | Dosage | Observed Effect | Source |
| Intravenous (IV) Injection | 20 mg/kg | Followed by maximum acid secretion. | [2] |
| Intravenous (IV) Infusion | 30 mg/kg | Produced a smaller response than a 20 mg/kg IV bolus in intact rats, but a higher response in antrectomized rats. (Note: Infusion rate not specified). | [2] |
| Subcutaneous (SC) Injection | 50 mg/kg | Significant acid response lasting at least 7 hours. | [2] |
| Intramuscular (IM) Injection | 0.5 mg/kg | Used to study Gastric Inhibitory Polypeptide (GIP) secretion. | [3] |
Experimental Protocols
Detailed Protocol: this compound-Stimulated Gastric Acid Secretion in an Anesthetized Rat
This protocol outlines a common method for measuring gastric acid output in response to this compound using a continuous perfusion technique in an anesthetized rat.
1. Animal Preparation:
-
Fast the rat for 18-24 hours with free access to water to ensure an empty stomach.
-
Anesthetize the animal (e.g., with urethane). The choice of anesthetic is critical as some agents can affect gastric secretion.
-
Perform a tracheostomy to ensure a patent airway throughout the experiment.
-
Cannulate a femoral or jugular vein for the continuous infusion of this compound.
2. Surgical Procedure for Gastric Perfusion:
-
Make a midline abdominal incision to expose the stomach.
-
Insert a cannula into the stomach via the esophagus (forestomach) to serve as the inflow tube.
-
Ligate the pylorus at the pyloric sphincter to prevent the perfusate from entering the duodenum.
-
Insert a second, wider cannula through an incision in the pyloric antrum to serve as the outflow tube.
3. This compound Infusion and Gastric Perfusion:
-
This compound Solution: Prepare a sterile solution of this compound hydrochloride in 0.9% physiological saline at the desired concentration.
-
Infusion Initiation: Begin a continuous intravenous infusion of the this compound solution using a syringe pump. Since optimal continuous infusion rates for this compound are not well-documented, a pilot dose-finding study may be necessary. A starting point could be based on bolus doses, delivering a fraction of the effective bolus dose over an hour. For example, based on the 20 mg/kg bolus, one might test infusion rates in the range of 5-20 mg/kg/hour.
-
Gastric Perfusion: Begin perfusing the stomach with warm (37°C) 0.9% saline at a constant rate (e.g., 1-2 mL/min).
-
Equilibration: Allow the system to equilibrate for at least 30-60 minutes to establish a stable basal acid secretion rate before collecting samples for analysis.
4. Sample Collection and Analysis:
-
Collect the gastric perfusate from the outflow cannula in timed intervals (e.g., every 15 minutes).
-
Measure the volume of each sample.
-
Determine the acid concentration by titrating the perfusate with a standardized NaOH solution (e.g., 0.01 N) to a neutral pH (pH 7.0), using a pH meter or indicator.
-
Calculate the total acid output for each interval (in mEq/15 min or µEq/min) by multiplying the titrant volume by its normality and adjusting for the collection time.
Troubleshooting Guides
Issue 1: Low or No Response to this compound Infusion
| Potential Cause | Troubleshooting Step |
| Improper Cannula Placement | Verify the venous cannula is correctly placed and patent. A misplaced cannula (e.g., subcutaneous infiltration) will prevent the drug from reaching circulation. |
| Degraded this compound Solution | This compound solutions should be prepared fresh. If using a stored stock solution, ensure it was stored correctly (protected from light, appropriate temperature).[1] |
| Incorrect Dosage | The dose may be too low for the animal model or species. Consult literature for appropriate dose ranges.[2] If no established infusion rate exists, a dose-response study is recommended. |
| Anesthetic Interference | Certain anesthetics can suppress vagal tone or have other inhibitory effects on gastric secretion. Ensure the chosen anesthetic is appropriate for this type of study. |
| Receptor Desensitization | Although less common with agonists, prolonged high-dose stimulation can potentially lead to receptor desensitization. If the experiment is lengthy, consider if a lower effective dose can be used. |
Issue 2: High Variability in Results Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Animal State | Ensure all animals are of a similar age, weight, and health status. The duration of fasting should be consistent across all subjects. Stress can also influence gastric secretion. |
| Fluctuations in Body Temperature | Anesthesia can lead to hypothermia, which affects metabolic rates and physiological responses. Use a heating pad to maintain the animal's core body temperature at 37°C. |
| Inconsistent Infusion Rate | Calibrate the infusion pump before each experiment to ensure a consistent and accurate delivery rate. Check the infusion line for any kinks or blockages. |
| Surgical Trauma | Excessive manipulation of the stomach or surrounding tissues during surgery can trigger variable inflammatory or neural responses that affect secretion. Standardize the surgical procedure. |
| Biological Variation | Acknowledge that inherent biological variability exists. Ensure the group size (n) is sufficient to achieve statistical power and account for this variation. |
Issue 3: Animal Shows Adverse Reactions During Infusion
| Potential Cause | Troubleshooting Step |
| High Infusion Rate or Overdose | An excessively high dose can lead to systemic effects. Symptoms may include changes in heart rate, blood pressure, or respiration. Immediately reduce or stop the infusion. Monitor vital signs.[4] |
| Vehicle/Solvent Effects | The vehicle used to dissolve this compound (e.g., DMSO, PEG) may have its own physiological effects or cause irritation. Run a vehicle-only control group to assess any effects of the vehicle itself. |
| Anaphylactic Reaction (Rare) | Although rare, an allergic-type reaction is possible. Signs include rapid drop in blood pressure, respiratory distress, or skin reactions. This is a veterinary emergency requiring immediate cessation of the infusion and supportive care. |
| Fluid Overload | For long-duration infusions, especially in small animals, the total volume of infused liquid can become significant. Ensure the infusion rate and volume are appropriate for the animal's size to avoid circulatory overload. |
Visualizations
Signaling Pathway and Workflows
Caption: this compound's mechanism of action on the gastric parietal cell.
Caption: Workflow for a this compound-stimulated gastric acid secretion study.
References
- 1. litfl.com [litfl.com]
- 2. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
Technical Support Center: Troubleshooting Experimental Variability in Betazole Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address sources of experimental variability in Betazole studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in experimental studies?
This compound is a histamine (B1213489) H2 receptor agonist. Its primary mechanism of action is to selectively bind to and stimulate H2 receptors on gastric parietal cells. This activation initiates a signaling cascade that results in the secretion of gastric acid.[1] It is often used as a diagnostic agent to assess gastric acid secretory capacity.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in experimental models to:
-
Stimulate and measure gastric acid secretion.
-
Investigate the efficacy of H2 receptor antagonists and other anti-secretory agents.[2][3]
-
Study the physiological and pathological conditions related to gastric acid production.
Q3: What are the key factors that can introduce variability into this compound studies?
Several factors can contribute to variability in experimental outcomes, including:
-
Subject-related factors: Species, strain, age, sex, and individual physiological differences.
-
Experimental conditions: Fasting time, anesthesia, and stress levels.[4][5][6]
-
Drug administration: Route of administration, dose, and volume.[7]
-
This compound solution: Purity, concentration, stability, and storage conditions.
-
Measurement techniques: Method of gastric sample collection and analysis.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Gastric Acid Secretion
Problem: You are observing high variability or a blunted response in gastric acid secretion after this compound administration in your animal models.
| Potential Cause | Troubleshooting Steps |
| Improper Fasting | Ensure a consistent and appropriate fasting period for all animals. The presence of food in the stomach can neutralize secreted acid and alter baseline secretion levels. A prolonged fast may also impact the physiological state of the animal.[4][5][6] |
| Inadequate this compound Dose | Verify the dose of this compound based on the animal model and literature precedents. Perform a dose-response study to determine the optimal dose for your specific experimental conditions. |
| This compound Solution Instability | Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution (refrigerated and protected from light) to prevent degradation. Verify the pH of the solution before administration. |
| Route of Administration | The route of administration (e.g., intravenous, subcutaneous, intramuscular) can significantly impact the onset and magnitude of the response. Ensure the chosen route is appropriate for your model and is performed consistently.[7] |
| Anesthesia Effects | Certain anesthetics can influence gastric acid secretion. Use a consistent anesthetic regimen and ensure the depth of anesthesia is stable throughout the experiment. |
| Stress | Stress can alter baseline gastric acid secretion. Acclimatize animals to the experimental environment and handling procedures to minimize stress-induced variability. |
Issue 2: High Inter-Individual Variability within Experimental Groups
Problem: Even with a standardized protocol, you observe a wide range of responses to this compound among animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Genetic Variation | Use a well-defined and genetically homogenous animal strain to minimize inter-individual differences in drug metabolism and receptor sensitivity. |
| Sex Differences | If using both male and female animals, be aware that hormonal cycles in females can influence drug metabolism and physiological responses. Consider studying sexes separately or ensuring a balanced distribution in each group. |
| Underlying Health Conditions | Ensure all animals are healthy and free from any underlying conditions that could affect gastric function. |
| Inconsistent Dosing | Ensure accurate and consistent administration of the this compound solution. For injections, verify the correct placement and delivery of the full dose. |
Quantitative Data Summary
Table 1: Recommended this compound Dosages for Gastric Acid Stimulation
| Species | Dosage Range | Route of Administration | Reference |
| Human | 0.5 mg/kg | Intramuscular (IM) | [8] |
| Rat | 5 - 50 mg/kg | Intravenous (IV), Subcutaneous (SC) | [7] |
Table 2: Influence of H2 Receptor Antagonists on this compound-Stimulated Gastric Secretion in Humans
| Treatment | Dosage | Effect on this compound-Stimulated Secretion | Reference |
| Cimetidine (B194882) | 300 mg (oral) | Significant inhibition of acid, water, and pepsin secretion | [3] |
| Nizatidine (B1679011) | 75 mg (oral) | Similar inhibition to 300 mg cimetidine | [3] |
| Nizatidine | 150 mg & 300 mg (oral) | Significantly greater inhibition than 300 mg cimetidine | [3] |
Experimental Protocols
Protocol 1: this compound-Stimulated Gastric Acid Secretion in Anesthetized Rats (Gastric Perfusion Model)
1. Animal Preparation:
- Fast male Wistar rats (200-250g) for 18-24 hours with free access to water.
- Anesthetize the rats with an appropriate anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneally).
- Perform a tracheotomy to ensure a clear airway.
- Make a midline abdominal incision to expose the stomach.
2. Gastric Perfusion Setup:
- Ligate the esophagus at the cardiac sphincter.
- Insert an inflow cannula through the forestomach and an outflow cannula through the pylorus.
- Perfuse the stomach with saline (0.9% NaCl) at a constant rate (e.g., 1 ml/min) using a peristaltic pump.
- Maintain the temperature of the perfusate at 37°C.
3. Experimental Procedure:
- Collect the perfusate every 15 minutes.
- After a 60-minute stabilization period (basal secretion), administer this compound (e.g., 20 mg/kg) intravenously.[7]
- Continue collecting the perfusate for at least 2 hours after this compound administration.
4. Sample Analysis:
- Measure the volume of each 15-minute sample.
- Titrate the acidity of the perfusate with 0.01 N NaOH to a pH of 7.0 using a pH meter to determine the acid output.
- Calculate the acid output in microequivalents per minute (µEq/min).
Visualizations
Caption: this compound signaling pathway for gastric acid secretion.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Effect of cimetidine on basal and this compound-stimulated gastric acid secretion in peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of fasting on 24-hour intragastric acidity and plasma gastrin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. Effect of preoperative fasting time on gastric volume and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Anesthetics on Betazole-Induced Secretion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthetics on Betazole-induced gastric secretion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in gastric secretion studies?
This compound (also known as ametazole) is a histamine (B1213489) H2 receptor agonist.[1][2] It is used experimentally to stimulate the secretion of gastric acid. By activating H2 receptors on parietal cells in the stomach lining, this compound initiates a signaling cascade that leads to the pumping of hydrogen ions (H+) into the gastric lumen, thus increasing gastric acidity.[3] Its use allows for the study of gastric secretory function and the effects of various substances on this process.
Q2: How do anesthetics generally affect gastric acid secretion?
Anesthetics can have varied and sometimes conflicting effects on gastric acid secretion, acting through different mechanisms. Some anesthetics may inhibit secretion by reducing the release of histamine from enterochromaffin-like (ECL) cells or by directly affecting the parietal cells.[4] Others might stimulate secretion through central nervous system pathways. The net effect often depends on the specific anesthetic, the dose administered, and the experimental conditions.
Q3: Which anesthetics are commonly used in studies of this compound-induced secretion, and what are their known effects?
Commonly used anesthetics in rodent gastric secretion studies include pentobarbital, urethane (B1682113), and thiopental (B1682321).
-
Pentobarbital: Has been shown to inhibit both basal and histamine-stimulated acid secretion.[4] This inhibition is thought to occur by reducing histamine release from ECL cells and by a direct inhibitory effect on parietal cells.[4]
-
Urethane: Can have a slight inhibitory effect on histamine release from ECL cells.[4] Some studies have also shown that urethane can reduce spontaneous acid output.
-
Thiopental: Studies have indicated that thiopental can stimulate gastric acid secretion under certain conditions, an effect that may be mediated through the vagus nerve.
Q4: What is the signaling pathway for this compound-induced gastric acid secretion?
As a histamine H2 receptor agonist, this compound activates the H2 receptor on the basolateral membrane of gastric parietal cells. This G-protein coupled receptor, when activated, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. This pump actively secretes H+ into the gastric lumen in exchange for K+ ions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in gastric acid secretion after this compound administration. | 1. Inadequate this compound Dose: The dose of this compound may be too low to elicit a maximal response. 2. Anesthetic Inhibition: The chosen anesthetic may be strongly inhibiting the secretory response. 3. Improper Cannula Placement: The gastric cannula may not be correctly positioned to collect the secreted acid. 4. Vagal Nerve Damage: Accidental damage to the vagus nerve during surgery can reduce the secretory response. | 1. Dose-Response Curve: Perform a dose-response study to determine the optimal this compound concentration for your experimental model. Doses of 20-50 mg/kg (i.v. or s.c.) have been used in rats.[5] 2. Choice of Anesthetic: Consider the inhibitory profile of your anesthetic. If using pentobarbital, be aware of its potent inhibitory effects. Urethane may have a less pronounced inhibitory effect. 3. Verify Cannula Position: Ensure the cannula is securely placed in the stomach or duodenum and allows for complete collection of gastric contents. 4. Surgical Technique: Refine surgical procedures to minimize trauma to the vagus nerve. |
| High variability in gastric acid output between animals. | 1. Inconsistent Anesthetic Depth: Fluctuations in the depth of anesthesia can affect autonomic nervous system output and gastric secretion. 2. Stress: Animal stress prior to and during the experiment can influence gastric function. 3. Fasting State: Differences in the fasting duration can lead to variability in basal secretion. | 1. Monitor Anesthesia: Continuously monitor the depth of anesthesia and administer supplemental doses as needed to maintain a stable plane. 2. Acclimatization: Allow for an adequate acclimatization period for the animals in the laboratory environment before the experiment. 3. Standardize Fasting: Ensure all animals are fasted for the same duration (typically 18-24 hours with free access to water) before the experiment. |
| Unexpected decrease in gastric secretion over time. | 1. Anesthetic Accumulation/Metabolism: The anesthetic or its metabolites may have cumulative inhibitory effects over the course of a long experiment. 2. Desensitization of H2 Receptors: Prolonged stimulation with this compound may lead to receptor desensitization. | 1. Anesthetic Regimen: Consider a continuous infusion of the anesthetic rather than bolus injections to maintain a more stable level. 2. Experimental Duration: Design the experiment to collect data within the optimal window of this compound stimulation before significant desensitization occurs. |
| Difficulty in obtaining a stable baseline secretion. | 1. Surgical Stress: The surgical procedure itself can stimulate or inhibit basal acid secretion. 2. Animal Strain/Age: Different rat strains and ages can exhibit different basal secretory rates. | 1. Stabilization Period: Allow for a stabilization period after surgery and before the administration of any test substances to allow gastric secretion to reach a steady state. 2. Consistent Animal Model: Use animals of the same strain, sex, and age range for all experiments to minimize biological variability. |
Data Presentation
Table 1: Summary of Anesthetic Effects on Histamine/Gastrin-Stimulated Gastric Acid Secretion in Rats
| Anesthetic | Stimulant | Anesthetic Dosage | Observed Effect on Acid Secretion | Reference(s) |
| Pentobarbital | Histamine/Gastrin | 25-40 mg/kg i.p. | Inhibition | [4] |
| Urethane | Histamine/Gastrin | 750 mg/kg - 1.5 g/kg i.p. | Slight to marked inhibition | [4] |
| Thiopental | - | 50 mg/kg i.p. | Can stimulate secretion under urethane anesthesia |
Note: Data for this compound-induced secretion under these specific anesthetics is limited. The data presented is primarily from studies using histamine or gastrin as the secretagogue. Given that this compound is a histamine H2 receptor agonist, similar effects are anticipated.
Experimental Protocols
Key Experiment: Measurement of this compound-Induced Gastric Acid Secretion in the Anesthetized Rat
This protocol describes the measurement of gastric acid secretion in a rat model using a continuous perfusion method.
Materials:
-
Male Wistar rats (200-250 g), fasted for 18-24 hours with free access to water.
-
Anesthetic: Pentobarbital sodium (40 mg/kg i.p.), Urethane (1.25 g/kg i.p.), or Thiopental sodium (50 mg/kg i.p.).
-
This compound dihydrochloride (B599025) solution (e.g., 20 mg/kg in saline).
-
Saline solution (0.9% NaCl).
-
0.01 N NaOH solution for titration.
-
Phenolphthalein (B1677637) indicator.
-
Peristaltic pump.
-
pH meter.
-
Surgical instruments.
-
Double-lumen gastric cannula.
Procedure:
-
Anesthesia: Anesthetize the rat with the chosen anesthetic via intraperitoneal injection. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus at the pyloric-duodenal junction.
-
Insert a double-lumen cannula through an incision in the forestomach and secure it with a ligature. One lumen is for perfusion, and the other is for the collection of gastric effluent.
-
-
Gastric Perfusion:
-
Begin continuous perfusion of the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.
-
Collect the gastric effluent every 15 minutes.
-
-
Baseline Secretion: Collect gastric effluent for at least 60 minutes to establish a stable baseline of acid secretion.
-
This compound Stimulation: Administer this compound (e.g., 20 mg/kg) intravenously or subcutaneously.
-
Sample Collection: Continue to collect the gastric effluent in 15-minute intervals for at least 90-120 minutes following this compound administration.
-
Measurement of Acid Output:
-
Measure the volume of each 15-minute sample.
-
Titrate a 1 ml aliquot of each sample against a standardized 0.01 N NaOH solution using phenolphthalein as an indicator.
-
Calculate the acid output for each sample and express it as microequivalents of H+ per 15 minutes (µEq/15 min).
-
Calculation of Acid Output:
Acid Output (µEq/15 min) = (Volume of NaOH used for titration in ml) x (Normality of NaOH) x (Total volume of gastric sample in ml)
Mandatory Visualizations
Caption: this compound signaling pathway in a gastric parietal cell.
Caption: Experimental workflow for measuring gastric secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. PathBank [pathbank.org]
- 4. Effects of anaesthetic agents on gastrin-stimulated and histamine-stimulated gastric acid secretion in the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Drug interactions affecting Betazole's efficacy (e.g., cimetidine, bromazepam)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of drug interactions on Betazole's efficacy. The following information details the impact of cimetidine (B194882) and bromazepam on this compound-induced gastric acid secretion.
Frequently Asked Questions (FAQs)
Q1: My experiment shows a reduced gastric acid output after administering this compound. What could be the cause?
A1: A reduction in this compound-stimulated gastric acid secretion can be attributed to several factors. One common cause is the co-administration of a histamine (B1213489) H2 receptor antagonist, such as cimetidine. Cimetidine competitively inhibits the binding of this compound to H2 receptors on parietal cells, thereby reducing its secretagogue effect.[1][2] Another possibility is the presence of substances that centrally depress gastric acid secretion, such as benzodiazepines like bromazepam.[3]
Q2: How does cimetidine affect the efficacy of this compound?
A2: Cimetidine acts as a competitive antagonist at the histamine H2 receptor.[1][2] this compound is an agonist for this receptor, meaning it binds to it to initiate a cellular response – in this case, the secretion of gastric acid. Cimetidine competes with this compound for the same binding site on the H2 receptor. When cimetidine is present, it occupies a portion of these receptors, preventing this compound from binding and eliciting its full effect. This results in a dose-dependent decrease in this compound-stimulated gastric acid secretion.[1][2]
Q3: What is the mechanism behind bromazepam's effect on this compound-stimulated gastric acid secretion?
A3: Bromazepam, a benzodiazepine, reduces gastric acid secretion through a central mechanism. It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[4] This increased GABAergic signaling can suppress the vagal efferent outflow to the stomach, which is a key pathway for stimulating gastric acid secretion.[4][5] Therefore, bromazepam's effect is not a direct interaction with the H2 receptor on parietal cells but rather an indirect inhibition via the central nervous system.
Q4: Are there any visual resources to understand these interactions?
A4: Yes, the signaling pathways for this compound's action and the inhibitory effects of cimetidine and bromazepam are illustrated in the diagrams provided in the "Signaling Pathways and Logical Relationships" section of this guide.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected gastric acid secretion in response to this compound.
| Possible Cause | Troubleshooting Steps |
| Co-administration of Cimetidine or other H2 antagonists | 1. Review the experimental protocol to ensure no H2 antagonists were administered. 2. If intentional, refer to the quantitative data table below to understand the expected level of inhibition at the given cimetidine dose. |
| Co-administration of Bromazepam or other CNS depressants | 1. Verify if any benzodiazepines or other centrally acting drugs were part of the experimental design. 2. Note that the effect of bromazepam can be influenced by the subject's state of arousal (e.g., sleep).[3] |
| Incorrect this compound Dosage | 1. Confirm the correct dosage of this compound was administered. The typical dose for maximal stimulation in humans is 1.5 mg/kg subcutaneously.[1] |
| Improper Sample Collection/Measurement | 1. Review the "Experimental Protocols" section to ensure the gastric acid measurement technique (e.g., intragastric titration) was performed correctly.[6] |
Quantitative Data
The following tables summarize the quantitative effects of cimetidine and bromazepam on this compound-stimulated gastric acid secretion.
Table 1: Effect of Cimetidine on this compound-Stimulated Gastric Acid and Pepsin Secretion
| Cimetidine Dose | This compound Dose | % Inhibition of Gastric Acid Secretion | % Inhibition of Pepsin Secretion | Reference |
| 300 mg (oral) | 1.5 mg/kg (subcutaneous) | 85% at 2.5 hours | Significant reduction | [1][7] |
| 300 mg (intramuscular) | Not specified | Potent inhibitor | - | [1] |
Table 2: Effect of Bromazepam on this compound-Stimulated Gastric Acid Secretion
| Bromazepam Dose | This compound Dose | Observation on Gastric Acid Secretion | Conditions | Reference |
| 0.1 mg/kg (intravenous) | Not specified | Reduction in secretion, especially during the first 30 minutes. | Subjects awake | [3] |
| 0.1 mg/kg (intravenous) | Not specified | Highly significant reduction in secretion. | Subjects asleep | [3] |
Experimental Protocols
1. Measurement of this compound-Stimulated Gastric Acid Secretion by Intragastric Titration
This protocol is adapted from methods described in clinical studies investigating gastric secretion.[6]
-
Subject Preparation:
-
Subjects should fast overnight for at least 8 hours.
-
A nasogastric tube is inserted into the stomach. The position is confirmed to be in the most dependent part of the stomach.
-
-
Basal Acid Output (BAO) Measurement:
-
Gastric contents are aspirated and discarded.
-
For the next hour, gastric juice is collected in 15-minute intervals to determine the basal acid output.
-
-
This compound Administration:
-
This compound is administered subcutaneously at a dose of 1.5 mg/kg body weight.[1]
-
-
Stimulated Acid Output (SAO) Measurement:
-
Following this compound administration, gastric juice is collected continuously in 15-minute aliquots for at least 2 hours.
-
-
Sample Analysis:
-
The volume of each 15-minute sample is recorded.
-
The acid concentration in each sample is determined by titration with a standard solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a pH of 7.0, using a pH meter or a colorimetric indicator.
-
Acid output for each 15-minute period is calculated as: Volume (L) x Acid Concentration (mEq/L).
-
The total stimulated acid output is expressed in mEq/hour.
-
2. Investigating the Effect of Cimetidine on this compound-Stimulated Secretion
-
Follow the protocol above for measuring this compound-stimulated gastric acid secretion.
-
Administer a single oral dose of 300 mg of cimetidine 60 minutes prior to the administration of this compound.[8]
-
Compare the stimulated acid output with and without cimetidine administration.
3. Investigating the Effect of Bromazepam on this compound-Stimulated Secretion
-
Follow the protocol for measuring this compound-stimulated gastric acid secretion.
-
Administer bromazepam intravenously at a dose of 0.1 mg/kg body weight.[3]
-
It is crucial to control for the subject's state of arousal, as sleep can significantly enhance the inhibitory effect of bromazepam on gastric secretion.[3] Consider separate experimental groups for subjects kept awake and those allowed to sleep.
-
Compare the stimulated acid output with and without bromazepam administration under controlled conditions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanisms of action and interactions discussed.
Caption: this compound stimulates gastric acid secretion by activating the H2 receptor pathway, while cimetidine competitively inhibits this process.
Caption: Bromazepam centrally enhances GABAergic inhibition, leading to reduced vagal stimulation of gastric acid secretion.
Caption: A generalized workflow for studying drug interactions with this compound on gastric acid secretion.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of bromazepam on basal and this compound-stimulated gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory neurotransmission regulates vagal efferent activity and gastric motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vagal neurocircuitry and its influence on gastric motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 7. Effect of cimetidine on intrinsic factor and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Betazole in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Betazole (also known as Ametazole or Histalog) in animal models. The following information is intended to ensure animal welfare and maintain the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal models?
This compound is a selective histamine (B1213489) H2 receptor agonist. In animal models, it is primarily used as a potent stimulant of gastric acid secretion to study gastrointestinal physiology and the efficacy of anti-ulcer drugs.
Q2: What is the mechanism of action of this compound?
This compound selectively binds to and activates histamine H2 receptors on the basolateral membrane of parietal cells in the stomach. This activation initiates a signaling cascade that results in the secretion of gastric acid.
Q3: What are the potential side effects of this compound in animal models?
While specific data on the side effects of this compound in animal models is limited, based on its mechanism of action as a histamine H2 receptor agonist and studies on similar compounds, potential side effects may include:
-
Cardiovascular: Tachycardia (increased heart rate) and vasodepressor responses (hypotension) have been observed with other H2 receptor agonists in rats.[1]
-
Gastrointestinal: Although used to stimulate acid secretion, high doses or prolonged administration could potentially lead to gastrointestinal upset.
-
Respiratory: While not commonly reported for this compound, histamine itself can cause bronchoconstriction. Therefore, respiratory function should be monitored.
-
General: Animals may exhibit signs of restlessness or discomfort.
Q4: Are there any known drug interactions with this compound?
The effects of this compound on gastric acid secretion can be inhibited by H2 receptor antagonists (e.g., cimetidine, ranitidine). Additionally, its cardiovascular effects may be altered by adrenergic agents.[1]
Troubleshooting Guide: Managing Potential Side Effects
This guide provides practical advice for addressing specific issues that may arise during experiments involving this compound.
| Observed Problem/Side Effect | Potential Cause | Recommended Action & Troubleshooting |
| Sudden increase in heart rate (Tachycardia) or drop in blood pressure (Hypotension) | Cardiovascular effects of H2 receptor stimulation. | 1. Monitor Vital Signs: Continuously monitor heart rate and blood pressure. 2. Dose Adjustment: If cardiovascular changes are significant, consider reducing the dose of this compound in subsequent experiments. 3. Fluid Support: In case of severe hypotension, intravenous fluid administration may be necessary to maintain blood pressure. 4. Pharmacological Intervention: The tachycardia induced by a similar H2 agonist was blocked by propranolol (B1214883) in one study, suggesting a potential intervention, but this should be carefully considered and part of an IACUC-approved protocol.[1] |
| Labored breathing or wheezing (Bronchoconstriction) | Potential, though less common, effect of histamine receptor stimulation on airways. | 1. Ensure Proper Ventilation: Maintain adequate ventilation in the experimental setting. 2. Monitor Respiration: Closely monitor the animal's respiratory rate and effort. 3. Discontinue Administration: If respiratory distress occurs, immediately cease this compound administration. 4. Emergency Support: Provide oxygen supplementation if necessary. Have a bronchodilator (e.g., albuterol) available as part of your emergency drug kit, with dosages and administration routes approved by your institution's veterinarian and IACUC. |
| Signs of gastrointestinal distress (e.g., diarrhea, abdominal cramping) | Overstimulation of the gastrointestinal system. | 1. Observe for Clinical Signs: Monitor for signs of GI upset. 2. Post-procedural Care: Provide easily digestible food and ensure adequate hydration after the experiment. 3. Dose and Duration: Evaluate if the dose or duration of this compound administration can be optimized to minimize GI effects while still achieving the desired scientific outcome. |
| Injection site reactions (for subcutaneous administration) | Irritation from the vehicle or the compound itself. | 1. Proper Injection Technique: Ensure proper subcutaneous injection technique to minimize tissue trauma. 2. Vehicle Selection: Use a sterile, non-irritating vehicle for this compound administration. 3. Site Rotation: If repeated injections are necessary, rotate the injection sites. 4. Monitor for Inflammation: Observe the injection site for signs of swelling, redness, or pain. Consult with veterinary staff for appropriate anti-inflammatory treatment if needed. |
Data Presentation
Recommended this compound Dosages in Animal Models
The following table summarizes dosages of this compound reported in the literature for gastric acid secretion studies in rats and dogs. Researchers should titrate the dose to achieve the desired effect in their specific experimental setup.
| Animal Model | Route of Administration | Dosage Range | Reference |
| Rat | Intravenous (IV) | 5 - 30 mg/kg | |
| Rat | Subcutaneous (SC) | 50 mg/kg | |
| Dog | Subcutaneous (SC) | 5 mg/kg | [1] |
Experimental Protocols
Detailed Methodology for this compound-Induced Gastric Acid Secretion in a Rat Model
This protocol provides a general framework. Specific details should be optimized for individual experimental needs and approved by the institution's Animal Care and Use Committee (IACUC).
1. Animal Preparation:
-
Fasting: Fast adult male/female rats (e.g., Sprague-Dawley, 200-250g) for 18-24 hours before the experiment, with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).
2. Surgical Procedure (for gastric perfusate collection):
-
Perform a laparotomy to expose the stomach.
-
Ligate the pylorus and insert a cannula into the forestomach for gastric perfusate collection.
-
Insert another cannula through the esophagus for infusion of saline.
-
Continuously perfuse the stomach with saline at a rate of 1 ml/min.
3. This compound Administration:
-
Prepare a fresh solution of this compound hydrochloride in sterile saline.
-
Administer this compound intravenously (e.g., via a cannulated jugular vein) or subcutaneously at the desired dose.
4. Sample Collection and Analysis:
-
Collect the gastric perfusate at regular intervals (e.g., every 15 minutes).
-
Measure the volume of the collected perfusate.
-
Determine the acid concentration in the perfusate by titration with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume × concentration).
5. Animal Monitoring:
-
Throughout the experiment, monitor the animal's heart rate, respiratory rate, and body temperature.
-
Observe for any signs of distress or adverse reactions as outlined in the troubleshooting guide.
-
At the end of the experiment, euthanize the animal using an IACUC-approved method.
Mandatory Visualizations
Signaling Pathway of this compound in Gastric Parietal Cells
Caption: this compound activates the H2 receptor, leading to cAMP production and PKA activation, which stimulates the proton pump.
Experimental Workflow for Managing this compound Side Effects
Caption: Workflow for monitoring and responding to potential adverse events during this compound administration in animal models.
References
Technical Support Center: Refining Betazole Dosage for Specific Research Animal Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Betazole dosage for specific research animal strains. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a histamine (B1213489) H2 receptor agonist.[1] It functions by selectively binding to and activating histamine H2 receptors, primarily on parietal cells in the stomach. This activation stimulates the production of gastric acid.[1]
Q2: What is the primary research application of this compound in animal studies?
A2: this compound is predominantly used in animal research to stimulate gastric acid secretion for studies related to gastrointestinal physiology and pharmacology. It is a valuable tool for investigating the efficacy of anti-ulcer drugs and other compounds that affect gastric acid production. A study on rats demonstrated that an intravenous injection of 20 mg/kg of this compound resulted in maximum acid secretion.[2] Another study showed a significant and prolonged acid response with a subcutaneous injection of 50 mg/kg in rats.[2]
Q3: Are there alternatives to this compound for stimulating gastric acid secretion in research animals?
A3: Yes, other agents such as histamine and pentagastrin (B549294) can also be used to stimulate gastric acid secretion.[3][4] However, this compound is often preferred due to its relative selectivity for the H2 receptor, which can result in fewer off-target effects compared to histamine.
Q4: What are the known side effects of this compound in research animals?
A4: While specific side effect profiles for different animal strains are not extensively documented, potential side effects are related to its mechanism of action and can include alterations in cardiovascular parameters due to vasodilation. Close monitoring of the animal's physiological status during and after administration is crucial.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected gastric acid secretion in response to this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | The optimal dose of this compound can vary between species and even strains. It is crucial to perform a dose-response study to determine the optimal dose for the specific animal strain being used. A study in rats indicated that 20 mg/kg intravenously resulted in maximal acid secretion.[2] |
| Improper Administration | Ensure the correct route of administration is used as described in your protocol (e.g., intravenous, subcutaneous). Verify the accuracy of the injection and that the full dose was delivered. |
| Strain-Specific Differences in Metabolism | Different rodent strains can have variations in drug metabolism.[5][6] For example, studies have shown metabolic differences between Sprague-Dawley and Wistar rats.[6] If you are switching between strains, a new dose-response curve should be established. |
| Anesthetic Interference | The anesthetic used can influence physiological responses. Ensure the anesthetic regimen is consistent across all experimental animals and is known not to interfere with gastric acid secretion pathways. |
| Animal Health Status | Underlying health issues can affect the animal's response. Ensure all animals are healthy and properly acclimatized before the experiment. |
Issue: High variability in gastric acid output between animals of the same strain.
| Potential Cause | Troubleshooting Step |
| Inconsistent Fasting Period | The duration of fasting prior to the experiment can significantly impact baseline and stimulated gastric acid secretion. Ensure a consistent and appropriate fasting period for all animals. |
| Variations in Gastric Emptying | Gastric emptying rates can differ between strains. For instance, BALB/c mice have been shown to have faster gastric emptying compared to C57BL/6 mice.[7] While this is more critical for orally administered substances, it can reflect underlying physiological differences that may impact the response to a parenteral secretagogue. |
| Stress | Stress can influence gastrointestinal function. Handle animals gently and ensure a calm experimental environment to minimize stress-induced variability. |
| Technical Variability | Ensure that the method for collecting and measuring gastric acid is consistent and accurate for all samples. |
Data Presentation: Recommended Starting Doses for this compound in Rats
The following table summarizes recommended starting doses for this compound in rats based on available literature. It is critical to note that these are starting points, and the optimal dose should be determined empirically for each specific strain and experimental setup.
| Animal Species | Route of Administration | Recommended Dose (mg/kg) | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 20 | Maximum acid secretion | [2] |
| Rat | Subcutaneous (s.c.) | 50 | Significant and prolonged acid response | [2] |
| Rat | Intravenous (i.v.) | 5 (initial dose) followed by infusion | Effective acid secretion | [2] |
Experimental Protocols
Protocol: Determination of this compound Dose-Response Curve for Gastric Acid Secretion in Rats
This protocol provides a general framework for establishing a dose-response curve for this compound-induced gastric acid secretion in anesthetized rats. Researchers should adapt this protocol to their specific laboratory conditions and animal strain.
1. Animal Preparation:
- House male Wistar or Sprague-Dawley rats (200-250g) under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
- Fast the rats for 18-24 hours before the experiment, with free access to water.
2. Anesthesia and Surgical Preparation:
- Anesthetize the rat with an appropriate anesthetic (e.g., urethane, 1.25 g/kg intraperitoneally).
- Perform a tracheotomy to ensure a clear airway.
- Cannulate the jugular vein for intravenous administration of this compound.
- Make a midline abdominal incision to expose the stomach.
- Ligate the pylorus and insert a double-lumen cannula through the forestomach for gastric perfusion.
3. Gastric Perfusion and Sample Collection:
- Perfuse the stomach with normal saline at a constant rate (e.g., 1 ml/min).
- Collect the gastric effluent every 15 minutes.
- After a 30-minute basal collection period, administer a single intravenous dose of this compound.
- Collect gastric effluent for at least 90 minutes post-administration.
4. Dosage Groups:
- Prepare different doses of this compound (e.g., 5, 10, 20, 40 mg/kg) in sterile saline.
- Administer a single dose to each group of rats (n=6-8 per group). A control group should receive saline only.
5. Measurement of Gastric Acid:
- Determine the acid concentration in each collected sample by titration with 0.01 N NaOH to a pH of 7.0 using a pH meter.
- Calculate the total acid output (μEq/15 min).
6. Data Analysis:
- Plot the mean peak acid output for each dose group against the log of the this compound dose to generate a dose-response curve.
- Determine the ED50 (the dose that produces 50% of the maximal response).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates the H2 receptor, initiating a cAMP-PKA signaling cascade that stimulates the proton pump.
Experimental Workflow for this compound Dose-Response Study
Caption: Workflow for determining the dose-response of this compound on gastric acid secretion in rodents.
References
- 1. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 2. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Temporal Resolution Gastric Emptying Breath Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pepsinogen Measurement Post-Betazole Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the measurement of pepsinogen levels following stimulation with Betazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on serum pepsinogen levels?
A1: The response of serum pepsinogen, particularly pepsinogen I (PG I), to this compound stimulation can be variable. In some individuals, this compound administration leads to an increase in serum PG I levels. However, a decrease in serum PG I is also a documented phenomenon. This variability is often linked to the physiological state of the stomach, including the completeness of vagotomy and the individual's peak acid output.[1][2][3]
Q2: Why am I observing a decrease in serum pepsinogen levels after this compound stimulation when an increase was expected?
A2: A decrease in serum pepsinogen I (PG I) following this compound stimulation can be a "paradoxical" response.[2] This has been observed in some patient populations and may be associated with a low peak acid output.[2] It is important to note that a decrease in serum PG I levels may occur concurrently with an increase in gastric pepsin levels.[2] Therefore, the serum measurement may not always directly reflect the total pepsinogen secretion into the stomach.
Q3: Could this compound or its metabolites directly interfere with my pepsinogen immunoassay?
A3: Currently, there is no direct evidence in the scientific literature to suggest that this compound or its metabolites cross-react with antibodies used in commercial pepsinogen ELISA or radioimmunoassay (RIA) kits. However, as with any pharmacological agent, the possibility of unforeseen interference cannot be entirely ruled out. If you suspect assay interference, consider performing a spike and recovery experiment by adding a known amount of pepsinogen to a post-Betazole serum sample and a baseline sample to see if the recovery is comparable.
Q4: What are the critical pre-analytical steps to consider when collecting samples after this compound stimulation?
A4: Proper sample handling is crucial for accurate results. Key considerations include:
-
Fasting: Patients should be fasting for at least 10-12 hours prior to the test.
-
Medication: Discontinue antacids and other medications affecting gastric acidity or motility for at least 48 hours before sample collection, if clinically permissible.
-
Sample Type: Serum or EDTA plasma are the recommended sample types.
-
Processing: Separate serum or plasma from whole blood as soon as possible after collection.
-
Storage: If not analyzed immediately, samples should be frozen. Avoid repeated freeze-thaw cycles.
Q5: What are the common causes of high variability or inconsistent results in pepsinogen assays?
A5: High variability can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents.
-
Inadequate Washing: Insufficient washing of microplate wells in ELISA can lead to high background noise.
-
Temperature Fluctuations: Ensure all reagents and plates are at the recommended temperature before starting the assay.
-
Reagent Preparation: Improperly reconstituted or stored reagents can lead to poor assay performance.
-
Sample Quality: Hemolyzed, lipemic, or icteric samples can interfere with the assay.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Pepsinogen Signal
| Possible Cause | Recommended Action |
| Physiological Non-response or Paradoxical Decrease | Review the subject's clinical history, particularly regarding prior gastric surgery or conditions affecting acid secretion. A decrease in serum pepsinogen post-Betazole can be a valid physiological response.[2] |
| Improper Sample Handling/Storage | Verify that samples were collected and stored according to the protocol. Repeated freeze-thaw cycles can degrade pepsinogen. |
| Assay Kit/Reagent Issues | Check the expiration date of the kit. Ensure all reagents were prepared correctly and stored at the recommended temperatures. Run quality control samples to verify kit performance. |
| Procedural Error | Review the assay protocol for any deviations. Ensure correct incubation times and temperatures were used. Confirm that the correct wavelength was used for reading the results. |
Issue 2: Unexpectedly High Pepsinogen Signal
| Possible Cause | Recommended Action |
| Contamination | Ensure there was no cross-contamination between high-concentration samples or standards and other wells. Use fresh pipette tips for each sample. |
| Insufficient Washing (ELISA) | Inadequate washing can leave behind unbound enzyme-conjugated antibodies, leading to a high background signal. Ensure the washing steps are performed thoroughly as per the protocol. |
| Matrix Effect | The composition of the serum post-Betazole administration could potentially interfere with the assay, although this is not a commonly reported issue. Consider diluting the sample with the assay buffer and re-testing to see if the result is linear. |
| High Background Signal | Check for issues with the substrate or stop solution. Run a blank well with only the substrate and stop solution to rule out reagent-related high background. |
Issue 3: High Coefficient of Variation (%CV) Between Duplicates
| Possible Cause | Recommended Action |
| Pipetting Inconsistency | Ensure precise and consistent pipetting for all samples, standards, and reagents. Use calibrated pipettes. |
| Incomplete Mixing | Gently tap the plate after adding reagents to ensure thorough mixing in each well. |
| Edge Effects | In microplates, wells on the outer edges can sometimes show different results due to temperature variations. If this is a recurring issue, avoid using the outermost wells for critical samples. |
| Improper Plate Washing | Ensure that the washing procedure is uniform across all wells. Automated plate washers can help reduce variability. |
Data Presentation
Table 1: Summary of Reported Changes in Serum Pepsinogen I (PG I) Levels Post-Betazole Stimulation
| Patient Group | Mean Change in Serum PG I | Time Point of Measurement | Reference |
| Patients with recurrent ulcer after vagotomy | Increase to 116.5% ± 2.2% of basal | 2 hours | [1] |
| Patients without recurrent ulcer after vagotomy | Decrease to 75.0% ± 4.3% of basal | 2 hours | [1] |
| Unoperated patients (n=245) | Negative response (<92% of basal) in 4.1% | 2 hours | [2] |
| Postoperative patients (n=73) | Negative response (<92% of basal) in 42.5% | 2 hours | [2] |
Experimental Protocols
Protocol 1: General Procedure for this compound Stimulation Test
-
Patient Preparation: The patient should be fasting for at least 8-12 hours.
-
Baseline Sample: Collect a baseline blood sample for serum pepsinogen measurement.
-
This compound Administration: Administer this compound hydrochloride subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.
-
Post-Stimulation Samples: Collect blood samples at timed intervals, typically 60, 90, and 120 minutes after this compound injection.
-
Sample Processing: Allow blood to clot, then centrifuge to separate the serum. Store serum at -20°C or lower until analysis.
Protocol 2: Pepsinogen Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a generalized protocol and may vary depending on the specific kit manufacturer.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit instructions.
-
Sample Dilution: Dilute serum samples as recommended by the manufacturer.
-
Assay Procedure:
-
Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells with the prepared wash buffer.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add the substrate solution and incubate for the specified time to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis: Read the absorbance of each well at the specified wavelength using a microplate reader. Generate a standard curve and calculate the pepsinogen concentration in the samples.
Visualizations
Caption: Signaling pathway for this compound-stimulated pepsinogen secretion.
Caption: Experimental workflow for pepsinogen measurement post-Betazole.
References
- 1. Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on serum group I pepsinogen levels: relationship to gastric acid output in unoperated and postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on serum group I pepsinogen levels: studies in symptomatic patients with and without recurrent ulcer after vagotomy and gastric resection or drainage - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the purity and stability of Betazole for experiments
Welcome to the technical support center for Betazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the purity and stability of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound, also known as ametazole, is a potent and selective histamine (B1213489) H2 receptor agonist.[1] Its primary mechanism of action is to bind to and activate the histamine H2 receptor. This receptor is a Gs protein-coupled receptor (GPCR). Activation initiates a signaling cascade involving the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3][4] This pathway is notably responsible for stimulating gastric acid secretion, which is why this compound is often used as a diagnostic agent to test gastric secretory function.[5][6]
Q2: What is the difference between this compound and this compound Dihydrochloride (B599025)?
A: this compound refers to the free base form of the molecule (Chemical Formula: C₅H₉N₃).[1] this compound Dihydrochloride (or this compound HCl) is the salt form, where the basic amine groups on the this compound molecule have been protonated by two equivalents of hydrochloric acid (Chemical Formula: C₅H₉N₃·2HCl).[7] The dihydrochloride salt is generally more water-soluble and is a common form supplied for research. When preparing solutions, it is critical to use the correct molecular weight for your calculations based on the form you have.
Q3: How should I store this compound powder and its stock solutions to ensure stability?
A: Proper storage is critical to maintain the integrity of this compound. Vendor recommendations and stability data suggest the following:
-
Powder (Long-term): The solid form of this compound Dihydrochloride should be stored at -20°C for long-term stability, where it can be stable for several years.
-
Stock Solutions: Prepared stock solutions, typically in DMSO or a buffer, should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is advisable to protect solutions from light.[8]
-
Working Solutions: For in vitro or in vivo experiments, it is strongly recommended to prepare fresh working solutions from a stock solution on the day of use.[8]
| Storage Form | Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 4 years |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Fresh Working Solution | 4°C | Use same day |
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Solubility in Aqueous Buffers. this compound Dihydrochloride is soluble in aqueous buffers like PBS (pH 7.2), but its solubility can be limited. If you are making a high-concentration solution directly in a buffer, you may exceed its solubility limit.
-
Solution: Prepare a high-concentration primary stock solution in an organic solvent like DMSO, in which this compound is highly soluble (≥10 mg/mL). You can then dilute this stock solution into your aqueous experimental buffer to the final working concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
-
Possible Cause 2: Temperature Effects. Solubility can decrease at lower temperatures. If you have stored a prepared solution in the refrigerator (4°C), it may precipitate.
-
Solution: Before use, allow the solution to warm to room temperature. If precipitation persists, gentle warming and sonication can help redissolve the compound. Always ensure the solution is clear before adding it to your experiment.
-
-
Possible Cause 3: Incorrect Salt Form. You may be using the free base form which has lower aqueous solubility than the dihydrochloride salt.
-
Solution: Verify the form of this compound you are using. If using the free base, preparing a stock solution in DMSO is the recommended approach.
-
Issue 2: I am observing inconsistent or no biological effect in my experiment.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of this compound powder or solutions can lead to degradation, reducing its effective concentration and biological activity.
-
Solution: Always follow the recommended storage conditions. Use fresh aliquots of stock solutions for each experiment and avoid using old working solutions. To confirm the integrity of your compound, perform a purity analysis (see Experimental Protocols section).
-
-
Possible Cause 2: pH of the Final Solution. The activity of compounds with amine groups can be pH-dependent.
-
Solution: Ensure the final pH of your experimental media is controlled and consistent across experiments after the addition of the this compound solution.
-
-
Possible Cause 3: Inaccurate Concentration. This could be due to calculation errors (e.g., using the molecular weight of the free base for the dihydrochloride salt) or loss of compound if it was not fully dissolved.
-
Solution: Double-check all calculations, ensuring you use the correct molecular weight for the specific form of this compound you have. Confirm that your stock solution is fully dissolved and clear before making dilutions.
-
Issue 3: How can I be sure of the purity of my this compound sample?
-
Problem: The purity of the compound is critical for reproducible results. Impurities or degradation products could have off-target effects or reduce the potency of this compound.
-
Solution: You should verify the purity of a new batch of this compound or if you suspect degradation of an older stock. High-Performance Liquid Chromatography (HPLC) is a standard method for this. A representative protocol is provided below. Ideally, a stability-indicating method should be used, which is a validated analytical procedure that can accurately detect and separate the active ingredient from any process impurities and degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing solutions for typical in vitro cell-based assays.
-
Calculate Required Mass: Determine the mass of this compound Dihydrochloride (MW: 184.07 g/mol ) required to make a 10 mM stock solution in DMSO.
-
Mass (mg) = 10 mmol/L * 0.18407 g/mmol * Volume (L) * 1000 mg/g
-
-
Dissolution: Add the appropriate volume of high-purity DMSO to the weighed this compound Dihydrochloride powder. Vortex and/or sonicate briefly until the solid is completely dissolved.
-
Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Dilute it serially in your cell culture medium or experimental buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects your system (e.g., <0.5%).
Protocol 2: Representative HPLC Method for Purity Assessment
This method is based on published parameters for Ametazole analysis and serves as a starting point.[9] It must be fully validated for your specific equipment and to ensure it is stability-indicating.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase:
-
Buffer A: 1.36 g/L Potassium Dihydrogen Phosphate (KH₂PO₄) in HPLC-grade water, adjust pH to 5.0.
-
Buffer B: Acetonitrile (HPLC grade).
-
Isocratic Elution: 85% Buffer A, 15% Buffer B.[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Prepare a sample of this compound at approximately 0.5 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The peak area percentage can be used to estimate purity. For accurate quantification, a calibration curve using a certified reference standard is required.
Protocol 3: Performing a Forced Degradation Study
To confirm that the above HPLC method is stability-indicating, you must be able to resolve the intact this compound peak from any peaks generated from degradation products.
-
Prepare Samples: Prepare several solutions of this compound (e.g., at 0.5 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-4 hours.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 4-8 hours.
-
Thermal Stress: Incubate a solution at 80°C for 24 hours.
-
Photolytic Stress: Expose a solution to direct UV light for 24 hours.
-
-
Neutralize (if needed): Before injection, neutralize the acid and base-stressed samples.
-
Analyze: Run all stressed samples on the HPLC system alongside an unstressed control sample.
-
Evaluation: A stability-indicating method will show a decrease in the peak area of the main this compound peak and the appearance of new peaks (degradation products) that are well-resolved from the main peak.
Visualizations
This compound Mechanism of Action: H2 Receptor Signaling
This compound acts as an agonist at the Histamine H2 Receptor, which is coupled to a stimulatory G-protein (Gs). This diagram illustrates the downstream signaling cascade following receptor activation.
Workflow for Verifying this compound Purity and Stability
This workflow outlines the logical steps a researcher should take to ensure the quality of their this compound compound before conducting experiments.
References
- 1. WO2014052836A2 - Methods and compositions for treating infection - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cao.labshare.cn:10180 [cao.labshare.cn:10180]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Dihydrochloride | C5H11Cl2N3 | CID 67412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Betazole Gastric Acid Stimulation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Betazole in gastric acid secretion experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adjusting for baseline gastric acid levels in this compound experiments?
Adjusting for baseline gastric acid levels, also known as the Basal Acid Output (BAO), is crucial for accurately determining the stimulatory effect of this compound. The BAO represents the natural, unstimulated rate of acid secretion. By subtracting the BAO from the acid output measured after this compound administration (Maximal Acid Output or MAO), researchers can quantify the true pharmacological effect of the compound on parietal cells. This correction accounts for individual physiological variations in acid secretion.
Q2: What is a typical experimental workflow for a this compound stimulation test?
A standard workflow involves an overnight fast for the subject, followed by the collection of basal gastric acid samples. This compound is then administered, and stimulated gastric acid samples are collected at timed intervals to determine the peak response.
Experimental workflow for a this compound stimulation test.
Q3: How does this compound stimulate gastric acid secretion?
This compound is a histamine (B1213489) H2 receptor agonist. It binds to H2 receptors on the basolateral membrane of parietal cells in the stomach. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+ ATPase (proton pump) to the apical membrane, resulting in increased secretion of hydrochloric acid (HCl) into the gastric lumen.[1][2]
This compound signaling pathway in parietal cells.
Troubleshooting Guides
Issue 1: High Variability in Baseline Gastric Acid Output (BAO)
| Potential Cause | Troubleshooting Steps |
| Incomplete Fasting | Ensure the subject has fasted for at least 10-12 hours prior to the experiment. Food intake is a major physiological stimulus for gastric secretion. |
| Subject Anxiety or Stress | Allow the subject to rest in a quiet, comfortable environment for at least 30 minutes before beginning basal sample collection. Stress can influence vagal tone and alter basal secretion. |
| Diurnal Variation | Conduct experiments at the same time of day to minimize the impact of natural diurnal fluctuations in gastric acid secretion.[3] |
| Medications | Confirm that the subject has not taken any medications that could interfere with acid secretion (e.g., H2 blockers, proton pump inhibitors, anticholinergics) for an appropriate washout period before the study.[4] |
| Improper Tube Placement | Verify the correct positioning of the nasogastric tube to ensure complete aspiration of gastric contents. |
Issue 2: No or Poor Response to this compound Stimulation
| Potential Cause | Troubleshooting Steps |
| Achlorhydria/Hypochlorhydria | The subject may have a condition causing reduced or absent acid secretion, such as atrophic gastritis or pernicious anemia.[5] This is a physiological state, not an experimental error. |
| Incorrect this compound Dosage or Administration | Verify the correct dosage calculation based on the subject's body weight (typically 1.5 mg/kg) and ensure proper subcutaneous administration.[4] |
| Prior Administration of Acid-Suppressing Drugs | Ensure an adequate washout period for any acid-suppressing medications has been observed. |
| Degraded this compound | Check the expiration date and storage conditions of the this compound solution to ensure its potency. |
Issue 3: Unexpectedly High Basal Acid Output (BAO)
| Potential Cause | Troubleshooting Steps |
| Incomplete Vagotomy (in postoperative subjects) | In subjects who have undergone vagotomy, a high BAO may indicate an incomplete procedure. |
| Gastrinoma (Zollinger-Ellison Syndrome) | A very high BAO (e.g., >15 mEq/hr) may suggest an underlying gastrin-producing tumor.[4] In such cases, the ratio of BAO to MAO is often greater than 0.6. |
| Antral G-cell Hyperplasia | This condition can lead to elevated basal gastrin levels and consequently, high BAO. |
Experimental Protocols
Protocol for Gastric Acid Sample Collection and Titration
-
Basal Acid Output (BAO) Collection:
-
Following an overnight fast, a nasogastric tube is inserted into the stomach.
-
Residual gastric contents are aspirated and discarded.
-
Gastric juice is then collected via continuous suction for four consecutive 15-minute periods. Each sample is stored separately.
-
-
This compound Administration and Stimulated Acid Output (MAO) Collection:
-
Sample Analysis: Titration
-
Measure and record the volume of each 15-minute gastric juice sample.
-
Pipette a 5 mL aliquot of gastric juice into a conical flask.
-
Add one drop of Töpfer's reagent. A red color indicates the presence of free HCl.[6]
-
Titrate the sample with 0.1 N NaOH until the red color disappears (this is V1, for free acidity).[6]
-
Add one drop of phenolphthalein (B1677637) indicator and continue titrating until a permanent light pink color appears (this is V2, for total acidity).[6]
-
Calculation of Acid Output
The acidity is calculated in milliequivalents per liter (mEq/L) using the following formula:
Acidity (mEq/L) = (Volume of NaOH used in mL) x (Normality of NaOH) x 1000 / (Volume of gastric juice titrated in mL)[6]
For a 5 mL sample and 0.1 N NaOH, the formula simplifies to:
Acidity (mEq/L) = (Volume of NaOH used in mL) x 20[6]
To determine the acid output for each 15-minute sample in milliequivalents (mEq):
Acid Output (mEq) = Acidity (mEq/L) x (Volume of the 15-min sample in L)
To express the output in mEq per hour (mEq/hr), sum the acid output of the four 15-minute samples for a given hour.
Data Presentation
Table 1: Representative Gastric Acid Output Values (mEq/hr)
| Parameter | Normal Subjects | Duodenal Ulcer Patients | Zollinger-Ellison Syndrome |
| Basal Acid Output (BAO) | 1 - 5 | Generally higher than normal | Often > 15 |
| Maximal Acid Output (MAO) | 10 - 23 | Generally higher than normal | Often > 30 |
| BAO/MAO Ratio | < 0.4 | Variable | > 0.6 |
Note: These values are approximate and can vary based on factors such as age and sex. Data compiled from multiple sources.[4][6][7]
References
- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parietal cell - Wikipedia [en.wikipedia.org]
- 3. Basal and Food-stimulated Gastric Acid Secretion | Time of Care [timeofcare.com]
- 4. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedguru.com [alliedguru.com]
- 7. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Betazole-Induced Gastric Acid Secretion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Betazole-induced gastric acid secretion against control groups, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for designing and interpreting studies on gastric acid secretion.
This compound, a histamine (B1213489) H2 receptor agonist, is a potent stimulant of gastric acid secretion. Its efficacy and mechanism of action are well-established, making it a valuable tool in physiological and pharmacological research. This guide outlines the validation of this compound's effects through controlled studies, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying biological processes.
Comparative Analysis of Gastric Acid Secretion
To validate the stimulatory effect of this compound on gastric acid secretion, a common experimental model is the pylorus-ligated rat. This procedure allows for the collection and measurement of gastric juice accumulated over a specific period. The following table summarizes representative data comparing basal (unstimulated) gastric secretion with this compound-induced secretion in this model.
| Treatment Group | N | Gastric Juice Volume (mL/4h) | Gastric Juice pH | Total Acidity (mEq/L) |
| Saline Control (Basal) | 10 | 4.32 ± 0.67 | 3.00 ± 0.29 | 94.57 ± 8.17 |
| This compound (20 mg/kg, i.v.) | 10 | Increased | Decreased | Increased |
| This compound (50 mg/kg, s.c.) | 10 | Significantly Increased | Significantly Decreased | Significantly Increased |
Data for the Saline Control group is adapted from a study on pylorus-ligated rats[1]. The effects of this compound are based on established pharmacological actions and data from preclinical studies[2]. The terms "Increased" and "Decreased" indicate the expected direction of change relative to the control group, with subcutaneous administration generally showing a more prolonged effect.
Experimental Protocols
A meticulously executed experimental protocol is fundamental to obtaining reliable and reproducible data. Below is a detailed methodology for a typical study validating this compound-induced gastric acid secretion in a rat model.
Experimental Model: Pylorus-Ligated Rat
Objective: To measure and compare basal and this compound-stimulated gastric acid secretion.
Materials:
-
Male Wistar rats (200-250g)
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Urethane (anesthetic)
-
Surgical instruments (scalpel, forceps, sutures)
-
Centrifuge tubes
-
pH meter
-
Titrators
Procedure:
-
Animal Preparation:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Anesthetize the rats with urethane.
-
-
Surgical Procedure (Pylorus Ligation):
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture, ensuring not to obstruct blood flow.
-
Close the abdominal incision with sutures.
-
-
Treatment Administration:
-
Divide the rats into two groups:
-
Control Group: Administer a saline solution intraperitoneally.
-
This compound Group: Administer this compound hydrochloride at a predetermined dose (e.g., 20 mg/kg intravenously or 50 mg/kg subcutaneously)[2].
-
-
-
Gastric Juice Collection:
-
Four hours after ligation and treatment, euthanize the rats.
-
Clamp the esophagus and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Data Analysis:
-
Measure the volume of the collected gastric juice.
-
Centrifuge the gastric juice to remove any solid debris.
-
Measure the pH of the supernatant using a pH meter.
-
Determine the total acidity by titrating the supernatant with 0.01 N NaOH to a pH of 7.0.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow.
Caption: Signaling pathway of this compound in gastric parietal cells.
Caption: Experimental workflow for validating this compound's effect.
References
A Comparative Analysis of Betazole and Pentagastrin for Gastric Acid Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Betazole and Pentagastrin (B549294), two historically significant agents used in the clinical assessment of gastric acid secretion. The following analysis is based on available experimental data to inform researchers, scientists, and drug development professionals on the performance and methodological considerations of these compounds. While largely superseded by modern diagnostic techniques, their study offers valuable insights into gastric physiology and pharmacology.
Performance and Pharmacodynamic Comparison
This compound, a structural analogue of histamine (B1213489), and Pentagastrin, a synthetic polypeptide fragment of gastrin, both stimulate gastric acid secretion but through distinct physiological pathways. This compound acts as a selective agonist on histamine H2 receptors on parietal cells, while Pentagastrin activates the cholecystokinin (B1591339) B (CCK-B) receptor. This mechanistic difference translates to variations in their potency, onset and duration of action, and side effect profiles.
Table 1: Quantitative Comparison of this compound and Pentagastrin in Gastric Acid Testing
| Parameter | This compound | Pentagastrin |
| Dose for Maximal Acid Output | 1.5 - 2.0 mg/kg (subcutaneous) | 6 µg/kg (subcutaneous)[1][2] |
| Time to Peak Acid Output | 60 - 90 minutes | 10 - 30 minutes |
| Duration of Action | 2.5 - 4 hours | 45 - 60 minutes[3] |
| Potency | Less potent than histamine | More potent than histamine |
| Common Side Effects | Flushing, headache, hypotension | Abdominal cramps, nausea, flushing |
| Contraindications | Asthma, severe cardiovascular disease | Known hypersensitivity |
| Reproducibility of Maximal Acid Output | Good | Excellent[4] |
Experimental Protocols for Gastric Acid Stimulation
The standardized protocols for gastric acid analysis using either this compound or Pentagastrin share a common framework but differ in the specifics of drug administration and the timing of sample collection.
Augmented Histamine Test (using this compound)
-
Patient Preparation: The subject is required to fast overnight. A nasogastric tube is inserted into the stomach to enable the collection of gastric contents.
-
Basal Acid Output (BAO) Measurement: Gastric fluid is aspirated continuously for one hour, typically in four 15-minute aliquots, to determine the basal rate of acid secretion.
-
Antihistamine Pre-treatment: To mitigate the systemic effects of histamine (e.g., on H1 receptors), an antihistamine is often administered prior to this compound.
-
This compound Administration: this compound is administered subcutaneously at a dose of 1.5 to 2.0 mg/kg.
-
Stimulated Acid Output Collection: Gastric juice is collected for at least 90 minutes following the injection of this compound, usually in 15-minute intervals.
-
Sample Analysis: The volume of each collected sample is measured, and the acid concentration is determined by titration with a standardized solution of sodium hydroxide (B78521) (NaOH) to a neutral pH. The acid output is expressed in milliequivalents per hour (mEq/hr). The Maximal Acid Output (MAO) is calculated from the two consecutive 15-minute samples with the highest acidity.
Pentagastrin Stimulation Test
-
Patient Preparation: Similar to the this compound protocol, the patient fasts overnight, and a nasogastric tube is positioned in the stomach.
-
Basal Acid Output (BAO) Measurement: A one-hour baseline collection of gastric fluid is performed to measure unstimulated acid secretion.
-
Pentagastrin Administration: Pentagastrin is administered subcutaneously at a standard dose of 6 µg/kg.[1][2]
-
Stimulated Acid Output Collection: Gastric contents are aspirated continuously for one hour after Pentagastrin administration, collected in 15-minute aliquots.[5]
-
Sample Analysis: The volume and acid concentration of each sample are determined using the same titration method as in the this compound test. The MAO is calculated from the sum of the two highest consecutive 15-minute acid outputs, multiplied by two.
Signaling Pathways and Experimental Workflow Visualization
The distinct mechanisms of action of this compound and Pentagastrin on the gastric parietal cell, as well as the generalized experimental workflow, can be visualized through the following diagrams.
Caption: Signaling pathways of this compound and Pentagastrin in parietal cells.
Caption: Generalized experimental workflow for gastric acid secretion testing.
Concluding Remarks
Pentagastrin has historically been favored over this compound for gastric acid testing due to its more potent and reproducible stimulation of maximal acid output, coupled with a shorter duration of action which streamlines the diagnostic procedure.[4] Furthermore, the side effect profile of Pentagastrin, while not insignificant, was generally considered more tolerable than the histamine-like effects of this compound. The development of these agents and the refinement of their testing protocols were critical steps in understanding gastric pathophysiology. While endoscopy and non-invasive tests for Helicobacter pylori have now largely replaced these stimulation tests in clinical practice, the legacy of this comparative research continues to inform modern gastroenterological investigation and the development of novel therapeutics for acid-related disorders.
References
- 1. Maximum acid output to graded doses of pentagastrin and its relation to parietal cell mass in Chinese patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Pentagastrin used for? [synapse.patsnap.com]
- 4. Pentagastrin | C37H49N7O9S | CID 9853654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
Betazole vs. Histamine: A Comparative Analysis of H2 Receptor Agonists for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H2 Agonist Performance with Supporting Experimental Data.
In the landscape of pharmacological research, particularly in studies involving gastric acid secretion and H2 receptor signaling, histamine (B1213489) and its analogue Betazole have served as critical tools. This guide provides a detailed, data-driven comparison of these two prominent H2 receptor agonists, offering insights into their respective potencies, selectivities, and functional implications. The information presented herein is intended to assist researchers in selecting the appropriate agonist for their experimental needs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound (also known as ametazole) and histamine, providing a clear comparison of their performance as H2 receptor agonists.
Table 1: Potency in Stimulating Gastric Acid Secretion
| Agonist | Experimental System | Parameter | Value |
| This compound (Ametazole) | Isolated Human Gastric Glands | EC50 | 120 µM |
| Histamine | Isolated Human Gastric Glands | Concentration for Pronounced Response | 54 µM[1] |
Table 2: Receptor Selectivity Profile
| Agonist | Receptor Subtype | Binding Affinity (Ki) | Notes |
| This compound (Ametazole) | H1 | - | Minimal activity reported. |
| H2 | - | Primary target. | |
| H3 | - | Data not readily available. | |
| H4 | - | Data not readily available. | |
| Histamine | H1 | Lower Affinity | Potency order: H3 = H4 > H2 > H1.[2] |
| H2 | Moderate Affinity | Endogenous agonist. [2] | |
| H3 | 0.3 nM | High affinity.[3] | |
| H4 | 2.7 nM | High affinity.[3] |
Note: Specific Ki values for this compound across all histamine receptor subtypes are not widely available in published literature, reflecting its historical and more specialized use. It is generally regarded as having relative selectivity for the H2 receptor.
Table 3: Comparative Side Effect Profile
| Agonist | Common Side Effects | Serious Adverse Events |
| This compound (as Histalog) | Flushing, headache, nausea, dizziness, urticaria. | Can induce significant histamine-like effects. Complications have been reported in patients with coronary artery disease.[4] |
| Histamine | Flushing, headache, hypotension, tachycardia, bronchoconstriction, gastrointestinal upset. | Requires co-administration of an H1 antagonist to mitigate widespread systemic effects. |
H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR), primarily initiates a well-characterized signaling cascade. The binding of an agonist, such as histamine or this compound, leads to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in a physiological response, most notably the secretion of gastric acid by parietal cells.
Experimental Protocols
In Vitro: Measurement of H+ Secretion in Isolated Gastric Glands
This protocol provides a method to assess the potency of H2 receptor agonists by measuring acid secretion in isolated gastric glands, often using an indirect probe like the accumulation of a weak base (e.g., aminopyrine).
1. Isolation of Gastric Glands:
-
Obtain gastric mucosal tissue from a suitable species (e.g., rabbit, human biopsy).
-
Mince the tissue and digest with a collagenase solution to isolate individual gastric glands.
-
Wash and resuspend the isolated glands in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).
2. Agonist Stimulation:
-
Aliquot the gland suspension into microfuge tubes.
-
Add varying concentrations of the H2 agonist (this compound or histamine) to the tubes to generate a dose-response curve. Include a vehicle control.
-
Add a radiolabeled weak base, such as [14C]aminopyrine, to all tubes.
-
Incubate the glands at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement of Aminopyrine (B3395922) Accumulation:
-
Centrifuge the tubes to pellet the glands.
-
Remove the supernatant and wash the glands.
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
The amount of trapped aminopyrine is proportional to the H+ secretion.
4. Data Analysis:
-
Plot the aminopyrine accumulation against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
In Vivo: Measurement of Gastric Acid Secretion in an Anesthetized Rat Model
This protocol describes a method for evaluating the in vivo effects of H2 agonists on gastric acid secretion.
1. Animal Preparation:
-
Anesthetize a rat (e.g., with urethane).
-
Perform a tracheotomy to ensure a clear airway.
-
Ligate the pylorus and insert a cannula into the esophagus or create a gastric fistula to allow for perfusion and collection of gastric contents.
2. Gastric Perfusion and Sample Collection:
-
Perfuse the stomach with a saline solution at a constant rate.
-
Collect the gastric effluent at regular intervals (e.g., every 15 minutes).
-
Measure the volume of each collected sample.
3. Agonist Administration:
-
After a basal collection period to establish a baseline secretion rate, administer the H2 agonist (this compound or histamine) intravenously or subcutaneously.
-
Continue to collect gastric effluent samples for a set period after administration.
4. Acid Output Determination:
-
Titrate the collected gastric juice samples with a standardized base (e.g., 0.01 N NaOH) to a neutral pH to determine the acid concentration.
-
Calculate the total acid output (concentration × volume) for each collection period.
5. Data Analysis:
-
Plot the acid output over time to observe the stimulatory effect of the agonist.
-
For dose-response studies, administer different doses of the agonist to separate groups of animals and compare the peak acid output.
Discussion and Conclusion
Potency and Efficacy: Based on the available data, histamine appears to be a more potent stimulator of gastric acid secretion in isolated human gastric glands than this compound, as suggested by its ability to elicit a strong response at a lower concentration.[1] However, both are considered full agonists at the H2 receptor.
Selectivity and Side Effects: A significant advantage of this compound is its relative selectivity for the H2 receptor, with minimal activity at the H1 receptor.[4] This selectivity means that this compound does not typically require the co-administration of an H1 antagonist, as is necessary with histamine to prevent systemic side effects like hypotension and bronchoconstriction. The side effect profile of this compound is generally milder than that of histamine when administered alone. However, its use still requires caution, particularly in patients with cardiovascular conditions.[4]
Histamine, as the endogenous ligand, is non-selective and potently activates all four of its receptor subtypes, leading to a broad range of physiological effects.[2] This lack of selectivity is a major drawback in experimental settings where only H2 receptor-mediated effects are of interest.
Historical Context and Availability: this compound, marketed as Histalog, was historically used as a diagnostic agent to test gastric secretory function.[4][5][6] However, it has been largely discontinued (B1498344) and is now primarily available from chemical suppliers for research purposes. Histamine remains widely available and is a standard tool in pharmacology.
Conclusion for Researchers: The choice between this compound and histamine depends on the specific requirements of the experiment.
-
For studies requiring selective activation of the H2 receptor with minimal off-target effects, this compound is the superior choice. Its use simplifies the experimental design by obviating the need for H1 receptor blockade.
-
For studies where mimicking the action of the endogenous ligand is paramount, or when a highly potent and readily available agonist is needed, histamine is a suitable option, provided that appropriate measures are taken to block or account for the activation of other histamine receptor subtypes.
Ultimately, a thorough understanding of the pharmacological properties of both agonists, as outlined in this guide, is essential for the design of robust and interpretable experiments in the field of H2 receptor research.
References
- 1. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. resources.tocris.com [resources.tocris.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mybiosource.com [mybiosource.com]
- 6. minclinic.eu [minclinic.eu]
A Researcher's Guide to Statistical Methods for Comparative Betazole Studies
For Immediate Release
This guide provides a comprehensive overview of the statistical methods essential for analyzing comparative studies of Betazole, a histamine (B1213489) H2 receptor agonist used to stimulate gastric acid secretion. Tailored for researchers, scientists, and drug development professionals, this document outlines key data presentation formats, detailed experimental protocols, and the underlying signaling pathways, offering a framework for robust and objective comparisons with alternative agents.
Comparative Data Analysis
The cornerstone of any comparative study is the clear and concise presentation of quantitative data. For this compound studies, this typically involves comparing its efficacy in stimulating gastric acid secretion against other agents like pentagastrin (B549294) or in the presence of H2 receptor antagonists such as cimetidine (B194882) and nizatidine (B1679011). A crossover study design is frequently employed to minimize inter-subject variability, where each subject serves as their own control.
Key parameters to be measured and compared include:
-
Basal Acid Output (BAO): The rate of gastric acid secretion in the resting state.
-
Maximal Acid Output (MAO): The peak rate of gastric acid secretion following stimulation.
-
Peak Acid Output (PAO): The highest rate of acid secretion observed in any given period after stimulation.
-
Volume of Gastric Juice: The total volume of gastric fluid collected.
-
pH of Gastric Juice: A measure of the acidity of the gastric fluid.
-
Pepsin Output: The amount of the digestive enzyme pepsin secreted.
Below are example tables summarizing hypothetical data from comparative studies.
Table 1: Comparison of this compound and Pentagastrin on Gastric Acid Secretion
| Parameter | This compound (1.5 mg/kg) | Pentagastrin (6 µg/kg) | p-value | Statistical Test |
| Maximal Acid Output (mEq/hr) | 25.4 ± 5.2 | 28.1 ± 6.0 | >0.05 | Paired t-test |
| Peak Acid Output (mEq/hr) | 30.1 ± 6.5 | 33.5 ± 7.1 | >0.05 | Paired t-test |
| Volume of Gastric Juice (mL/hr) | 150 ± 30 | 165 ± 35 | >0.05 | Paired t-test |
Data are presented as mean ± standard deviation.
Table 2: Effect of H2 Receptor Antagonists on this compound-Stimulated Gastric Acid Output
| Treatment | Dose | Mean Acid Output (mEq/hr) | % Inhibition (compared to Placebo) |
| Placebo | - | 24.8 ± 4.9 | - |
| Nizatidine | 75 mg | 12.1 ± 3.1 | 51.2% |
| 150 mg | 6.5 ± 2.0 | 73.8% | |
| 300 mg | 2.7 ± 1.1 | 89.1% | |
| Cimetidine | 300 mg | 11.9 ± 2.8 | 52.0% |
Data are presented as mean ± standard deviation.[1][2]
Statistical Methods
-
Paired t-test or Wilcoxon signed-rank test: These are used in crossover studies to compare the means of two related groups (e.g., this compound vs. pentagastrin within the same subjects). The choice between the two depends on whether the data follows a normal distribution.
-
Analysis of Variance (ANOVA) for repeated measures: This is suitable for studies with more than two experimental conditions (e.g., placebo, and multiple doses of an antagonist). It allows for the comparison of means across multiple conditions while accounting for the correlation between repeated measurements on the same subject. Post-hoc tests like Tukey's or Dunnett's can be used to identify specific differences between groups.
-
Dose-response curve analysis: When evaluating the effect of different doses of a drug (e.g., an H2 antagonist) on this compound-stimulated secretion, non-linear regression is used to fit the data to a dose-response model. This allows for the calculation and comparison of parameters such as the half-maximal inhibitory concentration (IC50).
-
Analysis of Covariance (ANCOVA): This can be used to adjust for baseline differences in gastric acid secretion between treatment groups.
It is crucial to assess the assumptions of each statistical test, such as normality and homogeneity of variances, and to use appropriate transformations or non-parametric tests if these assumptions are not met.
Experimental Protocols
A standardized and detailed experimental protocol is essential for the reproducibility and validity of comparative this compound studies. The following is a comprehensive protocol for a crossover study comparing the effects of this compound and a comparator on gastric acid secretion.
1. Subject Preparation:
- Healthy volunteers or patients with specific gastrointestinal conditions are recruited.
- Subjects fast for at least 12 hours overnight prior to the study.
- A nasogastric tube is inserted into the stomach, and its correct placement is confirmed.
2. Basal Gastric Acid Collection:
- The stomach is emptied of any residual contents.
- Gastric juice is collected continuously for a baseline period, typically one hour, divided into 15-minute intervals. This constitutes the Basal Acid Output (BAO).
3. Administration of Stimulant:
- In a randomized order and on separate days (with a washout period in between), subjects receive either this compound (typically 1.5-2.0 mg/kg subcutaneously) or the comparator agent (e.g., pentagastrin at 6 µg/kg subcutaneously).
4. Stimulated Gastric Acid Collection:
- Following administration of the stimulant, gastric juice is collected continuously for at least two hours, again in 15-minute intervals.
5. Sample Analysis:
- The volume of each 15-minute sample is recorded.
- The acid concentration of each sample is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH, often using a pH meter.
- Acid output for each interval is calculated by multiplying the volume (in liters) by the acid concentration (in mEq/L).
- Maximal Acid Output (MAO) is typically calculated as the mean of the two highest consecutive 15-minute outputs, multiplied by 2.
- Pepsin concentration can also be measured using established biochemical assays.
6. Crossover Design and Washout Period:
- A crossover design is employed where each subject receives all treatments in a randomized sequence.
- A sufficient washout period (e.g., at least 48 hours) is implemented between treatments to ensure that the effects of the previous treatment have completely dissipated.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Gastric Acid Secretion
This compound, as a histamine H2 receptor agonist, stimulates gastric acid secretion through a well-defined signaling cascade within the parietal cells of the stomach lining.[3][4]
Caption: this compound signaling pathway in gastric parietal cells.
Experimental Workflow for a Comparative Crossover Study
The logical flow of a comparative crossover study ensures that each participant is exposed to all treatments in a randomized order, minimizing bias.
Caption: Workflow of a two-treatment crossover study.
References
- 1. Effect of nizatidine and cimetidine on this compound-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Betazole and Histamine Cross-Reactivity at the H2 Receptor
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity between Betazole and histamine (B1213489), focusing on their interaction with the histamine H2 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds.
This compound, a structural analog of histamine, is recognized as a histamine H2 receptor agonist, though it exhibits weaker activity compared to histamine.[1] Understanding the degree of cross-reactivity is crucial for the development of specific ligands and for interpreting the results of analytical assays.
Quantitative Comparison of Receptor Affinity
To quantify the cross-reactivity of this compound with histamine, we can compare their respective binding affinities for the histamine H2 receptor. The binding affinity is typically represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from competitive binding assays. A lower Ki or IC50 value indicates a higher binding affinity.
The cross-reactivity of this compound in a histamine assay can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Histamine / IC50 of this compound) x 100
Unfortunately, a comprehensive literature search did not yield a study that simultaneously determined the IC50 or Ki values for both this compound and histamine under identical experimental conditions, which is essential for a direct and accurate calculation of cross-reactivity percentage. The available information qualitatively describes this compound as a "very weak H2-receptor agonist" relative to histamine.[1]
For the purpose of this guide, and to illustrate the application of the cross-reactivity calculation, we will use hypothetical, yet plausible, IC50 values based on the qualitative descriptions found in the literature. These values are for illustrative purposes only and should be replaced with experimental data when available.
| Compound | IC50 (nM) (Hypothetical) | % Cross-Reactivity |
| Histamine | 10 | 100% |
| This compound | 500 | 2% |
Note: The IC50 values and the resulting cross-reactivity percentage in this table are hypothetical and intended for illustrative purposes.
Experimental Protocols
A standard method to determine the binding affinity and cross-reactivity of compounds like this compound and histamine is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Histamine H2 Receptor
1. Objective: To determine the binding affinity (IC50 and Ki) of this compound and histamine for the histamine H2 receptor.
2. Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human histamine H2 receptor.
-
Radioligand: [³H]-Tiotidine (a potent H2 antagonist).
-
Competitors: Histamine and this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
3. Methods:
-
Membrane Preparation:
-
Culture cells expressing the H2 receptor and harvest.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand ([³H]-Tiotidine).
-
Add increasing concentrations of the unlabeled competitor (either histamine or this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value for each competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calculate the percent cross-reactivity of this compound relative to histamine.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of the Histamine H2 Receptor
Activation of the histamine H2 receptor by an agonist like histamine or this compound initiates a downstream signaling cascade, primarily through the Gs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP).
References
A Comparative Guide to Betazole Alternatives in Gastric Secretion Research
For decades, Betazole, a histamine (B1213489) H2 receptor agonist, served as a standard tool for stimulating gastric acid secretion in both clinical diagnostics and preclinical research. However, its availability has become limited, prompting researchers to seek reliable alternatives. This guide provides an objective comparison of the primary alternatives—Pentagastrin (B549294), Histamine, and Ghrelin—supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate secretagogue for their studies.
Performance Comparison of Gastric Secretagogues
The selection of a gastric acid secretagogue depends on the desired mechanism of action, potency, and experimental model. While this compound acts specifically on H2 receptors, alternatives like Pentagastrin and Ghrelin engage different physiological pathways, offering unique advantages for specific research questions. The following table summarizes key quantitative data for these compounds, primarily from studies in rodent and canine models.
| Parameter | This compound | Pentagastrin | Histamine | Ghrelin |
| Mechanism of Action | Histamine H2 Receptor Agonist[1] | Cholecystokinin (B1591339) B (CCK-B) Receptor Agonist[2] | Histamine H1 & H2 Receptor Agonist[3][4] | Growth Hormone Secretagogue Receptor (GHS-R1a) Agonist[5] |
| Typical Experimental Dose (Rats) | 20 mg/kg (i.v.) for maximal secretion[6] | ~75% of maximal histamine response[7] | 50 mg/kg (histamine phosphate (B84403), s.c.) for maximal stimulation[3][4] | 0.8-20 µg/kg (i.v.) dose-dependent increase[8][9] |
| Typical Experimental Dose (Dogs) | N/A | 6 µg/kg (i.m.) to lower gastric pH[10] | Infusion to achieve max. output of ~5.0 mmol H+/30 min[11] | N/A |
| Relative Potency/Efficacy (Rats) | N/A | Maximal steady rate of secretion is ~75% of histamine's[7] | Potent stimulator; used as a benchmark for maximal output[7][8] | Max. response at 20 µg/kg is equipotent to 3 mg/kg histamine[8] |
| Key Side Effects/Considerations | Non-specific H1 receptor effects are less than histamine but possible[12] | Can induce panic-like symptoms in human studies[13] | Systemic effects via H1 receptors (e.g., hypotension, bronchoconstriction)[3] | Stimulates motility; effects can be vagally mediated and complex[8][14] |
In-Depth Look at this compound Alternatives
Pentagastrin
Pentagastrin is a synthetic polypeptide containing the C-terminal amino-acid sequence of gastrin, the natural hormone responsible for stimulating gastric acid secretion.[15]
-
Mechanism of Action: It acts by binding to cholecystokinin B (CCK-B) receptors on gastric parietal cells, triggering a signaling cascade that activates the H+/K+ ATPase proton pump.[2] Its action is also believed to be partially mediated by the release of histamine from enterochromaffin-like (ECL) cells.[16][17]
-
Experimental Insights: In rats, the maximal acid secretion rate in response to pentagastrin is approximately 75% of that achieved with histamine.[7] In dogs, a 6 µg/kg intramuscular injection is effective for reliably lowering gastric pH, making it a useful tool for standardizing gastric conditions in pharmacokinetic studies.[10] Studies in dogs have shown that pentagastrin can cause a significant, though transient, release of histamine from the stomach.
Histamine
Histamine is the archetypal gastric secretagogue and the physiological ligand for the H2 receptor on parietal cells. The "augmented histamine test" was a classic method for determining maximal acid output.[3]
-
Mechanism of Action: Histamine directly stimulates parietal cells by binding to H2 receptors, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of the proton pump.
-
Experimental Insights: In rats, histamine phosphate at a dose of 50 mg/kg produces maximal stimulation of gastric acid secretion and is reported to be free from toxic effects at this dose.[3][4] While highly effective, its use can be complicated by its action on H1 receptors, which can cause systemic side effects like vasodilation. This compound was initially introduced as an analogue with fewer of these side effects.[15]
Ghrelin
Ghrelin is a peptide hormone predominantly produced in the stomach that is known for its role in stimulating appetite and growth hormone release.[9] It has also been identified as a potent stimulator of gastric acid secretion.[8]
-
Mechanism of Action: The mechanism of ghrelin-induced acid secretion is complex and appears to be indirect. Studies show its effect is abolished by vagotomy (cutting the vagus nerve), suggesting a central mechanism of action.[8][9] Evidence also indicates that its action involves the subsequent release of histamine.[9]
-
Experimental Insights: In anesthetized rats, intravenous ghrelin (0.8-20 µg/kg) produces a dose-dependent increase in gastric acid output.[8][9] The maximal response is nearly equipotent to that of a high dose of histamine (3 mg/kg, i.v.), highlighting its efficacy as a secretagogue.[8]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathways for gastric acid secretagogues.
Caption: Experimental workflow for gastric acid measurement.
Experimental Protocols
A common and robust method for quantifying gastric acid secretion in preclinical models is the continuously perfused stomach technique in an anesthetized rat. This allows for real-time measurement of acid output in response to stimulants.
Key Experiment: Gastric Acid Secretion in the Anesthetized, Lumen-Perfused Rat
Objective: To measure the dose-response effect of a secretagogue on gastric acid secretion.
Materials:
-
Male Sprague-Dawley or Wistar rats (fasted overnight with free access to water).
-
Anesthetic (e.g., Urethane).
-
Surgical instruments, sutures, and cannulae.
-
Peristaltic pump.
-
pH meter and automatic titrator or manual titration equipment.
-
Normal saline (0.9% NaCl).
-
NaOH solution (e.g., 0.01 N) for titration.
-
Secretagogue of choice (Pentagastrin, Histamine, Ghrelin).
Methodology:
-
Animal Preparation: Anesthetize the rat (e.g., with urethane) and ensure a stable plane of anesthesia. Perform a midline laparotomy to expose the stomach.[7][8]
-
Cannulation: Ligate the pylorus at the junction with the duodenum. Insert an inflow cannula through the forestomach (esophagus) and an outflow cannula through the pyloric end of the stomach.[7]
-
Stomach Perfusion: Connect the inflow cannula to a peristaltic pump. Begin perfusing the stomach with warm normal saline at a constant rate (e.g., 1 mL/min). Collect the gastric effluent from the outflow cannula in timed intervals (e.g., every 15 minutes).[8][9]
-
Basal Acid Output (BAO) Measurement: Collect the effluent for a stabilization period of 30-60 minutes to determine the basal rate of acid secretion.
-
Stimulation: Administer the chosen secretagogue. For dose-response studies, this is typically done via continuous intravenous (i.v.) infusion into the jugular or femoral vein, starting with the lowest dose.[8][9]
-
Stimulated Acid Output Measurement: Continue collecting the gastric effluent in 15-minute fractions throughout the infusion period.
-
Quantification of Acid: For each collected sample, measure the total volume. Determine the acid concentration (in µEq/mL or mmol/L) by titrating an aliquot of the effluent with a standardized NaOH solution to a neutral pH (e.g., pH 7.0).
-
Calculation: Calculate the total acid output for each time interval using the formula: Acid Output (µEq/15 min) = Acid Concentration (µEq/mL) x Volume (mL)
This protocol allows for a detailed assessment of the potency and efficacy of different secretagogues by generating dose-response curves and comparing key parameters like the maximal acid output (MAO).
References
- 1. This compound-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a role of the GHS-R1a receptors in ghrelin inhibition of gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin stimulates gastric acid secretion and motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin and gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Secretion of gastric hydrochloric acid and sialic acid during administration of acetylsalicylic acid. An experimental study in rats with chronic gastric fistula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine dependence of pentagastrin-stimulated gastric acid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased histamine-output from the isolated gastric mucosa of the rat in response to pentagastrin and methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine release in vivo by pentagastrin from the canine stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new technique for the analysis of phasic gastric acid responses in the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Betazole, Pentagastrin, and Histamine on Pepsin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of three secretagogues—Betazole, Pentagastrin, and Histamine (B1213489)—on pepsin secretion. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanisms and quantitative effects of these agents on gastric chief cells. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the cellular signaling pathways involved.
Comparative Efficacy on Pepsin Secretion
The following tables summarize the quantitative effects of this compound, Pentagastrin, and Histamine on pepsin and pepsinogen secretion as reported in various studies. It is important to note that experimental conditions, model organisms, and units of measurement can vary significantly between studies, making direct comparisons challenging.
Table 1: Effect of this compound on Pepsin/Pepsinogen Secretion
| Subject | Dosage | Effect on Pepsin/Pepsinogen Secretion | Reference |
| Human (with recurrent ulcer) | Not specified | Mean serum Group I Pepsinogen (PG I) levels increased to a maximum of 116.5% of basal levels 2 hours after administration. | [1] |
| Human (without recurrent ulcer) | Not specified | Mean serum PG I levels decreased to a nadir of 75.0% of basal levels 2 hours after administration. | [1] |
Table 2: Effect of Pentagastrin on Pepsin/Pepsinogen Secretion
| Subject | Dosage | Effect on Pepsin/Pepsinogen Secretion | Reference |
| Human | 0.15, 1.0, and 6.0 µg/kg/h | Stimulated pepsin secretion to 50% above basal level. | [2] |
| Human | 1.5 µg/kg/h (continuous IV infusion) | Increased gastric pepsin output. | [3] |
| Dog | Not specified | Weak stimulator of pepsin secretion. Active stimulation was observed only in vagally innervated mucosa. | [4] |
Table 3: Effect of Histamine on Pepsin/Pepsinogen Secretion
| Subject | Dosage | Effect on Pepsin/Pepsinogen Secretion | Reference |
| Dog | Low doses | Weak stimulator of pepsin secretion. | [4] |
| Dog | High doses | Strongly inhibited pepsin output. | [4] |
| Human | Not specified | Stimulated both acid and pepsin secretion via H2 receptors. |
Experimental Protocols
In Vivo Stimulation of Gastric Secretion and Sample Collection (Canine Model)
This protocol is adapted from studies investigating gastric secretion in dogs with gastric fistulas.
Materials:
-
Test substances: this compound, Pentagastrin, or Histamine solutions for injection.
-
Conscious dog with a chronic gastric fistula.
-
Collection tubes.
-
pH meter.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: The dog should be fasted overnight with free access to water.
-
Basal Secretion Collection: Collect gastric juice from the fistula for a predetermined period (e.g., 30-60 minutes) to establish a basal secretion rate.
-
Administration of Secretagogue: Administer the test substance (this compound, Pentagastrin, or Histamine) via the desired route (e.g., subcutaneous or intravenous infusion). Dosing should be based on the specific experimental design.
-
Stimulated Secretion Collection: Collect gastric juice in fractions (e.g., every 15 or 30 minutes) for a defined period (e.g., 2-3 hours) following stimulation.
-
Sample Processing:
-
Measure the volume of each gastric juice fraction.
-
Determine the pH of each fraction.
-
Centrifuge the samples to remove any solid debris.
-
Store the supernatant at -20°C or below for subsequent pepsin activity analysis.
-
Pepsin Activity Assay (Hemoglobin Digestion Method)
This is a classic and widely used method for determining pepsin activity in gastric juice.
Materials:
-
Gastric juice samples (collected as described above).
-
Hemoglobin substrate solution (e.g., 2% w/v bovine hemoglobin in 0.1 N HCl).
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v).
-
Spectrophotometer set to 280 nm.
-
Water bath at 37°C.
-
Test tubes.
-
Centrifuge.
Procedure:
-
Sample Preparation: Dilute the gastric juice samples with 0.01 N HCl to an appropriate concentration for the assay.
-
Reaction Setup:
-
Pipette a known volume of the hemoglobin substrate solution into test tubes.
-
Pre-warm the tubes in a 37°C water bath for 5-10 minutes.
-
To initiate the reaction, add a specific volume of the diluted gastric juice to the substrate tubes. Mix gently.
-
For the blank, add the diluted gastric juice after the addition of TCA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a precise duration (e.g., 10 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding a defined volume of TCA solution. The TCA will precipitate the undigested hemoglobin.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides produced by pepsin activity.
-
Calculation: Pepsin activity is calculated based on the change in absorbance compared to a standard curve or expressed in units relative to the amount of tyrosine released. One unit of pepsin activity is often defined as the amount of enzyme that produces an increase in absorbance at 280 nm of 0.001 per minute at pH 2.0 and 37°C.[5]
Signaling Pathways in Gastric Chief Cells
The secretion of pepsinogen from gastric chief cells is a complex process regulated by various signaling molecules. This compound, Pentagastrin, and Histamine each initiate distinct intracellular signaling cascades upon binding to their respective receptors on the chief cell membrane.
This compound and Histamine Signaling Pathway
This compound, as a histamine analog, and histamine itself, stimulate pepsinogen secretion primarily through the activation of Histamine H2 receptors. This interaction triggers a G-protein-coupled receptor (GPCR) cascade that increases intracellular cyclic AMP (cAMP) levels.
Caption: this compound/Histamine signaling cascade in chief cells.
Pentagastrin Signaling Pathway
Pentagastrin, a synthetic analog of gastrin, stimulates pepsinogen secretion by binding to the cholecystokinin (B1591339) B (CCK-B) receptor on chief cells. This interaction activates a different G-protein (Gq), leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.
Caption: Pentagastrin signaling cascade in chief cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the effects of different secretagogues on pepsin secretion.
Caption: In vivo experimental workflow for pepsin secretion analysis.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Dynamic role of gastric stem cells and chief cells in precancerous lesions of gastric cancer: global knowledge mapping and emerging trends based on bibliometric analysis from 2004 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of gastric mucosal injury: focus on initial chief cell loss as a key target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 'Non-active' pepsin secretion compared with stimulated secretion by bethanechol, histamine, pentagastrin, and 2-deoxy-D-glucose. The role of vagal innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Gastric Acid Secretion Analysis: A Comparative Guide to Stimulation Tests
For researchers, scientists, and drug development professionals, the accurate measurement of gastric acid secretion is a critical component of gastrointestinal research and therapeutic development. The choice of stimulant for these tests can significantly impact the results. This guide provides a comparative overview of Betazole stimulation tests and its alternatives, with a focus on procedural nuances that may affect inter-laboratory reproducibility.
The augmented histamine (B1213489) test is considered by some to provide the most repeatable measurement of peak acid output.[2][3] However, factors such as the precise placement of the nasogastric tube, complete collection of gastric samples, and the specific titration techniques used for acid measurement can all contribute to variability in results across laboratories for any of these stimulation tests.[2][4]
Comparative Overview of Gastric Acid Stimulants
The selection of a stimulant for gastric acid secretion analysis involves a trade-off between potency, side effects, and procedural complexity. This compound, a structural analog of histamine, was introduced as an alternative with fewer side effects.[5] Pentagastrin, a synthetic pentapeptide, offers another alternative with a different mechanism of action and side effect profile.[5]
| Feature | This compound Stimulation Test | Pentagastrin Stimulation Test | Augmented Histamine Test |
| Stimulant | This compound hydrochloride (Histalog) | Pentagastrin | Histamine phosphate (B84403) |
| Mechanism | Histamine H2 receptor agonist | Gastrin receptor agonist | Histamine H1 and H2 receptor agonist |
| Reported Reproducibility | Data on inter-laboratory reproducibility is limited. | Considered a reliable stimulant for maximal acid output.[6] | The peak half-hour acid output is considered a highly repeatable measurement.[2][3] |
| Common Side Effects | Flushing, headache, warmth.[7] Hypotension and dyspnea are possible but less common than with histamine.[5] | Nausea, diaphoresis, hypotension, syncope (rare).[5] | More pronounced side effects, often requiring co-administration of an antihistamine.[5] |
| Peak Response Time | Typically occurs within the second hour after administration.[5] | Peak response is generally observed between 15 and 45 minutes.[7] | Maximal stimulation is achieved, with peak acid output used for analysis.[2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for minimizing inter-laboratory variability. Below are generalized methodologies for each key stimulation test.
This compound Stimulation Test Protocol
-
Patient Preparation: The patient should fast for 10-12 hours prior to the test. Medications that could interfere with gastric acid secretion, such as anticholinergics, H2 blockers, and antacids, should be withheld.[7]
-
Nasogastric Tube Insertion: A radio-opaque nasogastric tube (e.g., 16 French) is inserted into the stomach.[7] Fluoroscopic guidance is recommended to ensure correct placement in the gastric antrum.[2]
-
Basal Acid Output (BAO) Collection: The residual gastric contents are aspirated and discarded. Subsequently, gastric juice is collected continuously for one hour, divided into four 15-minute samples, to determine the basal acid output.[7]
-
Stimulant Administration: this compound (Histalog) is administered subcutaneously at a dose of 1.5 mg/kg body weight.[7]
-
Stimulated Acid Output Collection: Following this compound administration, gastric juice is collected for two hours, with samples collected every 15 minutes.[8]
-
Sample Analysis: The volume of each sample is measured. The acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0, often using a pH meter or an indicator like phenol (B47542) red.[4][7]
Pentagastrin Stimulation Test Protocol
-
Patient Preparation: Similar to the this compound test, the patient fasts overnight.[2]
-
Nasogastric Tube Insertion: A nasogastric tube is inserted, with fluoroscopic confirmation of its position in the antrum.[2]
-
Basal Acid Output (BAO) Collection: Basal gastric fluid is collected for one hour via continuous aspiration.[2]
-
Stimulant Administration: Pentagastrin is administered subcutaneously or intramuscularly at a dose of 6 µg/kg body weight.[2][7]
-
Stimulated Acid Output Collection: Gastric fluid is collected continuously for one hour after stimulation, with samples segregated into 15-minute intervals.[2][9]
-
Sample Analysis: Each sample's pH is measured, and the acid production is quantified by titration against sodium hydroxide.[2]
Augmented Histamine Test Protocol
-
Patient Preparation: The patient fasts for 12-14 hours before the test. Antacids and other acid-suppressing medications are withheld.[4]
-
Nasogastric Tube Insertion: A nasogastric tube is placed in the stomach.[4]
-
Basal Acid Output (BAO) Collection: Basal gastric secretions are collected for one hour in 15-minute aliquots.[8]
-
Stimulant Administration: An antihistamine is often administered to block systemic effects of histamine. Histamine phosphate is then injected subcutaneously.
-
Stimulated Acid Output Collection: Gastric contents are aspirated every 15 minutes for one hour.[8]
-
Sample Analysis: The volume and pH of each sample are determined. Acid content is measured by titration with 0.1 N NaOH.[4]
Mandatory Visualizations
Signaling Pathway of Gastric Acid Stimulants
Caption: Signaling pathways for gastric acid stimulants.
Experimental Workflow for Gastric Acid Stimulation Tests
Caption: General workflow for gastric acid stimulation tests.
References
- 1. AUGMENTED HISTAMINE TEST | Semantic Scholar [semanticscholar.org]
- 2. Studies of basal and peak acid output with an augmented histamine test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of basal and peak acid output with an augmented histamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedguru.com [alliedguru.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. researchgate.net [researchgate.net]
- 7. archive.jpma.org.pk [archive.jpma.org.pk]
- 8. Gastric Analysis - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 9. youtube.com [youtube.com]
A Comparative Analysis of the Side Effect Profiles of Betazole and Histamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmacological research and clinical diagnostics, particularly in the assessment of gastric acid secretion, both histamine (B1213489) and its synthetic analogue, Betazole (also known as ametazole or Histalog), have been historically utilized as stimulants. While both serve to activate histamine receptors, their specificity and resulting side effect profiles exhibit notable differences. Histamine, a biogenic amine, is a non-specific agonist of all four histamine receptor subtypes (H1, H2, H3, and H4), leading to a broad range of physiological effects and, consequently, a wider array of side effects.[1] In contrast, this compound was developed as a more selective agonist for the H2 receptor, with the aim of stimulating gastric acid secretion with fewer of the undesirable effects associated with systemic histamine administration.[2][3] This guide provides an objective comparison of the side effect profiles of this compound and histamine, supported by available data, detailed experimental protocols for their use in gastric function tests, and visualizations of their primary signaling pathways.
Comparison of Side Effect Profiles
The primary advantage of this compound over histamine lies in its greater specificity for the H2 receptor, resulting in a more favorable side effect profile when used as a gastric acid secretagogue.[2][3] Histamine's activation of H1 receptors is responsible for many of its undesirable effects, which are largely circumvented by the use of this compound.
Table 1: Quantitative Comparison of Reported Side Effects
| Side Effect | This compound (Histalog) | Histamine | Receptor Implicated |
| Cardiovascular | |||
| Flushing | 71.9% (23 of 32 patients)[4] | Common | H1 |
| Headache | 34.4% (11 of 32 patients)[4] | Common | H1 |
| Hypotension | Possible, especially in patients with coronary artery disease | Common | H1 |
| Tachycardia | Rarer but can occur[5] | H1, H2 | |
| Gastrointestinal | |||
| Abdominal Cramps | Common[6] | H1 | |
| Nausea and Vomiting | A few patients reported vomiting | Common[6] | H1 |
| Diarrhea | Common[6] | H1 | |
| Dermatological | |||
| Redness/Swelling at Injection Site | Common[6] | H1 | |
| Other | |||
| Metallic Taste | Common[6] | - | |
| Drowsiness | Reported[4] | - | |
| Palpitations | Reported[4] | H1, H2 |
Note: The quantitative data for this compound is derived from a single study and may not be representative of all patient populations. Data for histamine is often reported qualitatively as "common" or "rare" in descriptive literature.
Experimental Protocols
Augmented Histamine Test
The augmented histamine test is a procedure to measure maximum gastric acid output.
Methodology:
-
Patient Preparation: The patient fasts overnight.
-
Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach, and its correct placement is confirmed, often fluoroscopically.[7]
-
Basal Acid Output (BAO) Collection: The entire gastric content is aspirated and discarded. Subsequently, gastric secretions are collected continuously for one hour, typically in four 15-minute samples, to determine the basal acid output.
-
Antihistamine Administration: To block the systemic effects of histamine mediated by H1 receptors, an H1-receptor antagonist is administered parenterally.
-
Histamine Administration: Histamine acid phosphate (B84403) is administered subcutaneously at a dose of 0.04 mg/kg of body weight.[3]
-
Maximal Acid Output (MAO) Collection: Following histamine administration, gastric juice is collected continuously for the next hour, again in four 15-minute samples.
-
Sample Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard alkali (e.g., 0.1 N NaOH) to a neutral pH. The acid output is expressed in milliequivalents per hour (mEq/hr).
This compound (Histalog) Test
The this compound test is performed similarly to the augmented histamine test but uses this compound as the stimulant, which generally does not require the co-administration of an H1 antagonist.
Methodology:
-
Patient Preparation and Nasogastric Tube Insertion: Same as for the augmented histamine test.
-
Basal Acid Output (BAO) Collection: Same as for the augmented histamine test.
-
This compound Administration: this compound hydrochloride is administered intramuscularly or subcutaneously. A common dose is 1.5 to 2.0 mg/kg of body weight. In some studies, a dose of 2.5 mg/kg has been used.[8]
-
Maximal Acid Output (MAO) Collection: Gastric secretions are collected for 1.5 to 2 hours after this compound injection, typically in 15-minute intervals.
-
Sample Analysis: The volume and acid concentration of each sample are determined as in the augmented histamine test.
Signaling Pathways
Histamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs). The primary pathways for H1 and H2 receptors, which are most relevant to the side effect profiles discussed, are illustrated below.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guideline on management of suspected adverse reactions to ingested histamine: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI), the Society for Pediatric Allergology and Environmental Medicine (GPA), the Medical Association of German Allergologists (AeDA) as well as the Swiss Society for Allergology and Immunology (SGAI) and the Austrian Society for Allergology and Immunology (ÖGAI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine (intradermal route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 7. Studies of basal and peak acid output with an augmented histamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complications of the histalog test of gastric acid secretion | Semantic Scholar [semanticscholar.org]
The Long-Term Effects of Repeated Betazole Administration in Research Animals: A Comparative Guide
A comprehensive review of available data on Betazole reveals a significant gap in the scientific literature regarding the long-term effects of its repeated administration in research animals. Existing studies predominantly focus on the acute pharmacological effects of this compound as a potent stimulant of gastric acid secretion. This guide, therefore, provides a comparative analysis of this compound with other gastric acid secretagogues, based on available short-term experimental data, mechanisms of action, and typical experimental protocols. The absence of chronic toxicity data for this compound is a critical consideration for researchers designing long-term studies.
Comparative Analysis of Gastric Acid Secretagogues
This compound, a synthetic analog of histamine (B1213489), acts as a selective agonist for the histamine H2 receptor.[1] Its primary use in a research setting has been to stimulate gastric acid secretion for diagnostic and physiological studies.[2][3] However, for long-term research, alternatives with more extensive safety profiles are often considered.
| Feature | This compound | Pentagastrin (B549294) | Histamine |
| Mechanism of Action | Selective Histamine H2 Receptor Agonist[1] | Cholecystokinin-B (CCK-B) Receptor Agonist[4][5] | Non-selective Histamine Receptor Agonist (H1, H2, H3, H4)[6] |
| Primary Use in Research | Stimulation of gastric acid secretion[3] | Diagnostic testing of gastric acid secretion, Zollinger-Ellison syndrome diagnosis[4][5] | Stimulation of gastric acid secretion, induction of allergic models[6][7] |
| Reported Side Effects (Acute) | Fewer side effects than histamine, but can include flushing, headache, and hypotension.[2] | Generally well-tolerated, but can cause abdominal discomfort, nausea, and flushing.[7] | Can cause significant side effects including bronchoconstriction, hypotension, and allergic reactions due to H1 receptor activation.[6] |
| Long-Term Toxicity Data | Not available in published literature | Limited long-term data in the public domain. | Extensive data available, but chronic administration is not typical for gastric secretion studies due to systemic effects. |
Experimental Protocols
This compound-Stimulated Gastric Acid Secretion in Rats
This protocol is based on methodologies described in studies investigating the acute effects of this compound on gastric acid secretion.
Objective: To measure the volume and acidity of gastric secretion in response to this compound administration.
Animals: Male Wistar rats (200-250g).
Materials:
-
This compound hydrochloride
-
Urethane (B1682113) (anesthetic)
-
Saline solution (0.9% NaCl)
-
pH meter
-
Tubes for gastric content collection
-
Surgical instruments for pyloric ligation
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus to prevent the passage of gastric contents into the duodenum.
-
Close the abdominal incision.
-
Administer this compound (e.g., 50 mg/kg, subcutaneously).[3]
-
Four hours after this compound administration, euthanize the animals.
-
Clamp the esophagus and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Titrate an aliquot of the gastric juice with 0.01 N NaOH using a pH meter to determine the total acid output.
Signaling Pathways and Experimental Workflow
Histamine H2 Receptor Signaling Pathway
This compound, as a histamine H2 receptor agonist, stimulates gastric acid secretion through the activation of a specific signaling cascade within parietal cells of the stomach lining.
Caption: this compound activates the H2 receptor, leading to acid secretion.
Experimental Workflow for Gastric Secretion Study
The following diagram outlines the typical workflow for an in vivo study investigating the effects of a substance on gastric acid secretion.
Caption: Workflow for a typical in vivo gastric secretion experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pentagastrin vs this compound as stimulant of gastric secretion. Comparative study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Stimulation of the acid secretion of the stomach in rats with and without antrectomy in the perfusion test with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Pentagastrin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Comparison of pentagastrin and augmented histamine stimulation as tests of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Betazole's Biological Effects: A Comparative Guide to Immunoassay Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of immunoassay techniques for validating the biological effects of Betazole, a histamine (B1213489) H2 receptor agonist. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.
Unveiling the Mechanism: this compound and the Histamine H2 Receptor
This compound exerts its biological effects primarily by acting as an agonist at the histamine H2 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers a signaling cascade leading to various physiological responses, most notably the stimulation of gastric acid secretion.[3] The canonical signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to the cellular response.[4]
To quantitatively assess the biological effect of this compound and compare it with other H2 receptor agonists, immunoassays targeting the downstream signaling molecule cAMP are highly effective. Techniques like competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) can precisely measure the intracellular accumulation of cAMP in response to agonist stimulation.
Comparative Analysis of H2 Receptor Agonists using cAMP Immunoassay
The potency of an H2 receptor agonist is typically determined by its EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response (in this case, cAMP accumulation). The following table summarizes the performance of this compound and other common H2 receptor agonists in a cAMP accumulation immunoassay.
| Compound | Agonist Type | EC50 (nM) | Relative Potency (vs. Histamine=1) |
| Histamine | Full Agonist | 430 | 1 |
| This compound | Full Agonist | Not Available | - |
| Impromidine | Partial/Full Agonist | 4.9 | 50 |
| Dimaprit | Partial Agonist | 310 | 0.86 |
| Arpromidine | Full Agonist | 0.5 | 870 |
Note: The EC50 values and agonist type can vary depending on the specific cell line and experimental conditions used. While this compound is recognized as a full agonist at the H2 receptor, a specific EC50 value from a cAMP accumulation immunoassay was not available in the reviewed literature.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
cAMP Accumulation Immunoassay (Competitive ELISA)
This protocol outlines a common method for quantifying intracellular cAMP levels in response to H2 receptor stimulation by agonists like this compound.
1. Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H2 receptor in a suitable growth medium.
-
Harvest the cells and seed them into a 96-well plate at an optimal density. Allow the cells to adhere and grow overnight.
2. Agonist Preparation and Stimulation:
-
Prepare serial dilutions of this compound, histamine, and other H2 receptor agonists in a stimulation buffer. The buffer should contain a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Remove the growth medium from the cells and replace it with the stimulation buffer containing the various concentrations of the agonists.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for agonist stimulation.
3. Cell Lysis:
-
After incubation, aspirate the stimulation buffer and add a lysis buffer to each well to disrupt the cell membranes and release the intracellular cAMP.
4. Competitive ELISA:
-
The principle of the competitive ELISA for cAMP is that free cAMP in the cell lysate will compete with a fixed amount of labeled cAMP (e.g., conjugated to an enzyme like HRP) for binding to a limited amount of anti-cAMP antibody coated on the microplate wells.
-
Add the cell lysates and cAMP standards to the wells of the antibody-coated plate.
-
Add the enzyme-labeled cAMP to each well and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the signal is inversely proportional to the concentration of cAMP in the sample.
5. Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and calculate the EC50 value for each agonist.
References
- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Central Histamine H2 Receptor: New Hope for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Betazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Betazole, a chemical compound used in research and development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection (safety goggles or face shield) to avoid contact with skin and eyes.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to prevent the formation and inhalation of dust or aerosols.[1][2]
-
Ignition Sources: this compound may be combustible. Use non-sparking tools and explosion-proof equipment. Remove all potential sources of ignition from the handling and storage area.[1]
Step-by-Step Disposal Protocol for this compound Waste
Disposal of this compound and materials contaminated with it must be managed as hazardous or pharmaceutical waste. It must not be discarded in standard trash or discharged into the sewer system.[1][3]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipettes, flasks, vials).
-
Contaminated PPE (gloves, lab coats).
-
Materials used for spill cleanup.[4]
-
-
Segregate this compound waste from other laboratory waste streams such as biohazardous waste, radioactive waste, and non-hazardous trash at the point of generation.[3][5]
Step 2: Containment and Labeling
-
Place all this compound waste into a suitable, dedicated container that is sealable, leak-proof, and compatible with the chemical.[1][6]
-
For liquid waste, use an appropriate UN-labeled container approved for the transport of dangerous goods.[6]
-
Label the container clearly as "Hazardous Chemical Waste," "Pharmaceutical Waste," and specify "Contains this compound." Ensure the label includes hazard pictograms if required.
Step 3: On-Site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1]
-
The storage area should be cool and dry to maintain the stability of the waste.
Step 4: Arrange for Final Disposal
-
The required method for final disposal is through a licensed and approved hazardous waste disposal company.[1][3][7]
-
The disposal company will typically use controlled incineration at a chemical destruction plant with flue gas scrubbing to neutralize harmful emissions.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport hazardous waste personally.
Spill and Emergency Procedures
In the event of a spill, take the following steps immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition: Remove all sources of ignition.[1]
-
Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Clean-Up:
-
Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container and manage it according to the disposal protocol above.[1][8]
Disposal of Contaminated Packaging
Empty containers that held this compound must also be managed carefully.
-
Non-Rinsable Containers: Empty containers, especially those that held liquids, should be treated as pharmaceutical waste and placed in the appropriate waste container for incineration, as ensuring complete removal of the residue is not possible.[9]
-
Rinsable Containers: Containers can be triple-rinsed with a suitable solvent.[1][10] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[10] After proper decontamination, the container may be offered for recycling or punctured to render it unusable before disposal in a sanitary landfill, in accordance with institutional policies.[1]
Note on Data and Protocols: The disposal of chemical waste is a procedural safety process governed by regulatory standards. As such, it does not generate quantitative data suitable for tabular presentation or involve experimental protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. ph.health.mil [ph.health.mil]
- 5. epawebapp.epa.ie [epawebapp.epa.ie]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Betazole
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Betazole, including personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety measures.[1]
| Category | Recommendation | Source |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | [1] |
| Hand Protection | Handle with chemical impermeable gloves. Nitrile or other impervious gloves are recommended. Gloves must be inspected prior to use.[1][2] | [1][2] |
| Skin and Body Protection | Wear suitable protective clothing. Fire/flame resistant and impervious clothing is advised.[1] | [1] |
| Respiratory Protection | Use in a well-ventilated place. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1] | [1] |
| Hygiene Measures | Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area.[1][2] | [1][2] |
Note: No specific occupational exposure limits for this compound have been established.[1] Handle in accordance with good industrial hygiene and safety practices.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following table outlines first aid measures for various types of exposure to this compound.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1] | [1] |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1] | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] | [1] |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid dust formation. Use personal protective equipment. Collect spillage with spark-proof tools and explosion-proof equipment and place in a suitable, closed container for disposal.[1] | [1] |
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect this compound waste and any contaminated materials in suitable, closed, and properly labeled containers.[1]
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Environmental Precautions : Do not let the chemical enter drains. Discharge into the environment must be avoided.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
